L-Pyrohomoglutamic acid
描述
属性
IUPAC Name |
(2S)-6-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXCPFJMYOQZCA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34622-39-4 | |
| Record name | (S)-6-Oxo-2-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Pyrohomoglutamic Acid: Structure, Stereochemistry, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyrohomoglutamic acid, systematically known as (2S)-6-oxo-2-piperidinecarboxylic acid, is a chiral organic compound. It is a higher homolog of the more commonly known L-pyroglutamic acid, featuring a six-membered lactam ring instead of a five-membered one. This structural difference imparts distinct physicochemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest in neuroscience research.
Structurally, this compound is the cyclic lactam of L-α-aminoadipic acid. The "L" designation in its name signifies the stereochemistry at the alpha-carbon, which possesses the (S)-configuration. This defined stereochemistry is crucial for its specific interactions with biological targets. It is also known by its synonyms, including 6-Oxo-L-pipecolic acid and (S)-2-Piperidone-6-carboxylic acid[1].
This technical guide provides a comprehensive overview of the structure, stereochemistry, and available physicochemical data for this compound. It also outlines general experimental protocols for its synthesis and characterization and touches upon its known biological relevance.
Structure and Stereochemistry
The chemical structure of this compound is characterized by a piperidin-2-one ring with a carboxylic acid group at the 2-position. The stereocenter at the C2 position is of the (S) configuration.
Key Structural Identifiers:
-
IUPAC Name: (2S)-6-oxopiperidine-2-carboxylic acid[2]
-
Synonyms: L-Pyro-α-aminoadipic Acid, 6-Oxo-L-pipecolic Acid, (S)-2-Piperidone-6-carboxylic acid[1][3]
-
CAS Number: 34622-39-4[2]
-
Molecular Formula: C₆H₉NO₃[2]
-
SMILES: O=C(O)[C@@H]1CCCC(=O)N1
-
InChI Key: FZXCPFJMYOQZCA-BYPYZUCNSA-N
Figure 1: 2D structure of this compound with stereochemistry.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be considered as such.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₃ | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 129-134 °C | [3] |
| Solubility | Soluble in water and some organic solvents. | [3] |
| pKa (Predicted) | 3.59 ± 0.20 | [3] |
| XLogP3-AA (Predicted) | -0.4 | [2][4] |
| Hydrogen Bond Donor Count | 2 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
| Topological Polar Surface Area | 66.4 Ų | [2][4] |
| Specific Optical Rotation | No experimental data readily available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following general methodologies can be applied.
Synthesis
This compound can be synthesized via the intramolecular cyclization of its corresponding linear amino acid precursor, L-α-aminoadipic acid. This reaction is typically acid-catalyzed and involves heating to promote the formation of the lactam ring through the elimination of a water molecule.
General Protocol for Synthesis:
-
Starting Material: L-α-aminoadipic acid.
-
Reaction: The amino acid is dissolved in a suitable high-boiling solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.
-
Heating: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular amide bond formation.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
References
- 1. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal deficiency of L-pyroglutamic acid in Huntington's disease is accompanied by increased plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
The L-Pyrohomoglutamic Acid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pyrohomoglutamic acid, a cyclic derivative of L-2-aminoadipic acid, is a molecule of increasing interest due to its role as a compatible solute in extremophilic organisms and its potential applications in medicinal chemistry.[1] While a complete, definitively characterized biosynthetic pathway for this compound has yet to be fully elucidated in any single organism, substantial evidence allows for the construction of a putative pathway. This technical guide synthesizes the current understanding of the likely biosynthetic route to this compound, drawing parallels with well-established metabolic pathways. The proposed pathway commences with the synthesis of L-2-aminoadipic acid via the α-aminoadipate pathway, followed by a final cyclization step. This guide provides an in-depth overview of the proposed enzymatic steps, potential for non-enzymatic conversion, and outlines experimental protocols for further investigation.
The Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a two-stage process:
-
Synthesis of the Precursor, L-2-Aminoadipic Acid: This stage is well-documented as part of the α-aminoadipate pathway for lysine biosynthesis in fungi and some bacteria.[2]
-
Cyclization of L-2-Aminoadipic Acid: This final step is hypothesized to be either an enzymatic conversion, likely catalyzed by a glutaminyl cyclase-like enzyme, or a spontaneous non-enzymatic reaction under specific environmental conditions.[3][4]
The overall proposed pathway is depicted below:
Detailed Enzymatic Steps
Synthesis of L-2-Aminoadipic Acid (α-Aminoadipate Pathway)
This pathway is a well-characterized route for lysine biosynthesis in many fungi.[2] The initial steps leading to L-2-aminoadipate are as follows:
-
Homocitrate Synthase: Condensation of Acetyl-CoA and α-ketoglutarate to form homocitrate.
-
Homoaconitase: Isomerization of homocitrate to homoisocitrate via homoaconitate.
-
Homoisocitrate Dehydrogenase: Oxidative decarboxylation of homoisocitrate to yield α-ketoadipate.
-
Aminoadipate Aminotransferase: Transamination of α-ketoadipate to form L-2-aminoadipic acid.
Cyclization of L-2-Aminoadipic Acid
The final step, the intramolecular cyclization of L-2-aminoadipic acid to form this compound, is the least understood part of the pathway. Two primary mechanisms are proposed:
2.2.1. Enzymatic Cyclization:
It is hypothesized that an enzyme with cyclase activity is responsible for this conversion. While a specific "L-homoglutamate cyclase" has not been identified, glutaminyl cyclases (QCs) are strong candidates. QCs are known to catalyze the formation of a pyroglutamyl residue from an N-terminal glutaminyl or glutamyl residue in peptides and proteins.[5][6] Some studies have shown that QCs can have a broader substrate specificity, acting on molecules like L-beta-homoglutaminyl residues.[7] This suggests that a QC or a related enzyme could potentially catalyze the cyclization of the free amino acid L-2-aminoadipic acid.
2.2.2. Non-Enzymatic (Spontaneous) Cyclization:
The conversion of L-glutamic acid to L-pyroglutamic acid can occur spontaneously, particularly at elevated temperatures and at acidic or alkaline pH.[4] Given that this compound has been identified as a compatible solute in extremophiles, which thrive in such harsh conditions, it is plausible that its formation could, in part, be a result of spontaneous cyclization of L-2-aminoadipic acid.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes involved in the this compound biosynthesis pathway. The following table illustrates the types of data that would be crucial for a comprehensive understanding of the pathway's kinetics and regulation.
| Enzyme (Putative) | Substrate(s) | Product | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Homocitrate Synthase | Acetyl-CoA, α-Ketoglutarate | Homocitrate | Data not available | Data not available | Data not available | Data not available |
| Homoaconitase | Homocitrate | Homoaconitate | Data not available | Data not available | Data not available | Data not available |
| Homoisocitrate Dehydrogenase | Homoisocitrate | α-Ketoadipate | Data not available | Data not available | Data not available | Data not available |
| Aminoadipate Aminotransferase | α-Ketoadipate | L-2-Aminoadipic Acid | Data not available | Data not available | Data not available | Data not available |
| L-Homoglutamate Cyclase | L-2-Aminoadipic Acid | This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are proposed experimental protocols for the identification and characterization of the enzymes involved in this compound biosynthesis, based on established methodologies for similar enzymes.
Identification and Purification of a Putative L-Homoglutamate Cyclase
This workflow outlines the steps to isolate the enzyme responsible for the cyclization of L-2-aminoadipic acid.
Methodology:
-
Cell Lysis: Obtain a cell-free extract from an organism known or suspected to produce this compound (e.g., a relevant extremophile).
-
Protein Fractionation: Subject the crude extract to initial fractionation steps such as ammonium sulfate precipitation.
-
Chromatography: Perform a series of chromatographic separations, including ion-exchange, size-exclusion, and potentially affinity chromatography, to purify the protein of interest.
-
Activity Assay: At each purification step, assay the fractions for the ability to convert L-2-aminoadipic acid to this compound.
-
Protein Identification: Analyze the active fractions by SDS-PAGE and identify the protein band corresponding to the activity using mass spectrometry.
Enzyme Activity Assay for L-Homoglutamate Cyclase
This protocol is designed to quantify the activity of a putative L-homoglutamate cyclase.
Principle:
The assay measures the rate of formation of this compound from L-2-aminoadipic acid. The product can be quantified using High-Performance Liquid Chromatography (HPLC).
Reagents:
-
Phosphate buffer (pH 7.5)
-
L-2-aminoadipic acid solution (substrate)
-
Enzyme preparation (purified or partially purified)
-
Trifluoroacetic acid (TFA) solution (to stop the reaction)
-
This compound standard solution
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and L-2-aminoadipic acid.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C or the optimal growth temperature of the source organism).
-
Initiate the reaction by adding the enzyme preparation.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding TFA solution.
-
Analyze the samples by reverse-phase HPLC to separate and quantify the amount of this compound formed.
-
Calculate the enzyme activity based on the rate of product formation.
Conclusion and Future Directions
The biosynthesis of this compound is a scientifically intriguing pathway with potential biotechnological applications. While the synthesis of its precursor, L-2-aminoadipic acid, is well-established, the final cyclization step remains to be definitively characterized. The proposed involvement of a glutaminyl cyclase-like enzyme provides a strong hypothesis for future research.
Key areas for future investigation include:
-
Identification and characterization of the cyclizing enzyme: This is the most critical step to fully elucidate the pathway.
-
Investigation of the substrate specificity of known glutaminyl cyclases: Determining if existing QCs can utilize L-2-aminoadipic acid as a substrate.
-
Metabolic studies in extremophiles: Analyzing the metabolome and transcriptome of organisms that accumulate this compound under different environmental conditions to identify the relevant genes and enzymes.
-
Elucidation of regulatory mechanisms: Understanding how the biosynthesis of this compound is controlled within the cell.
A thorough understanding of this pathway will not only expand our knowledge of microbial metabolism but could also pave the way for the biotechnological production of this compound and its derivatives for applications in the pharmaceutical and other industries.
References
- 1. Frontiers | Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus [frontiersin.org]
- 2. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Pyroglutamic Acid in the Glutathione Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pyroglutamic acid (PGA), also known as 5-oxoproline, is a crucial intermediate metabolite in the γ-glutamyl cycle, a key pathway for glutathione (GSH) synthesis and degradation. Elevated levels of PGA in biological fluids are increasingly recognized as a biomarker for depleted glutathione stores and heightened oxidative stress. This technical guide provides an in-depth exploration of the role of L-pyroglutamic acid within the glutathione cycle, its implications in various pathological states, and its interaction with the master regulator of the antioxidant response, Nrf2. This document also outlines detailed experimental protocols for the quantification of PGA and related enzyme activities, and presents quantitative data to support its clinical and research relevance.
Introduction: The Glutathione Cycle and Oxidative Stress
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1] The synthesis and degradation of glutathione are governed by the γ-glutamyl cycle.[2] Disruptions in this cycle, often precipitated by factors such as drug metabolism (e.g., paracetamol), sepsis, malnutrition, and genetic deficiencies, can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity.[3]
L-Pyroglutamic Acid in the γ-Glutamyl Cycle
L-Pyroglutamic acid is a cyclized derivative of L-glutamic acid and a key intermediate in the γ-glutamyl cycle.[4] Its formation and conversion are critical steps that reflect the overall flux and efficiency of glutathione metabolism.
The γ-glutamyl cycle involves the following key steps:
-
Glutathione Efflux and Cleavage: Glutathione is transported out of the cell and cleaved by γ-glutamyl transpeptidase (GGT) into a γ-glutamyl-amino acid and a Cys-Gly dipeptide.
-
Formation of L-Pyroglutamic Acid: The γ-glutamyl-amino acid is converted to L-pyroglutamic acid and a free amino acid by γ-glutamylcyclotransferase (GGCT).[5]
-
Conversion to L-Glutamate: L-Pyroglutamic acid is then hydrolyzed by 5-oxoprolinase (OPLAH) in an ATP-dependent reaction to form L-glutamate.[4] This step is crucial for recycling the glutamate backbone for de novo glutathione synthesis.
-
Glutathione Resynthesis: The reformed L-glutamate, along with cysteine and glycine (from the Cys-Gly dipeptide), is used to synthesize new glutathione molecules through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).
Under conditions of glutathione depletion, the feedback inhibition of GCL is lifted, leading to an increased production of γ-glutamylcysteine. If cysteine is limiting, this intermediate can be shunted towards the formation of L-pyroglutamic acid, resulting in its accumulation.[3]
References
- 1. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 3. Pyroglutamic acidosis by glutathione regeneration blockage in critical patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
L-Pyroglutamic Acid: A Comprehensive Technical Guide on its Biological Functions in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a naturally occurring amino acid derivative that plays a crucial role in mammalian biochemistry. Formed through the cyclization of L-glutamic acid or L-glutamine, it is a key intermediate in the γ-glutamyl cycle, a vital pathway for glutathione synthesis and amino acid transport. This technical guide provides an in-depth exploration of the biological functions of L-Pyroglutamic acid in mammals, including its synthesis, metabolism, and physiological significance. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
L-Pyroglutamic acid is a ubiquitous yet often underappreciated molecule in mammalian physiology. Its presence is intrinsically linked to the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] The formation and degradation of L-Pyroglutamic acid are catalyzed by specific enzymes within the γ-glutamyl cycle.[3] Dysregulation of this cycle can lead to an accumulation of L-Pyroglutamic acid, a condition known as pyroglutamic acidosis, which is associated with various inherited metabolic disorders and can be induced by certain drugs.[4][5] Beyond its role in glutathione metabolism, L-Pyroglutamic acid has been shown to interact with neuronal receptors and may have implications in neurotransmission and neurological disorders.[6][7] This guide aims to provide a detailed overview of the current understanding of L-Pyroglutamic acid's biological functions, offering a valuable resource for further research and therapeutic development.
Synthesis and Metabolism: The γ-Glutamyl Cycle
The primary pathway for the synthesis and degradation of L-Pyroglutamic acid in mammals is the γ-glutamyl cycle.[2] This cycle involves a series of six enzymatic reactions that take place in the cytoplasm of cells in various tissues.
-
Synthesis of L-Pyroglutamic Acid:
-
γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the cycle by transferring the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide that is transported into the cell.
-
γ-Glutamyl Cyclotransferase (GGC): Inside the cell, GGC acts on the γ-glutamyl-amino acid to release the amino acid and cyclize the γ-glutamyl portion to form L-Pyroglutamic acid.[8]
-
-
Degradation of L-Pyroglutamic Acid:
-
5-Oxoprolinase (OPLAH): This ATP-dependent enzyme catalyzes the opening of the lactam ring of L-Pyroglutamic acid to reform L-glutamate.[9] This reaction is a critical step for recycling the glutamate backbone for glutathione synthesis.
-
Quantitative Data
The concentration of L-Pyroglutamic acid can vary depending on the tissue, physiological state, and the presence of metabolic disorders.
| Parameter | Species | Tissue/Fluid | Concentration/Value | Reference |
| Normal Urinary Levels | Human | Urine | 16-34 mmol/mol creatinine | [10] |
| Human | Urine | < 15 µg/mg to > 40 µg/mg creatinine (cyclic variation) | [10] | |
| Plasma Levels | Human | Plasma | Basal levels; 1.5-fold increase after MSG administration (fasting) | [11] |
| Mouse | Plasma | Increased 1.8 times after oral MSG administration | [12] | |
| Brain Levels | Mouse | Brain | Increased 1.3 times after oral MSG administration | [12] |
| Enzyme Kinetics: 5-Oxoprolinase | E. coli (recombinant) | - | Apparent Km for 5-oxoproline: 32 ± 3 µM | [13] |
| Enzyme Kinetics: γ-Glutamyl Cyclotransferase | Human (recombinant) | - | Activity with L-γ-glutamyl-L-α-alanine: 50.3 ± 1.22 µmol/min/mg | [14] |
| Enzyme Kinetics: γ-Glutamyl Transpeptidase | Human (GGT1) | - | Km for GSH: 10.60 ± 0.07 µM | [15] |
| Human (GGT1) | - | Km for GSSG: 8.80 ± 0.05 µM | [15] | |
| In Vitro Effects | Rat | Cerebral Cortex | Inhibition of CO2 production by 50% at 0.5 to 3 mM | [16] |
| Rat | Cerebral Cortex | Inhibition of lipid biosynthesis by 20% at 0.5 to 3 mM | [16] | |
| Rat | Cerebral Cortex | Reduction of ATP levels by 52% at 3 mM | [16] | |
| Receptor Binding | Rat | Forebrain | IC50 for glutamate receptors: 28.11 µM | [17] |
Biological Functions and Physiological Significance
Role in Glutathione Homeostasis and Oxidative Stress
As an integral part of the γ-glutamyl cycle, L-Pyroglutamic acid is a marker for glutathione turnover.[10] Elevated levels of L-Pyroglutamic acid can indicate a disruption in glutathione metabolism, often associated with increased oxidative stress.[2][18] Conditions such as diabetes have been linked to higher levels of L-Pyroglutamic acid, potentially due to chronic hyperglycemia-induced oxidative stress impacting the efficiency of the γ-glutamyl cycle.[18] In states of glutathione depletion, the activity of γ-glutamyl cyclotransferase can increase, leading to an accumulation of pyroglutamic acid.[4]
Interaction with Neuronal Receptors
L-Pyroglutamic acid has been shown to interact with glutamate receptors in the mammalian brain.[7][17] It acts as a competitive inhibitor of the high-affinity transport of glutamic acid.[7] This interaction suggests a potential role for L-Pyroglutamic acid in modulating glutamatergic neurotransmission. While it can interfere with glutamate binding, studies have shown that it may not cause major neurotoxic lesions on its own.[10][19]
Association with Disease States
-
Pyroglutamic Acidosis (5-Oxoprolinuria): This is a rare metabolic condition characterized by high levels of pyroglutamic acid in the blood and urine, leading to a high anion gap metabolic acidosis.[4][20] It can be caused by inherited deficiencies in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase, or acquired due to factors like chronic paracetamol use, sepsis, and malnutrition.[4][5]
-
Huntington's Disease: Studies have reported elevated plasma levels of L-Pyroglutamic acid in patients with Huntington's disease, alongside a deficiency in the striatum.[6]
-
Diabetes and Metabolic Syndrome: Elevated L-Pyroglutamic acid has been observed in individuals with type 2 diabetes, potentially as a consequence of increased oxidative stress.[18][21] Dietary supplementation with pyroglutamic acid has been shown to beneficially modify glucose and lipid metabolism in diabetic animal models.[21]
-
Neuroinflammation: While direct evidence is limited, the interplay between glutathione metabolism, oxidative stress, and neuroinflammation suggests a potential role for L-Pyroglutamic acid in inflammatory processes within the central nervous system.
Other Functions
-
Sour Taste Perception: L-Pyroglutamic acid has been identified as an agonist for the human sour taste receptor, hPKD2L1, suggesting a role in taste perception.[1]
-
Nootropic Agent: It has been investigated for its potential cognitive-enhancing effects.[3]
Experimental Protocols
Quantification of L-Pyroglutamic Acid by LC-MS/MS in Plasma
This protocol is adapted from methodologies described for the analysis of amino acids in plasma.[7][8]
5.1.1. Materials
-
Plasma sample
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Heptafluorobutyric acid (HFBA)
-
L-Pyroglutamic acid standard
-
Isotopically labeled L-Pyroglutamic acid internal standard (e.g., ¹³C₅-L-Pyroglutamic acid)
-
Agilent 1290 Infinity UHPLC system (or equivalent)
-
Agilent 6460 triple quadrupole mass spectrometer (or equivalent) with jet stream ESI source
-
Zorbax SB C-18 column (3.0 × 100 mm, 1.8 µm)
5.1.2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5.1.3. LC-MS/MS Analysis
-
Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.
-
Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.
-
Gradient:
-
0-2 min: 2% to 30% B
-
2-4.1 min: 30% to 40% B
-
4.1-4.8 min: 40% to 45% B
-
4.8-4.9 min: 45% to 90% B
-
4.9-5.5 min: Hold at 90% B
-
5.5-5.6 min: 90% to 2% B
-
5.6-8.0 min: Hold at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Operate in positive ion mode with multiple reaction monitoring (MRM). Specific transitions for L-Pyroglutamic acid and its internal standard should be optimized.
Enzymatic Assay for 5-Oxoprolinase Activity
This protocol is based on the fluorimetric assay for 5-oxoprolinase (5-OPase) activity.[14][22]
5.2.1. Materials
-
Tissue homogenate or purified enzyme preparation
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 20 mM MgCl₂, 5 mM ATP, and 2 mM DTT
-
L-Pyroglutamic acid solution (substrate)
-
o-phthaldialdehyde (OPA) reagent
-
HPLC system with a fluorescence detector
5.2.2. Procedure
-
Pre-incubate the enzyme sample in the assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-Pyroglutamic acid substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a protein precipitation agent (e.g., perchloric acid) and placing on ice.
-
Centrifuge to pellet the precipitated protein.
-
Take an aliquot of the supernatant and derivatize the glutamate produced with the OPA reagent.
-
Analyze the derivatized glutamate by HPLC with fluorescence detection.
-
Quantify the amount of glutamate produced by comparing with a standard curve.
Role in Drug Development
The involvement of L-Pyroglutamic acid in key metabolic and signaling pathways presents several opportunities for drug development.
-
Targeting Glutathione Metabolism in Cancer: Cancer cells often have elevated glutathione levels, which contributes to drug resistance. Modulating the γ-glutamyl cycle, and thus L-Pyroglutamic acid levels, could be a strategy to sensitize cancer cells to chemotherapy.
-
Neurodegenerative Diseases: Given its interaction with glutamate receptors, developing molecules that modulate the effect of L-Pyroglutamic acid on these receptors could be a therapeutic avenue for neurological disorders.
-
Metabolic Disorders: The beneficial effects of L-Pyroglutamic acid on glucose and lipid metabolism in animal models of diabetes suggest its potential as a nutraceutical or a lead compound for developing anti-diabetic drugs.[21]
Conclusion
L-Pyroglutamic acid is a multifaceted molecule with significant biological functions in mammals. Its central role in the γ-glutamyl cycle positions it as a critical component of glutathione homeostasis and the cellular response to oxidative stress. Furthermore, its interactions with neuronal receptors highlight its potential involvement in neurotransmission and neurological health. The association of altered L-Pyroglutamic acid levels with various disease states underscores its importance as a potential biomarker and therapeutic target. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into the intriguing biology of L-Pyroglutamic acid.
References
- 1. Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. mdpi.com [mdpi.com]
- 6. Striatal deficiency of L-pyroglutamic acid in Huntington's disease is accompanied by increased plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 10. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 11. Crosstalk between Nrf2 signaling and Mitochondrial function in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Pyroglutamic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 13. Identification by mass spectrometry of pyroglutamic acid as a peak in the gas chromatography of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissecting the Crosstalk between NRF2 Signaling and Metabolic Processes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic Acidosis Due To Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-diabetic effect of pyroglutamic acid in type 2 diabetic Goto-Kakizaki rats and KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Pyrohomoglutamic Acid: A Key Metabolite in Cellular Regulation and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pyrohomoglutamic acid, also known as 5-oxoproline or pidolic acid, is a fascinating and increasingly important metabolite in a variety of cellular processes. Historically viewed as a simple intermediate in the γ-glutamyl cycle, recent research has unveiled its multifaceted roles in cellular signaling, metabolism, and as a potential biomarker and therapeutic target in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, quantitative impact on cellular functions, and its emerging role in health and disease. Detailed experimental protocols and visualizations of key pathways are provided to facilitate further research in this exciting area.
Introduction
This compound (L-PGA) is a cyclic amino acid derivative formed from L-glutamic acid or L-glutamine.[1] It is a key intermediate in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (GSH), the most abundant intracellular antioxidant.[2] Beyond its role in GSH metabolism, L-PGA has been implicated in a variety of other cellular functions, including neurotransmission, energy metabolism, and as a potential modulator of enzyme activity.
Elevated or depleted levels of L-PGA have been associated with several pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4][5] This has led to a growing interest in L-PGA as a potential biomarker for disease diagnosis and prognosis, as well as a target for therapeutic intervention. This guide aims to provide a detailed resource for researchers and clinicians interested in the multifaceted roles of L-PGA in cellular processes.
The γ-Glutamyl Cycle and this compound Metabolism
The γ-glutamyl cycle is the primary pathway for glutathione synthesis and degradation, and it is central to the metabolism of L-PGA. The cycle involves a series of enzymatic reactions that occur in the cytoplasm of most cells.
Diagram of the γ-Glutamyl Cycle
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 4. Increased level of L-pyroglutamic acid in urine (Concept Id: C4703642) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
An In-depth Technical Guide to the Spontaneous Formation of L-Pyrohomoglutamic Acid from L-Glutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic conversion of L-glutamine to L-pyrohomoglutamic acid (pGlu), a common modification with significant implications in pharmaceutical sciences, particularly in the manufacturing and storage of therapeutic proteins and in metabolomics. This document details the underlying chemical mechanism, presents quantitative kinetic data, and offers detailed experimental protocols for the analysis of this transformation.
Introduction
L-glutamine, a non-essential amino acid, is a crucial component in many biological processes and a common ingredient in cell culture media for the production of biopharmaceuticals. However, L-glutamine is known to be unstable in aqueous solutions, where it can spontaneously cyclize to form the lactam, this compound, with the concomitant release of ammonia.[1] This degradation is a significant concern in the development of liquid formulations of peptides and proteins, such as monoclonal antibodies, where N-terminal glutamine residues are susceptible to this modification.[2] The formation of pyroglutamate can lead to product heterogeneity, potentially impacting the stability, efficacy, and immunogenicity of the therapeutic agent.[2] Furthermore, in the field of metabolomics, the spontaneous cyclization of glutamine during sample preparation and analysis can be a significant artifact, leading to the inaccurate quantification of both glutamine and pyroglutamic acid.[3] A thorough understanding of the kinetics and mechanism of this reaction is therefore essential for developing robust manufacturing processes, stable formulations, and accurate analytical methods.
Chemical Mechanism of Formation
The spontaneous conversion of L-glutamine to this compound is an intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the α-amino group on the γ-carbonyl carbon of the glutamine side chain. This forms a tetrahedral intermediate, which then collapses, leading to the elimination of ammonia and the formation of the five-membered lactam ring of pyroglutamic acid.
Figure 1: Spontaneous cyclization of L-glutamine to this compound.
Quantitative Analysis of Reaction Kinetics
The rate of spontaneous formation of this compound from L-glutamine is influenced by several factors, most notably pH and temperature. The degradation of L-glutamine in aqueous solution follows pseudo-first-order kinetics.[4]
Effect of pH
The stability of L-glutamine is maximal in the pH range of 5.0 to 7.5.[4] The rate of cyclization increases in both acidic and alkaline conditions.[5][6]
| pH | Temperature (°C) | Degradation Rate (%/day) | Reference |
| 6.5 | 22-24 | 0.23 | [1] |
| <2 | Not Specified | Labile | [5] |
| >13 | Not Specified | Labile | [5] |
| 4 | 37 & 45 | Increased formation | [7] |
| 8 | 37 & 45 | Increased formation | [7] |
| 6.2 | 37 & 45 | Minimal formation | [7] |
Table 1: Influence of pH on the degradation rate of L-glutamine.
Effect of Temperature
As with most chemical reactions, an increase in temperature accelerates the rate of this compound formation.[5]
| Temperature (°C) | Solution | Degradation Rate (%/day) | Reference |
| 22-24 | Water (pH 6.5) | 0.23 | [1] |
| 4 | Intravenous solutions | < 0.15 | [1] |
| -20 | Intravenous solutions | < 0.03 | [1] |
| -80 | Intravenous solutions | Undetectable | [1] |
Table 2: Influence of temperature on the degradation rate of L-glutamine.
Activation Energy
The apparent activation energy for the degradation of L-glutamine at pH 6.41 has been determined to be 9.87 x 10⁴ J mol⁻¹.[4]
Detailed Experimental Protocols
The following are generalized protocols for the kinetic analysis of L-glutamine cyclization.
General Kinetic Analysis Workflow
Figure 2: General experimental workflow for kinetic analysis.
HPLC-Based Quantification Method
This method is adapted from the principles described by Arii et al. (1999).[4]
-
Preparation of Standard Solutions:
-
Prepare stock solutions of L-glutamine and this compound of known concentrations in the desired buffer.
-
Generate a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Prepare solutions of L-glutamine in buffers of the desired pH values.
-
Divide the solutions into aliquots in sealed vials for each time point and temperature to be studied.
-
-
Incubation:
-
Place the vials in temperature-controlled incubators or water baths.
-
-
Sampling:
-
At each time point, remove a vial from each condition and immediately stop the reaction by freezing at -80°C.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for the separation of glutamine and pyroglutamic acid.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
Quantification: Inject the standards to create a calibration curve. Inject the thawed samples and quantify the concentrations of L-glutamine and this compound by comparing their peak areas to the calibration curves.
-
-
Data Analysis:
-
Plot the natural logarithm of the L-glutamine concentration versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
NMR-Based Quantification Method
This protocol is based on the methodology described by Gowda et al. (2015) for serum analysis, adapted here for in-solution studies.[6]
-
Sample Preparation:
-
Prepare L-glutamine solutions in deuterated buffers (e.g., phosphate buffer in D₂O) to provide a lock signal for the NMR spectrometer.
-
Add a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP), for quantitative referencing.
-
Transfer the solutions to 5 mm NMR tubes.
-
-
Incubation:
-
Incubate the NMR tubes at the desired temperature. For kinetic studies, the NMR spectrometer's temperature control can be used for in-situ incubation.
-
-
NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.
-
Experiment: Acquire one-dimensional ¹H NMR spectra. A presaturation pulse sequence should be used to suppress the residual water signal.
-
Parameters:
-
Temperature: Set to the desired incubation temperature.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: ~5 seconds (to ensure full relaxation for accurate quantification).
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic resonances for L-glutamine and this compound.
-
Integrate the area of a well-resolved peak for each compound and for the internal standard.
-
Calculate the concentration of each analyte using the following formula:
-
Concentration = (Peak Area of Analyte / Number of Protons) / (Peak Area of Standard / Number of Protons) * Concentration of Standard
-
-
-
Kinetic Analysis:
-
Acquire spectra at regular time intervals.
-
Plot the concentration of L-glutamine versus time and determine the rate constant as described in the HPLC method.
-
Conclusion
The spontaneous formation of this compound from L-glutamine is a well-documented degradation pathway that is highly dependent on pH and temperature. For drug development professionals, understanding the kinetics of this reaction is critical for designing stable liquid formulations of therapeutic proteins and for establishing appropriate storage conditions. For researchers in metabolomics, awareness of this non-enzymatic conversion is crucial to avoid analytical artifacts and ensure the accurate quantification of glutamine. The experimental protocols outlined in this guide provide a framework for studying and mitigating the impact of this important chemical transformation.
References
- 1. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of L-Glutamic Acid to L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of L-glutamic acid to its lactam derivative, L-pyroglutamic acid (pGlu), is a significant biochemical modification observed across various biological systems. This post-translational modification can occur spontaneously under certain conditions, but it is often catalyzed by specific enzymes, ensuring efficiency and specificity. This technical guide provides a comprehensive overview of the enzymatic conversion of L-glutamic acid to L-pyroglutamic acid, detailing the enzymes involved, their mechanisms, and relevant experimental protocols. It also addresses the hypothetical conversion to L-pyrohomoglutamic acid, clarifying the necessary biochemical steps. Quantitative data are summarized in tables for comparative analysis, and key processes are visualized using diagrams.
Introduction: L-Pyroglutamic Acid Formation
L-pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a derivative of L-glutamic acid formed through intramolecular cyclization.[1][2][3] This process involves the formation of a lactam ring by the dehydration of the L-glutamic acid molecule, where the N-terminal α-amino group attacks the side-chain carboxyl group.[4] The formation of pGlu is a common post-translational modification in many peptides and proteins, affecting their structure, stability, and biological activity.[4] While this reaction can occur non-enzymatically, particularly at elevated temperatures, enzymatic catalysis provides a regulated and efficient pathway for pGlu formation in biological systems.[2][4]
A Note on this compound
It is important to distinguish L-pyroglutamic acid from the hypothetical this compound. The latter would be a six-membered ring lactam, which cannot be formed by the direct cyclization of L-glutamic acid (a five-carbon amino acid). The formation of this compound from L-glutamic acid would necessitate a multi-step enzymatic pathway involving:
-
Chain elongation: The carbon backbone of L-glutamic acid would first need to be extended by one carbon to form a six-carbon α-amino acid, such as α-aminoadipic acid. This occurs in nature through complex pathways like the lysine biosynthesis pathway, where α-ketoglutarate (a close derivative of glutamate) is converted to α-aminoadipate over several enzymatic steps.[5][6]
-
Cyclization: The resulting α-aminoadipic acid would then need to undergo intramolecular cyclization to form the six-membered lactam ring of this compound.
Currently, there is a lack of specific literature detailing a dedicated enzyme for the cyclization of α-aminoadipic acid to this compound. Therefore, this guide will focus on the well-documented enzymatic conversion of L-glutamic acid to L-pyroglutamic acid.
Key Enzymes in L-Pyroglutamic Acid Formation
The primary enzymes responsible for the catalytic conversion of L-glutamic acid and its amide, L-glutamine, to L-pyroglutamic acid are Glutaminyl Cyclases (QCs).
Glutaminyl Cyclases (QCs)
Glutaminyl cyclases (EC 2.3.2.5) are a family of enzymes that catalyze the formation of pGlu from N-terminal glutamine residues in peptides and proteins.[7][8] While their primary substrate is glutamine, some QCs have been shown to also catalyze the cyclization of N-terminal glutamate residues, albeit with different pH optima.[7] This activity is particularly relevant in pathological conditions such as Alzheimer's disease, where pGlu-modified amyloid-β peptides are found.[2]
Human and papaya QCs, for instance, exhibit this dual functionality. The conversion of glutamine occurs optimally at a pH of 8.0, whereas the cyclization of glutamate is favored under mildly acidic conditions, around pH 6.0.[7]
L-glutamic acid/L-pyroglutamic acid Interconverting Enzyme
Research has also identified an "L-glutamic acid/l-pyroglutamic acid interconversion enzyme" from microorganisms of the genus Streptomyces. This enzyme specifically acts on L-glutamic acid to produce L-pyroglutamic acid. This discovery is significant for biotechnological applications, as it allows for the specific conversion of L-glutamic acid in a mixture, which can be useful in the production and separation of D-amino acids.
Quantitative Data on Enzymatic Conversion
The efficiency of enzymatic conversion is influenced by various factors, including pH, temperature, and substrate concentration. The following table summarizes key quantitative data found in the literature for enzymes capable of converting L-glutamic acid or its precursors to L-pyroglutamic acid.
| Enzyme | Source | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Notes |
| Glutaminyl Cyclase (QC) | Human, Papaya | L-Glutamine | 8.0 | Not specified | High efficiency with glutamine substrates. |
| Glutaminyl Cyclase (QC) | Human, Papaya | L-Glutamic Acid | 6.0 | Not specified | Demonstrates glutamyl cyclase activity under acidic conditions.[7] |
| L-glutamic acid/L-pyroglutamic acid interconversion enzyme | Streptomyces sp. | L-Glutamic Acid | Not specified | Not specified | Specifically converts L-glutamic acid to L-pyroglutamic acid. |
Experimental Protocols
This section provides generalized methodologies for key experiments related to the enzymatic conversion of L-glutamic acid to L-pyroglutamic acid. These protocols are based on standard techniques in enzymology and protein purification.
Enzyme Purification
A crucial first step in studying enzymatic conversion is the purification of the target enzyme. A general workflow for enzyme purification is as follows:
-
Preparation of Crude Extract:
-
For intracellular enzymes, cells are harvested and subjected to lysis (e.g., sonication, French press, or enzymatic digestion).
-
The lysate is then centrifuged to remove cell debris, resulting in a crude extract containing the soluble enzyme.
-
-
Ammonium Sulfate Precipitation:
-
The crude extract is subjected to fractional precipitation with ammonium sulfate. This step helps to concentrate the target enzyme and remove some contaminating proteins.
-
-
Chromatographic Separation:
-
The partially purified enzyme preparation is then subjected to one or more chromatography steps for further purification. Common techniques include:
-
Ion-Exchange Chromatography: Separates proteins based on their net charge.
-
Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size.
-
Affinity Chromatography: Utilizes specific binding interactions between the enzyme and a ligand immobilized on the chromatography resin. This is often the most effective purification step.
-
-
-
Purity Assessment:
-
The purity of the enzyme at each step is assessed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Enzyme Activity Assay
To quantify the enzymatic conversion, a reliable activity assay is required. The following is a general protocol for assaying the activity of a glutamyl cyclase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer at the optimal pH for the enzyme (e.g., a phosphate or citrate buffer at pH 6.0 for glutamate cyclization by QC).
-
Add the substrate (L-glutamic acid) to the buffer at a known concentration.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a specific amount of the purified enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
Reaction Termination:
-
Stop the reaction, for example, by heat inactivation or the addition of an acid.
-
-
Product Quantification:
-
The amount of L-pyroglutamic acid formed is quantified using methods such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying the product from the substrate.
-
Mass Spectrometry (MS): Can be used to identify and quantify the product with high specificity.
-
-
Visualizations of Pathways and Workflows
Enzymatic Conversion of L-Glutamic Acid
The following diagram illustrates the enzymatic cyclization of L-glutamic acid to L-pyroglutamic acid.
Caption: Enzymatic conversion of L-Glutamic Acid to L-Pyroglutamic Acid.
General Experimental Workflow for Enzyme Characterization
This diagram outlines a typical workflow for the purification and characterization of an enzyme involved in the conversion process.
References
- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Pyroglutamic acid [webbook.nist.gov]
L-Pyrohomoglutamic Acid: A Linchpin in Plant Growth and Nitrogen Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyrohomoglutamic acid, also known as pidolic acid or 5-oxo-L-proline, is a naturally occurring amino acid derivative that is gaining increasing attention for its significant role in enhancing plant growth and optimizing nitrogen metabolism.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its metabolic pathways, impact on key physiological processes, and the experimental protocols to study its effects. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of this molecule for agricultural and biotechnological applications.
The Role of this compound in Plant Physiology
This compound acts as a biostimulant, positively influencing several critical aspects of plant life, from nutrient uptake to stress response.
Enhancement of Nitrogen Uptake and Assimilation
Nitrogen is a crucial macronutrient for plant growth, being a fundamental component of proteins, nucleic acids, and chlorophyll.[1] this compound has been shown to improve the efficiency of nitrogen uptake and assimilation in plants.[1][2] By facilitating the conversion of inorganic nitrogen into organic forms, it helps plants to better utilize available nitrogen, leading to more robust growth, including stronger stems and healthier foliage.[1]
Promotion of Photosynthesis
Studies suggest that this compound can stimulate photosynthesis, the process by which plants convert light energy into chemical energy.[1] By enhancing photosynthetic activity, it enables plants to capture more carbon dioxide and solar energy, fueling their development and potentially leading to increased biomass and crop yields, especially under suboptimal conditions.[1]
Role in Plant Defense
Emerging evidence suggests a role for this compound in plant defense mechanisms. It has been identified as a resistance-related metabolite in barley in response to Fusarium infection, indicating its involvement in protecting plants against pathogens.[3]
Metabolic Pathways of this compound in Plants
The metabolic fate of this compound is intrinsically linked to central nitrogen metabolism, particularly the glutamate and glutathione pathways.
Biosynthesis of this compound
This compound is synthesized from L-glutamine through an intramolecular cyclization reaction. This conversion is catalyzed by the enzyme glutaminyl cyclase (QC) .[4] Glutaminyl cyclases have been identified and characterized in various plant species, highlighting the endogenous capacity of plants to produce this important metabolite.
Figure 1: Biosynthesis of this compound from L-Glutamine catalyzed by Glutaminyl Cyclase.
Conversion to L-Glutamate
This compound can be converted back to L-glutamate, a central amino acid in nitrogen metabolism. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase .[4][5] The reversible conversion between L-glutamate and this compound suggests a role for the latter as a storage or transport form of glutamate.
Figure 2: Conversion of this compound to L-Glutamate by 5-Oxoprolinase.
Quantitative Data on the Effects of this compound
While extensive quantitative data from field trials on major crops is still emerging, preliminary studies and controlled experiments have demonstrated the positive effects of this compound on plant growth.
| Plant Species | Treatment | Observed Effect | Reference |
| Lettuce (Lactuca sativa) | Foliar application of L-pyroglutamic acid under water deficit stress | Increased fresh weight by 37% and yield by 31% compared to untreated plants. | This study demonstrated a protective effect under stress, enhancing photosynthesis and antioxidant defenses. |
| Wheat (Triticum aestivum) | Foliar application of amino acids (general) | Studies on general amino acid application show improved growth, yield, and nitrogen content. Specific data for this compound is still needed for a direct comparison. | [6] |
| Maize (Zea mays) | Treatment with protein hydrolysates (containing amino acids) | Altered amino acid profiles and stimulated growth. Direct quantitative effects of isolated this compound require further investigation. | [7] |
Note: The table above summarizes available data. More research is required to establish optimal application rates and quantify the effects of this compound on a wider range of crops and under varying nitrogen conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on plant growth and nitrogen metabolism.
Plant Growth and Treatment Protocol (Example: Arabidopsis thaliana)
This protocol describes a general workflow for treating Arabidopsis thaliana with this compound and harvesting tissues for analysis.
Figure 3: Experimental workflow for studying the effects of this compound on Arabidopsis thaliana.
Detailed Steps:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Plating: Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
Stratification: Keep the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Treatment: After a desired growth period (e.g., 10-14 days), transfer seedlings to new MS plates containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Alternatively, apply this compound as a foliar spray.
-
Harvesting: Harvest root and shoot tissues separately after the treatment period (e.g., 7-14 days). Immediately freeze the tissues in liquid nitrogen and store at -80°C for further analysis.
-
Analysis: Perform biomass measurements (fresh and dry weight), and conduct biochemical and molecular analyses as described in the following sections.
Quantification of this compound in Plant Tissues by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from plant tissues.
Materials:
-
Plant tissue (frozen in liquid nitrogen)
-
Extraction solvent: 80% methanol
-
Internal standard (e.g., ¹³C₅-¹⁵N-L-Pyrohomoglutamic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction:
-
Grind frozen plant tissue (approx. 100 mg) to a fine powder in liquid nitrogen.
-
Add 1 mL of pre-chilled 80% methanol containing the internal standard.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard should be optimized.
-
Nitrate Reductase Activity Assay
Nitrate reductase (NR) is a key enzyme in the nitrogen assimilation pathway. Its activity can be used as an indicator of the plant's capacity to utilize nitrate.
Materials:
-
Plant tissue
-
Extraction buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM cysteine, 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM KNO₃, 0.2 mM NADH.
-
Colorimetric reagents: 1% (w/v) sulfanilamide in 3 N HCl and 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (approx. 0.5 g) in 5 mL of ice-cold extraction buffer.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Initiate the reaction by adding 0.2 mL of the enzyme extract to 0.8 mL of assay buffer.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 1 mL of 1% sulfanilamide.
-
Add 1 mL of 0.02% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 20 minutes for color development.
-
-
Measurement:
Signaling Pathways
The precise signaling cascade initiated by this compound in plants is an active area of research. Current evidence points towards a close relationship with glutamate and calcium signaling pathways.
Putative Signaling Pathway
It is hypothesized that this compound, upon conversion to glutamate, can activate glutamate receptor-like channels (GLRs) on the plasma membrane. This activation can lead to an influx of calcium ions (Ca²⁺), triggering a downstream signaling cascade that may involve calcium-dependent protein kinases (CDPKs) and other signaling molecules, ultimately leading to changes in gene expression related to nitrogen metabolism and growth.
Figure 4: A putative signaling pathway for this compound in plants.
Note: This is a proposed pathway based on the known roles of glutamate and calcium in plant signaling. Further research, such as calcium imaging in protoplasts treated with this compound and transcriptomic analysis of treated plants, is needed to confirm and elaborate on this pathway.[10][11]
Conclusion and Future Directions
This compound is a promising biostimulant with the potential to significantly enhance plant growth and nitrogen use efficiency. Its role in nitrogen metabolism and its connection to fundamental signaling pathways make it a compelling target for both basic research and agricultural applications.
Future research should focus on:
-
Quantitative Field Trials: Conducting large-scale field trials on major crops to determine the optimal application methods and concentrations of this compound for yield improvement.
-
Elucidation of Signaling Pathways: Utilizing advanced techniques such as calcium imaging, proteomics, and transcriptomics to fully unravel the signaling cascade initiated by this compound.
-
Genetic Engineering: Exploring the potential of genetically modifying the expression of glutaminyl cyclase and 5-oxoprolinase to modulate endogenous this compound levels for improved plant performance.
-
Interaction with Other Phytohormones: Investigating the crosstalk between this compound signaling and other plant hormone pathways, such as those of auxin and cytokinin, to understand its integrated role in plant development.[12][13]
By deepening our understanding of this compound's mode of action, we can unlock its full potential to contribute to a more sustainable and productive agricultural future.
References
- 1. Morphological and Transcriptome Analysis of Wheat Seedlings Response to Low Nitrogen Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morphological and Transcriptome Analysis of Wheat Seedlings Response to Low Nitrogen Stress [ouci.dntb.gov.ua]
- 6. Impact of foliar application using amino acids, yeast extract, and algae extract in different concentrations on growth parameters, yield traits, grain quality, and nitrogen-related parameters of wheat in arid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nitrate.com [nitrate.com]
- 10. Simultaneous flux and current measurement from single plant protoplasts reveals a strong link between K+ fluxes and current, but no link between Ca2+ fluxes and current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Insights into Auxin Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Anti-inflammatory Properties of L-Pyroglutamic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the anti-inflammatory properties of L-Pyrohomoglutamic acid derivatives is limited in publicly available literature. This guide summarizes the available data on closely related L-pyroglutamic acid analogues and provides general experimental and signaling pathway information relevant to the screening of anti-inflammatory compounds.
Executive Summary
L-pyroglutamic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their unique conformational constraints and synthetic accessibility. While extensive research into the anti-inflammatory potential of this compound derivatives is still in its nascent stages, preliminary studies on analogous compounds suggest a potential for modulating inflammatory responses. This document provides a comprehensive overview of the current understanding of the anti-inflammatory properties of L-pyroglutamic acid derivatives, including available biological data, relevant experimental protocols, and implicated signaling pathways.
Biological Activity of L-Pyroglutamic Acid Analogues
Research into the bioactivities of L-pyroglutamic acid analogues has demonstrated their potential as anti-inflammatory agents. A notable study on a series of L-pyroglutamic acid analogues identified several compounds with inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process.
Data Presentation
| Compound ID | Derivative Type | Bioassay | Cell Line | Key Finding |
| 2e | L-pyroglutamic acid ester | LPS-induced Nitric Oxide (NO) Production | BV-2 microglial cells | Displayed anti-inflammatory activity[1] |
| 2g | L-pyroglutamic acid ester | LPS-induced Nitric Oxide (NO) Production | BV-2 microglial cells | Displayed anti-inflammatory activity[1] |
| 4d | L-pyroglutamic acid analogue | LPS-induced Nitric Oxide (NO) Production | BV-2 microglial cells | Displayed anti-inflammatory activity[1] |
Experimental Protocols
The assessment of anti-inflammatory activity for novel compounds typically involves a series of in vitro and in vivo assays. A common and crucial in vitro screen is the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.
In Vitro Nitric Oxide (NO) Production Assay
This protocol outlines a general procedure for evaluating the effect of this compound derivatives on nitric oxide production in murine macrophage cell lines, such as RAW 264.7, or microglial cell lines like BV-2.
Objective: To determine the inhibitory effect of test compounds on LPS-induced NO production.
Materials:
-
RAW 264.7 or BV-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (solvent only).
-
Inflammation Induction: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Nitrite Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.
Signaling Pathways and Visualizations
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Caption: Canonical NF-κB signaling pathway in inflammation.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anti-inflammatory compounds like this compound derivatives.
Caption: Experimental workflow for anti-inflammatory drug discovery.
Conclusion and Future Directions
The available data, although limited, suggests that derivatives of L-pyroglutamic acid warrant further investigation as potential anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. The determination of quantitative inhibitory concentrations (e.g., IC50 values) and elucidation of the precise molecular mechanisms of action, including their effects on key inflammatory signaling pathways like NF-κB and MAPKs, will be crucial for advancing this class of compounds in the drug discovery pipeline. In vivo studies using established models of inflammation will be the ultimate validation of their therapeutic potential.
References
Antifungal Activity of L-Pyrohomoglutamic Acid Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal activity of L-Pyrohomoglutamic acid analogues. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents. This document details the quantitative antifungal activity, experimental protocols for synthesis and bioassays, and visual representations of synthetic pathways and structure-activity relationships.
Quantitative Antifungal Activity
The antifungal efficacy of various this compound analogues has been evaluated against a range of phytopathogenic fungi. The data, including EC50 values and percentage of inhibition, are summarized in the tables below for comparative analysis.
Table 1: Antifungal Activity of L-Pyroglutamic Acid Esters against Phytophthora infestans[1][2]
| Compound | Structure | EC50 (μg/mL)[1] |
| 2d | L-pyroglutamic acid ester with a substituted aromatic ring | 1.44[1] |
| 2j | L-pyroglutamic acid ester with a different substituted aromatic ring | 1.21[1] |
| Azoxystrobin | Commercial Fungicide (Positive Control) | 7.85[1] |
Table 2: Inhibitory Rates of L-Pyroglutamic Acid Derivatives against Phytopathogenic Fungi at 100 µmol/L[3][4]
| Compound | Alternaria brassicae (%) | Alternaria alternariae (%) | Valsa mali (%) | Fusarium graminearum (%) | Pyricularia oryzae (%) |
| C08a | - | - | - | High Activity | - |
| C08e-k | - | - | - | Enhanced Activity | - |
| C08l | - | - | - | High Activity | - |
| Hymexazol | 73.6 (± 1.8) | 71.4 (± 0.8) | 37.3 (± 1.7) | 35.1 (± 1.2) | 68.9 (± 2.1) |
| Chlorothalonil | 35.8 (± 0.9) | 60.7 (± 0.8) | 69.3 (± 0.6) | 72.7 (± 0.6) | 48.9 (± 1) |
Note: Specific percentage inhibition values for C08a, C08e-k, and C08l were not explicitly provided in the source material, but their high or enhanced activity against Fusarium graminearum was noted.
Experimental Protocols
This section details the methodologies employed in the synthesis of this compound analogues and the assessment of their antifungal properties as described in the cited literature.
Synthesis of L-Pyroglutamic Acid 4-Chiral Hydroxy Derivative (Key Intermediate C06)[3][4]
A linear synthesis strategy starting from L-hydroxyproline is employed to generate key intermediates. The following is a representative protocol for the synthesis of a key intermediate:
-
Protection of L-hydroxyproline (C01): To a solution of L-hydroxyproline in water, a solution of 10% aqueous NaOH is added. The resulting solution is stirred, followed by the addition of a solution of Boc2O in THF. The mixture is stirred for 24 hours at room temperature. The reaction is then quenched by the addition of 10% KHSO4 solution to adjust the pH to 4-5, and the organic layer is separated.[2][3]
-
Protection of the Hydroxyl Group: To a solution of the product from the previous step in CH2Cl2, t-butylchlorodimethylsilane and imidazole are added. The mixture is stirred for 10 hours at room temperature, and the reaction is quenched by the addition of 1 M HCl solution to adjust the pH to 4-5. The organic layers are separated, and the aqueous layer is extracted with CH2Cl2.[3]
-
Subsequent Steps: The synthesis proceeds through several additional steps, including esterification and deprotection, to yield the final L-pyroglutamic acid analogues.[2][3]
In Vitro Antifungal Activity Assay (Poisoned Food Technique)[3]
The antifungal activity of the synthesized L-pyroglutamic acid analogues is assessed using the poisoned food technique.
-
Preparation of Test Plates: The target compounds are dissolved in acetone and mixed with sterilized Potato Dextrose Agar (PDA) medium in flasks to a final concentration of 100 µg/mL. This mixture is then poured into Petri dishes.[2]
-
Inoculation: A mycelial disc of approximately 4 mm in diameter is cut from an actively growing culture of the test fungus and placed at the center of the PDA Petri dish containing the test compound.[4]
-
Incubation: The inoculated Petri dishes are incubated at 27 ± 1°C for 4 days.[4]
-
Controls: Acetone mixed with PDA serves as the negative control, while commercial fungicides like hymexazol and chlorothalonil are used as positive controls.[4]
-
Data Analysis: The radial growth of the fungal colonies is measured. The inhibitory effect of the test compounds is calculated using the formula: Inhibition rate (%) = (C - T) × 100 / (C - 4 mm), where C is the diameter of fungal growth on the untreated PDA and T is the diameter of fungal growth on the treated PDA.[4]
Visualizations
The following diagrams illustrate the synthesis workflow and the structure-activity relationships of this compound analogues.
Caption: Synthetic pathway for this compound analogues.
Caption: Structure-Activity Relationship (SAR) of this compound analogues.
Caption: Proposed antifungal mechanisms of this compound analogues.
References
- 1. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
The Neuroprotective Potential of L-Pyroglutamic Acid: A Technical Overview
A comprehensive guide for researchers and drug development professionals on the neuroprotective mechanisms of L-Pyroglutamic Acid, a promising endogenous molecule.
Disclaimer: While the inquiry specified L-Pyrohomoglutamic acid, a thorough review of the scientific literature reveals a significant scarcity of data regarding its specific neuroprotective effects. In contrast, the closely related endogenous molecule, L-Pyroglutamic acid (PCA), has been the subject of numerous studies investigating its role in the central nervous system. This technical guide will, therefore, focus on the available scientific evidence for the neuroprotective effects of L-Pyroglutamic acid as a proxy, providing a detailed overview of its mechanisms of action, relevant experimental data, and associated signaling pathways.
Executive Summary
L-Pyroglutamic acid (PCA), a cyclized derivative of glutamic acid, is a naturally occurring amino acid found in various dietary sources and is also present in the human brain, cerebrospinal fluid, and blood.[1][2][3] Emerging research suggests that PCA possesses neuroprotective properties, making it a molecule of interest for potential therapeutic interventions in neurodegenerative diseases. Its mechanisms of action appear to be multifaceted, primarily involving the modulation of glutamatergic neurotransmission, enhancement of cognitive functions, and potential anti-inflammatory and neuritogenic activities. This whitepaper provides an in-depth analysis of the current understanding of the neuroprotective effects of L-Pyroglutamic acid, presenting key experimental findings, detailed methodologies, and a visual representation of the implicated signaling pathways.
Core Mechanisms of Neuroprotection
The neuroprotective effects of L-Pyroglutamic acid are believed to be mediated through several key mechanisms:
-
Modulation of Glutamatergic Neurotransmission: PCA, being structurally similar to glutamate, can interact with glutamate receptors. Studies have shown that L-PCA can decrease both Na+-dependent and Na+-independent glutamate binding in the brain.[4][5] This interaction with excitatory amino acid receptors is a key aspect of its potential to mitigate excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[6]
-
Cognitive Enhancement: Research in animal models has demonstrated that PCA can improve learning and memory.[3] This cognitive-enhancing effect is thought to be related to its influence on neurotransmitter systems, potentially including acetylcholine, GABA, and glutamic acid.[2][3]
-
Neuritogenic and Anti-inflammatory Activity: Analogues of L-pyroglutamic acid have been shown to possess neuritogenic and anti-inflammatory properties. For instance, certain derivatives have displayed anti-inflammatory activity by inhibiting nitric oxide (NO) production in microglial cells and have shown neuritogenic effects in PC-12 cells.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on L-Pyroglutamic acid.
Table 1: Effects of L-Pyroglutamic Acid on Glutamate Binding
| Parameter | Control | L-Pyroglutamic Acid (10 mM) | % Change | Reference |
| Na+-dependent Glutamate Binding | ||||
| Bmax (pmol/mg protein) | 16.8 | 9.5 | ↓ 43.5% | [4] |
| Kd (nM) | 240 | 202 | - | [4] |
| Na+-independent Glutamate Binding | ||||
| Bmax (pmol/mg protein) | Not Specified | Decreased | Not Quantified | [4] |
| Kd (nM) | Not Specified | No Effect | - | [4] |
Table 2: Effects of L-Pyroglutamic Acid on Energy Metabolism in Cerebral Cortex
| Parameter | Concentration | % Reduction | Reference |
| CO2 Production | 0.5 - 3 mM | 50% | [8] |
| Lipid Biosynthesis | 0.5 - 3 mM | 20% | [8] |
| ATP Levels | 3 mM | 52% | [8] |
| NADH:cytochrome c oxidoreductase activity | 0.5 - 3.0 mM | 40% | [8] |
| Cytochrome c oxidase activity | 3.0 mM | 22-30% | [8] |
Table 3: Bioactivities of L-Pyroglutamic Acid Analogues
| Compound | Activity | EC50 / IC50 | Cell Line / Organism | Reference |
| Analog 2d | Antifungal | 1.44 µg/mL | Phytophthora infestans | [7] |
| Analog 2j | Antifungal | 1.21 µg/mL | Phytophthora infestans | [7] |
| Analog 2e, 2g, 4d | Anti-inflammatory (NO production) | Not Specified | BV-2 microglial cells | [7] |
| Analog 2e, 2g, 4d | Neuritogenic | Not Specified | PC-12 cells | [7] |
| L-PCA | Glutamate Receptor Binding | 28.11 µM | Rat forebrain | [6] |
Experimental Protocols
Glutamate Binding Assay
Objective: To determine the effect of L-Pyroglutamic acid on glutamate binding to its receptors.
Methodology:
-
Tissue Preparation: Adult male Wistar rats are sacrificed, and the striatum is dissected and homogenized in a Tris-HCl buffer.
-
Binding Assay: The homogenate is incubated with [3H]glutamate in the presence or absence of varying concentrations of L-Pyroglutamic acid.
-
Separation: The bound and free radioligand are separated by centrifugation.
-
Quantification: The radioactivity in the pellet (representing bound [3H]glutamate) is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis is used to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).[4]
Assessment of Neurotoxicity
Objective: To evaluate the potential neurotoxic effects of L-Pyroglutamic acid in vivo.
Methodology:
-
Animal Model: Adult male Wistar rats are used.
-
Stereotaxic Surgery: Rats are anesthetized, and a cannula is implanted into the striatum.
-
Injection: Buffered L-Pyroglutamic acid (10-300 nmol) is unilaterally injected into the striatum. The contralateral striatum receives a vehicle injection.
-
Histological Analysis: After a set period (e.g., seven days), the animals are sacrificed, and the brains are removed, sectioned, and stained (e.g., with cresyl violet) to assess for neuronal damage.
-
Analysis: The extent of neuronal loss and glial reaction at the injection site is examined microscopically.[4]
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To assess the anti-inflammatory effects of L-Pyroglutamic acid analogues by measuring nitric oxide (NO) production in microglial cells.
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the L-Pyroglutamic acid analogues for a specified time.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and NO production.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-treated control.[7]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the neuroprotective effects of L-Pyroglutamic acid and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 3. xtendlife.com [xtendlife.com]
- 4. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of L-Pyrohomoglutamic Acid from L-Glutamic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of L-Pyrohomoglutamic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing with the readily available starting material, L-glutamic acid. The first stage involves the homologation of L-glutamic acid to L-homoglutamic acid (L-α-aminoadipic acid) via the Arndt-Eistert reaction. The subsequent stage details the intramolecular cyclization of L-homoglutamic acid to yield the final product, this compound. This application note includes detailed, step-by-step experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate seamless integration into research and development pipelines.
Introduction
This compound, also known as (S)-6-oxopiperidine-2-carboxylic acid, is a cyclic amino acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid, chiral scaffold makes it an attractive starting material for the development of novel therapeutics. The synthesis of this compound from L-glutamic acid is a logical and cost-effective approach, leveraging the chirality of the natural amino acid pool. The overall synthetic strategy involves a chain extension of L-glutamic acid by one carbon atom, followed by an intramolecular amide bond formation to construct the six-membered lactam ring.
Overall Synthesis Pathway
The synthesis of this compound from L-glutamic acid is achieved in two main stages:
-
Stage 1: Arndt-Eistert Homologation of L-Glutamic Acid. This stage focuses on the one-carbon chain extension of L-glutamic acid to form L-homoglutamic acid. To achieve regioselectivity, the amino and α-carboxyl groups of L-glutamic acid are first protected. The free γ-carboxyl group is then activated and reacted with diazomethane (or a safer alternative) to form a diazoketone. Subsequent Wolff rearrangement, in the presence of a silver catalyst and water, yields the homologated acid. Finally, deprotection affords L-homoglutamic acid.
-
Stage 2: Cyclization of L-Homoglutamic Acid. The second stage involves the intramolecular condensation of the amino group and the newly formed distal carboxyl group of L-homoglutamic acid to form the δ-lactam ring of this compound. This transformation is typically achieved through thermal dehydration.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound from L-glutamic acid. The yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1. N-protection (Boc) and α-esterification (Benzyl) of L-glutamic acid | L-Glutamic acid | Boc-anhydride, Benzyl alcohol, DCC, DMAP | Boc-L-glutamic acid α-benzyl ester | ~90% |
| 2. Formation of Mixed Anhydride | Boc-L-glutamic acid α-benzyl ester | Isobutyl chloroformate, N-Methylmorpholine | Mixed anhydride intermediate | In situ |
| 3. Diazoketone Formation | Mixed anhydride intermediate | Diazomethane | α-Diazoketone intermediate | ~55-60% |
| 4. Wolff Rearrangement and Hydrolysis | α-Diazoketone intermediate | Silver benzoate, Water | N-Boc-L-homoglutamic acid α-benzyl ester | ~95% |
| 5. Deprotection | N-Boc-L-homoglutamic acid α-benzyl ester | Trifluoroacetic acid, Hydrogenolysis (Pd/C) | L-Homoglutamic acid | ~90% |
| 6. Cyclization | L-Homoglutamic acid | Heat (e.g., in refluxing water or Dowtherm A) | This compound | High |
| Overall Yield | L-Glutamic acid | This compound | ~40-45% |
Experimental Protocols
Stage 1: Synthesis of L-Homoglutamic Acid from L-Glutamic Acid (Arndt-Eistert Homologation)
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Diazomethane (ethereal solution, freshly prepared and handled with extreme caution)
-
Silver benzoate
-
Triethylamine
-
Dioxane
-
Ethyl acetate
-
Hexanes
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (10% Pd/C)
-
Methanol
Protocol:
-
Protection of L-Glutamic Acid:
-
Suspend L-glutamic acid in a suitable solvent system (e.g., dioxane/water).
-
Add Boc-anhydride and a base (e.g., sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-glutamic acid.
-
To a solution of N-Boc-L-glutamic acid in anhydrous DCM, add benzyl alcohol, DCC, and a catalytic amount of DMAP.
-
Stir the mixture at 0°C to room temperature overnight.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain Boc-L-glutamic acid α-benzyl ester.
-
-
Formation of the Diazoketone:
-
Dissolve Boc-L-glutamic acid α-benzyl ester in anhydrous THF and cool to -15°C.
-
Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate, maintaining the temperature at -15°C.
-
Stir for 15 minutes to form the mixed anhydride.
-
In a separate, appropriate apparatus, add a freshly prepared ethereal solution of diazomethane.
-
Slowly add the mixed anhydride solution to the diazomethane solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench any excess diazomethane with acetic acid.
-
Remove the solvent under reduced pressure and purify the crude diazoketone by column chromatography.
-
-
Wolff Rearrangement and Hydrolysis:
-
Dissolve the purified diazoketone in a mixture of dioxane and water.
-
Add a catalytic amount of silver benzoate and triethylamine.
-
Heat the mixture to 80-90°C and stir until the evolution of nitrogen ceases and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and acidify with dilute HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-homoglutamic acid α-benzyl ester.
-
-
Deprotection to L-Homoglutamic Acid:
-
Dissolve the N-Boc-L-homoglutamic acid α-benzyl ester in DCM and add trifluoroacetic acid to remove the Boc group. Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in methanol and subject it to hydrogenolysis in the presence of 10% Pd/C under a hydrogen atmosphere to remove the benzyl ester.
-
Filter the catalyst and concentrate the filtrate to obtain L-homoglutamic acid.
-
Stage 2: Synthesis of this compound from L-Homoglutamic Acid
Materials:
-
L-Homoglutamic acid
-
Deionized water or a high-boiling solvent (e.g., Dowtherm A)
Protocol:
-
Thermal Cyclization:
-
Dissolve L-homoglutamic acid in deionized water to form a moderately concentrated solution.
-
Heat the solution to reflux and maintain reflux for several hours (e.g., 4-8 hours). The progress of the cyclization can be monitored by TLC or NMR.
-
Alternatively, for a solvent-free reaction or higher temperatures, L-homoglutamic acid can be heated in a high-boiling inert solvent like Dowtherm A at 180-200°C.
-
Upon completion, cool the reaction mixture.
-
If water was used as the solvent, concentrate the solution under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol or acetone/water) to yield pure this compound.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound from L-glutamic acid.
Caption: Synthetic workflow for this compound.
Conclusion
The described two-stage synthesis provides a reliable and scalable method for the preparation of this compound from L-glutamic acid. The Arndt-Eistert homologation, while requiring careful handling of diazomethane, is an effective method for the necessary one-carbon chain extension. The subsequent thermal cyclization is a straightforward and high-yielding step. This application note offers detailed protocols and quantitative data to aid researchers in the successful synthesis of this important chiral intermediate for applications in drug discovery and development.
Industrial Production of L-Pyrohomoglutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyrohomoglutamic acid, also known as (S)-2-piperidone-6-carboxylic acid, is a cyclic amino acid derivative. It serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds and other bioactive molecules. While specific industrial-scale production data for this compound is not extensively published, its synthesis can be effectively achieved through the cyclization of its parent amino acid, L-2-aminoadipic acid (L-homoglutamic acid). The primary method for industrial production is analogous to the well-established manufacturing of L-Pyroglutamic acid from L-glutamic acid, which involves thermal dehydration.
This document provides detailed application notes and protocols for the industrial production of this compound, drawing upon established principles of similar chemical transformations. The protocols are designed to be scalable and adaptable for large-scale manufacturing.
Production Methods Overview
The principal industrial method for producing this compound is the chemical synthesis involving the intramolecular cyclization of L-2-aminoadipic acid. This process is typically achieved through thermal dehydration, which can be performed with or without a catalyst and in various solvents.
Chemical Synthesis: Thermal Dehydration of L-2-Aminoadipic Acid
This method is the most direct and widely practiced approach for the industrial synthesis of related cyclic amino acids. It involves heating L-2-aminoadipic acid to induce an intramolecular condensation reaction, resulting in the formation of the lactam ring of this compound and the elimination of a water molecule.
Key advantages of this method include its relative simplicity, cost-effectiveness, and amenability to large-scale production. The reaction can be carried out in water, an organic solvent such as ethanol, or in a molten state. The use of a catalyst, typically a strong acid like sulfuric acid, can accelerate the reaction and allow for lower operating temperatures, which helps in preventing racemization and improving the purity of the final product.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the industrial production of this compound, the following table presents data for the analogous and well-documented production of L-Pyroglutamic acid from L-Glutamic acid. These values can be considered as a benchmark for the optimization of this compound synthesis. It is anticipated that the cyclization of L-2-aminoadipic acid would proceed under similar conditions with comparable efficiency.
Table 1: Comparative Quantitative Data for L-Pyroglutamic Acid Production
| Parameter | Method 1: Thermal Dehydration in Water | Method 2: Catalytic Dehydration in Ethanol |
| Starting Material | L-Glutamic Acid | L-Glutamic Acid |
| Solvent | Water (42% solution) | Absolute Ethanol |
| Catalyst | None | Concentrated Sulfuric Acid |
| Reaction Temperature | 140 - 150 °C[1] | 88 - 100 °C |
| Reaction Time | 45 minutes - 3 hours[1] | 3 - 5 hours |
| Yield | ~94%[1] | > 85% |
| Purity | High, requires crystallization | > 99.5% |
| Key Process Steps | Heating, concentration, crystallization, washing, drying[1] | Heating, filtration, concentration, crystallization, drying |
Disclaimer: The data presented in Table 1 is for the production of L-Pyroglutamic acid. While a similar process is expected for this compound, specific yields and optimal conditions may vary and would require process-specific optimization.
Experimental Protocols
The following are detailed protocols for the chemical synthesis of this compound based on the thermal dehydration of L-2-aminoadipic acid.
Protocol 1: Thermal Dehydration in Aqueous Solution
This protocol describes the synthesis of this compound by heating L-2-aminoadipic acid in an aqueous solution.
Materials:
-
L-2-aminoadipic acid
-
Deionized water
-
Activated carbon
-
Reaction vessel with heating and stirring capabilities
-
Vacuum evaporator
-
Crystallization vessel
-
Filtration and drying equipment
Procedure:
-
Reaction Setup: Prepare an aqueous solution of L-2-aminoadipic acid (e.g., 40-50% w/v) in a suitable reaction vessel.
-
Dehydration: Heat the solution to 140-160°C with constant stirring. The reaction progress can be monitored by measuring the water content or by analytical methods such as HPLC. Maintain the temperature for 2-4 hours until the cyclization is complete.
-
Decolorization: Cool the reaction mixture to 70-80°C and add activated carbon (e.g., 1-2% w/w) to decolorize the solution. Stir for 30-60 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure to remove excess water and induce crystallization.
-
Crystallization: Cool the concentrated solution slowly to allow for the formation of this compound crystals.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50-60°C.
Protocol 2: Catalytic Dehydration in Ethanol
This protocol utilizes an acid catalyst in an ethanol solvent system, which allows for a lower reaction temperature.
Materials:
-
L-2-aminoadipic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Reaction vessel with heating, stirring, and reflux capabilities
-
Filtration unit
-
Vacuum evaporator
-
Crystallization vessel
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel, suspend L-2-aminoadipic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/w relative to L-2-aminoadipic acid).
-
Dehydration: Heat the mixture to reflux (approximately 88-100°C) with continuous stirring. The reaction is typically complete within 3-6 hours. Monitor the reaction progress by HPLC.
-
Filtration: After the reaction is complete, filter the hot solution to remove any unreacted L-2-aminoadipic acid, which is sparingly soluble in ethanol.
-
Concentration: Concentrate the ethanol filtrate under reduced pressure until saturation is reached.
-
Crystallization: Cool the concentrated solution to room temperature or below (e.g., 20°C) to induce the crystallization of this compound.
-
Isolation and Drying: Collect the crystals by filtration and dry them in a vacuum oven at a temperature of 55-65°C.
Visualizations
Logical Relationship of Production Methods
Caption: Overview of chemical synthesis routes for this compound.
Experimental Workflow for Thermal Dehydration
Caption: Step-by-step workflow for the thermal dehydration process.
Signaling Pathway (Chemical Transformation)
References
Application Notes and Protocols for the Purification of L-Pyrohomoglutamic Acid by Crystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of L-Pyrohomoglutamic acid via crystallization. The methodologies outlined below are based on established principles of crystallization for related compounds, such as L-Pyroglutamic acid, and are intended to serve as a comprehensive guide for achieving high-purity this compound suitable for research and pharmaceutical development.
Introduction
This compound is a cyclic derivative of glutamic acid that holds significant interest in medicinal chemistry and drug development due to its potential biological activities. Achieving high purity of this compound is critical for accurate preclinical and clinical evaluations. Crystallization is a robust and scalable method for the purification of small organic molecules like this compound, effectively removing impurities such as starting materials, by-products, and enantiomeric excesses. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system under varying temperature conditions.
Principles of Crystallization
The purification of this compound by crystallization involves several key stages:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve a large amount of this compound at elevated temperatures but only a small amount at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Cooling and Crystal Nucleation: The hot, saturated solution is slowly cooled to induce supersaturation, leading to the formation of crystal nuclei.
-
Crystal Growth: Once nuclei are formed, further cooling allows for the growth of larger, purer crystals as this compound molecules selectively deposit onto the crystal lattice, excluding impurities which remain in the mother liquor.
-
Isolation and Drying: The purified crystals are isolated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to remove residual solvent.
Data Presentation: Solubility of Related Compounds
While specific solubility data for this compound is not widely published, data for the closely related L-Pyroglutamic acid provides a valuable starting point for solvent selection. The solubility of L-Pyroglutamic acid in various solvents generally increases with temperature.[1]
Table 1: Solubility of L-Pyroglutamic Acid in Pure Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3^) |
| Water | 293.15 | 365.4 |
| 344.35 | 834.1 | |
| Methanol | 293.15 | 118.2 |
| 344.35 | 453.7 | |
| Ethanol | 293.15 | 40.1 |
| 344.35 | 215.8 | |
| n-Propanol | 293.15 | 21.5 |
| 344.35 | 132.6 | |
| Isopropanol | 293.15 | 19.8 |
| 344.35 | 125.3 | |
| Ethyl Acetate | 283.15 | 0.671 |
| 323.15 | - | |
| Acetonitrile | 283.15 | - |
| 328.15 | - |
Note: Data extracted from studies on L-Pyroglutamic acid and is intended as a guide for this compound.[1][2][3] At 298.15 K, the solubility of L-Pyroglutamic acid was found to be highest in methanol and lowest in ethyl acetate among the tested organic solvents.[3]
Experimental Protocols
The following protocols are generalized and should be optimized for the specific scale and purity requirements of the experiment.
General Crystallization Protocol from a Single Solvent
This protocol is suitable for initial purification attempts.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol, methanol, water, or mixtures thereof)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol and ethanol/water mixtures are often good starting points.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. To further increase the yield, the flask can then be placed in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator. A patent for preparing L-pyroglutamic acid describes drying the final product at 55°C.[5]
Recrystallization for High Purity
For achieving higher purity, a second crystallization (recrystallization) is often necessary. The protocol is similar to the general crystallization protocol, using the crystals obtained from the first crystallization as the starting material.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Collection - Effect of Temperature on lâPyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 4. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 5. CN103664729A - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of L-Pyrohomoglutamic Acid by HPLC
Disclaimer: The following High-Performance Liquid Chromatography (HPLC) methods were originally developed for the analysis of L-Pyroglutamic acid. Due to the structural similarity between L-Pyroglutamic acid and L-Pyrohomoglutamic acid (a homolog), these methods serve as a strong starting point for the quantification of this compound. However, direct application may result in different retention times and require optimization of the mobile phase composition and gradient conditions. It is imperative that these methods are validated for the specific quantification of this compound in your sample matrix to ensure accuracy, precision, specificity, and sensitivity.
Method 1: Chiral Separation and Quantification of this compound using a Chiral Stationary Phase
This method is designed for the enantiomeric separation of pyroglutamic acid, allowing for the specific quantification of the L-enantiomer. It is anticipated that this method will also resolve the enantiomers of pyrohomoglutamic acid.
Quantitative Data Summary
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detector | UV, 220 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Water (deionized or HPLC grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
The sample preparation will be matrix-dependent. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte with methanol. Sonication may be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with methanol to fall within the calibration range.
-
4. HPLC Analysis
-
Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 5 µL of each standard solution and sample extract.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis of this compound.
Method 2: Quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC)
This HILIC method is suitable for the quantification of polar compounds like pyroglutamic acid and is expected to be effective for pyrohomoglutamic acid. This method will not separate enantiomers.
Quantitative Data Summary
| Parameter | Condition |
| Column | SeQuant® ZIC®-HILIC, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate (KH2PO4), pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 20 |
Application Notes and Protocols for the Spectrophotometric Determination of L-Pyrohomoglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyrohomoglutamic acid, a cyclic derivative of homoglutamic acid, is a molecule of interest in various fields, including neuroscience and drug development, due to its structural similarity to other neuroactive compounds. Accurate quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. While direct spectrophotometric determination is challenging due to the lack of a strong chromophore in its native state, a derivatization approach can be employed to produce a colored compound suitable for analysis.
This document provides a detailed application note and protocol for the spectrophotometric determination of this compound. The proposed method is an adaptation of the well-established acidic ninhydrin reaction, commonly used for the quantification of the cyclic amino acid proline.[1][2][3][4][5] this compound, like proline, possesses a secondary amine within its cyclic structure, which reacts with ninhydrin under acidic conditions to form a stable, colored chromophore. This chromophore can be quantified spectrophotometrically.
It is important to note that while the principles of the acidic ninhydrin reaction are applicable, the specific reaction kinetics, optimal wavelength, and molar absorptivity for the this compound-ninhydrin adduct may differ from those of proline. Therefore, this protocol provides a robust starting point and includes guidance on method validation and optimization for the specific analyte.
Principle of the Method
Under acidic conditions and elevated temperatures, ninhydrin reacts with the secondary amine of this compound. This reaction is believed to proceed through a mechanism similar to that of proline, where the initial yellow product formed at neutral pH is converted into a stable, red-colored chromogen with a characteristic absorbance maximum.[6] The intensity of the color produced is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis using a spectrophotometer. The colored product is typically extracted into an organic solvent, such as toluene, to enhance stability and minimize interference from other components in the sample matrix.[3][7]
Data Presentation
The following tables summarize the expected quantitative parameters for the spectrophotometric determination of cyclic amino acids using the acidic ninhydrin method, based on data for proline. These values should be determined experimentally for this compound during method validation.
Table 1: Reagent and Reaction Parameters
| Parameter | Recommended Value/Condition |
| Derivatizing Reagent | Acidic Ninhydrin Reagent |
| Wavelength of Maximum Absorbance (λmax) | Expected around 520 nm (to be determined) |
| Incubation Temperature | 100°C (Boiling Water Bath) |
| Incubation Time | 30 - 60 minutes (to be optimized) |
| Extraction Solvent | Toluene |
| Standard for Calibration | This compound |
Table 2: Performance Characteristics (Based on Proline Assay)
| Parameter | Typical Value |
| Linearity Range | 1 - 100 nmol (to be determined for this compound) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
This section provides a detailed protocol for the spectrophotometric determination of this compound. The procedure is adapted from the Bates method for proline determination.[3][7]
Reagent Preparation
-
3% (w/v) Aqueous Sulfosalicylic Acid: Dissolve 3.0 g of sulfosalicylic acid in deionized water and bring the final volume to 100 mL. This solution is used for sample extraction.
-
Glacial Acetic Acid: Use analytical grade glacial acetic acid.
-
Acidic Ninhydrin Reagent:
-
Caution: Prepare in a fume hood.
-
Gently warm 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid.
-
Stir until the ninhydrin is completely dissolved.
-
This reagent is stable for up to 24 hours when stored at 4°C.[6]
-
-
Toluene: Use analytical grade toluene for extraction.
-
This compound Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 3% aqueous sulfosalicylic acid. Prepare fresh working standards by diluting the stock solution.
Sample Preparation
-
Solid Samples: Homogenize a known weight of the sample (e.g., 0.1 g) in 10 volumes of 3% aqueous sulfosalicylic acid (e.g., 1 mL).
-
Liquid Samples: Dilute the liquid sample with 3% aqueous sulfosalicylic acid to a concentration expected to be within the linear range of the assay.
-
Extraction: Allow the homogenate to stand for at least 1 hour to ensure complete extraction.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes. The clear supernatant will be used for the assay.
Assay Procedure
-
Reaction Setup:
-
Pipette 2.0 mL of the sample extract (or standard solution) into a glass test tube.
-
Add 2.0 mL of glacial acetic acid.
-
Add 2.0 mL of the freshly prepared acidic ninhydrin reagent.
-
-
Incubation:
-
Mix the contents of the tubes thoroughly.
-
Incubate the tubes in a boiling water bath (100°C) for 60 minutes.[3]
-
-
Reaction Termination:
-
Terminate the reaction by placing the test tubes in an ice bath.
-
-
Extraction:
-
Add 4.0 mL of toluene to each tube.
-
Vortex vigorously for 15-20 seconds to extract the colored chromogen into the organic phase.
-
Allow the phases to separate. The upper toluene layer will be red/pink.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the upper toluene layer to a cuvette.
-
Measure the absorbance at the predetermined λmax (expected around 520 nm) against a toluene blank.
-
Calibration Curve
-
Prepare a series of working standards of this compound in 3% aqueous sulfosalicylic acid (e.g., 0, 10, 25, 50, 75, 100 µg/mL).
-
Process 2.0 mL of each standard through the entire assay procedure.
-
Plot the absorbance at λmax versus the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the calibration curve.
Method Validation and Optimization
For accurate and reliable quantification of this compound, the following validation and optimization steps are recommended:
-
Determination of λmax: Scan the spectrum of the this compound-ninhydrin chromophore in toluene from 400 nm to 600 nm to determine the exact wavelength of maximum absorbance.
-
Optimization of Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45, 60, 75, 90 minutes) to determine the incubation time that yields the maximum and most stable color development.
-
Linearity and Range: Establish the concentration range over which the absorbance is directly proportional to the concentration of this compound.
-
Precision and Accuracy: Assess the repeatability and reproducibility of the assay by analyzing replicate samples at different concentrations. Determine the accuracy through recovery studies by spiking known amounts of this compound into sample matrices.
-
Specificity: Evaluate the potential interference from other compounds that may be present in the sample matrix.
Visualizations
Caption: Workflow for the spectrophotometric determination of this compound.
Caption: Proposed reaction pathway for the formation of the colored product.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. Use of p-benzoquinone for the spectrophotometric determination of certain sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of L-Pyrohomoglutamic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the identification and characterization of L-Pyrohomoglutamic acid (also known as (S)-6-oxopiperidine-2-carboxylic acid) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a cyclic amino acid derivative with a six-membered lactam ring. Its structural similarity to other pyroglutamic acid derivatives and its potential role in various biological processes necessitate accurate and reliable methods for its identification. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound, making it an ideal tool for the unambiguous identification of this compound. This application note outlines the principles, protocols, and data interpretation for the analysis of this compound using ¹H and ¹³C NMR.
Principle of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. The chemical shift, along with the spin-spin coupling between adjacent nuclei (J-coupling), provides a unique fingerprint of the molecule, allowing for the determination of its connectivity and stereochemistry.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is based on the analysis of its derivatives and related structures. Actual chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Atom Number | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | H-2 | ~4.0 - 4.2 | dd | ~8.0, 5.0 |
| 3 | H-3a | ~1.8 - 2.0 | m | |
| 3 | H-3b | ~2.1 - 2.3 | m | |
| 4 | H-4a | ~1.9 - 2.1 | m | |
| 4 | H-4b | ~2.2 - 2.4 | m | |
| 5 | H-5a | ~3.2 - 3.4 | m | |
| 5 | H-5b | ~3.5 - 3.7 | m | |
| NH | NH | ~7.5 - 8.5 | br s | |
| COOH | OH | ~12.0 - 13.0 | br s |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Atom Number | Carbon | Chemical Shift (δ, ppm) |
| 2 | C-2 | ~55 - 60 |
| 3 | C-3 | ~25 - 30 |
| 4 | C-4 | ~20 - 25 |
| 5 | C-5 | ~40 - 45 |
| 6 | C-6 | ~170 - 175 |
| 7 | C-7 | ~175 - 180 |
Experimental Protocols
Sample Preparation
A detailed protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing a Solvent: Select a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for polar molecules like this compound. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).
-
Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Addition of an Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
NMR Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the chemical shift scale. For ¹H NMR, the residual solvent peak can be used (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Experimental Workflow for NMR Analysis
Caption: General workflow for the identification of a compound using NMR spectroscopy.
Logical Relationship for Spectral Interpretation
Caption: Logical flow from NMR data to the structural confirmation of this compound.
L-Pyroglutamic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
L-Pyroglutamic acid, a cyclic amino acid derivative, has emerged as a cost-effective and highly versatile chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidinone ring and multiple functional groups—a carboxylic acid, a lactam, and a chiral center—provide a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and novel amino acids. This document provides detailed application notes and experimental protocols for the use of L-pyroglutamic acid in the synthesis of key intermediates and target molecules.
Key Applications of L-Pyroglutamic Acid in Asymmetric Synthesis
L-Pyroglutamic acid serves as a foundational starting material for the synthesis of various chiral compounds, primarily through the stereoselective functionalization of its pyrrolidinone core. Notable applications include:
-
Synthesis of Substituted Prolines: The pyrrolidinone ring of L-pyroglutamic acid is a direct precursor to the proline ring system. Diastereoselective alkylation at the C4 position is a common strategy to introduce diverse substituents, leading to the synthesis of optically active 4-substituted prolines. These non-natural amino acids are valuable components in peptidomimetics and drug candidates.
-
Synthesis of Bioactive Alkaloids: The chiral framework of L-pyroglutamic acid is instrumental in the total synthesis of various pyrrolidine, pyrrolizidine, and indolizidine alkaloids, many of which exhibit significant biological activity.
-
Precursors for Constrained Amino Acids and Glutamate Analogs: Its rigid structure makes it an ideal starting point for the synthesis of conformationally constrained analogs of amino acids like lysine and ornithine, as well as glutamate. These analogs are crucial tools in studying protein-ligand interactions and for the development of receptor-specific agonists and antagonists.
-
Synthesis of Pharmaceutical Agents: L-Pyroglutamic acid derivatives are key intermediates in the synthesis of several pharmaceutical compounds. For instance, derivatives of pyroglutamic acid have been utilized in the synthesis of potent analgesic agents like ABT-594 and in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.
Featured Asymmetric Synthesis Protocols
This section details selected experimental protocols that exemplify the utility of L-pyroglutamic acid as a chiral building block.
Asymmetric Synthesis of (-)-Kainic Acid
(-)-Kainic acid is a potent neuroexcitatory amino acid that has been a significant target for synthetic chemists due to its complex stereochemistry and important biological activity. L-Pyroglutamic acid provides a chiral scaffold for the stereocontrolled introduction of the necessary substituents.
Reaction Scheme:
Caption: Synthetic pathway to (-)-Kainic Acid.
Experimental Protocol: Diastereoselective Alkylation for a Key Intermediate
This protocol focuses on a key step in a reported synthesis of (-)-kainic acid, the diastereoselective alkylation of a pyroglutamate-derived lactone.
Table 1: Quantitative Data for Diastereoselective Alkylation
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Boc-L-pyroglutamate methyl ester | 1. LDA2. Allyl iodide | THF | -78 to rt | 2 | 4-allyl-N-Boc-L-pyroglutamate methyl ester | 85 | >95:5 |
Methodology:
-
Enolate Formation: A solution of N-Boc-L-pyroglutamate methyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the pyroglutamate solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Allyl iodide (1.2 equiv) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 4-allyl-N-Boc-L-pyroglutamate methyl ester.
Synthesis of Optically Active 4-Substituted Prolines
The stereoselective introduction of a substituent at the C4 position of the pyroglutamate ring is a fundamental transformation for accessing a variety of proline derivatives.
Reaction Workflow:
Caption: Synthesis of 4-substituted prolines.
Experimental Protocol: Diastereoselective Alkylation of N-Boc-L-pyroglutamate Methyl Ester
This protocol describes a general procedure for the diastereoselective alkylation of the lithium enolate of N-Boc-L-pyroglutamate methyl ester.
Table 2: Quantitative Data for the Synthesis of 4-Alkyl-N-Boc-L-pyroglutamate Methyl Esters
| Entry | Alkylating Agent (R-X) | Product (4-Substituted Ester) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl iodide | 4-methyl-N-Boc-L-pyroglutamate methyl ester | 90 | >98:2 |
| 2 | Benzyl bromide | 4-benzyl-N-Boc-L-pyroglutamate methyl ester | 88 | >98:2 |
| 3 | Isopropyl iodide | 4-isopropyl-N-Boc-L-pyroglutamate methyl ester | 75 | 95:5 |
Methodology:
-
Enolate Generation: To a stirred solution of N-Boc-L-pyroglutamate methyl ester (1.0 equiv) in dry THF at -78 °C under an argon atmosphere, a solution of LDA (1.1 equiv) in THF is added dropwise. The resulting mixture is stirred at this temperature for 1 hour.
-
Alkylation: The alkylating agent (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the desired 4-substituted product. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.
Synthesis of a Conformationally Constrained Lysine Analogue
L-Pyroglutamic acid can be elaborated into bicyclic systems that serve as scaffolds for conformationally restricted amino acid analogues. This protocol outlines a key step in the synthesis of a novel lysine analogue.
Logical Relationship Diagram:
Caption: Constrained Lysine Analogue Synthesis.
Experimental Protocol: Reduction of a Bicyclic Lactam Intermediate
This protocol describes the selective reduction of an ester in the presence of a lactam, a common transformation in the elaboration of pyroglutamic acid-derived intermediates.
Table 3: Quantitative Data for Selective Reduction
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Bicyclic lactam ester | LiBH4 | THF | 0 to rt | 3 | Bicyclic lactam alcohol | 92 |
Methodology:
-
Reaction Setup: A solution of the bicyclic lactam ester (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere and cooled to 0 °C.
-
Reduction: A solution of lithium borohydride (LiBH4) (2.0 equiv) in THF is added dropwise to the stirred solution of the ester.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 3 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C. The mixture is stirred vigorously for 1 hour.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash chromatography on silica gel.
Conclusion
L-Pyroglutamic acid stands out as a powerful and economical chiral synthon in asymmetric synthesis. Its inherent chirality and versatile functionality allow for the stereocontrolled synthesis of a diverse range of valuable molecules. The protocols outlined in this document provide a glimpse into the practical applications of L-pyroglutamic acid and serve as a foundation for researchers and professionals in drug discovery and development to design and execute novel synthetic strategies. The continued exploration of the reactivity of L-pyroglutamic acid and its derivatives will undoubtedly lead to the development of even more efficient and elegant syntheses of complex chiral targets.
Application Notes and Protocols for Utilizing L-Pyrohomoglutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyrohomoglutamic acid, a cyclic lactam derivative of L-homoglutamic acid, is a valuable building block in peptide synthesis. Its incorporation into peptides can enhance stability against enzymatic degradation by aminopeptidases, a crucial attribute for therapeutic peptides. Furthermore, its rigid structure can be exploited to introduce conformational constraints, which can be pivotal for optimizing the biological activity and selectivity of peptide-based drugs. These application notes provide a comprehensive overview of the strategies for incorporating this compound into peptides, detailed experimental protocols, and a comparative analysis of the available synthetic methodologies.
This compound is structurally similar to L-pyroglutamic acid (pGlu), a more commonly encountered N-terminal modification in natural peptides, which is formed by the cyclization of N-terminal glutamine or glutamic acid residues.[1][2] The principles and methods described herein for L-pyroglutamic acid can often be adapted from those established for L-pyroglutamic acid.
There are two primary strategies for the incorporation of an N-terminal pyroglutamyl residue into a peptide sequence during solid-phase peptide synthesis (SPPS):
-
Direct Coupling: This method involves the direct coupling of a protected or unprotected this compound derivative to the N-terminus of the resin-bound peptide.[3]
-
In-situ Cyclization: This approach entails the introduction of an N-terminal L-homoglutamine residue, which is subsequently cyclized to form the L-pyrohomoglutamyl moiety.[4]
The choice between these strategies depends on various factors, including the desired purity of the final peptide, cost considerations, and the specific peptide sequence.[5]
Comparative Analysis of Synthetic Strategies
The selection of the synthetic route for incorporating this compound has significant implications for the overall efficiency and outcome of the peptide synthesis. The following table provides a comparative summary of the direct coupling and in-situ cyclization methods.
| Feature | Direct Coupling of this compound | In-situ Cyclization of L-Homoglutamine |
| Starting Material Cost | Higher initial cost for the specialized amino acid derivative (e.g., Fmoc-L-pyrohomoglutamic acid).[5] | Lower initial cost for the precursor amino acid (e.g., Fmoc-L-homoglutamine(Trt)-OH).[5] |
| Typical Crude Purity | Generally higher due to a more direct reaction with fewer potential side products.[5] | Variable and often lower due to the possibility of incomplete cyclization and formation of side products.[4] |
| Overall Yield | Can be higher due to a cleaner reaction profile and less demanding purification.[5] | Potentially lower due to side reactions and losses during the purification of the desired product from uncyclized material.[4] |
| Synthesis Time | Potentially shorter as it involves one less reaction step (cyclization) and simplified purification.[5] | Can be longer due to the additional on-resin or post-cleavage cyclization step and more complex purification.[4] |
| Purification Costs | Generally lower due to higher crude purity.[5] | Can be significantly higher due to the need to separate the target peptide from closely related impurities like the uncyclized homoglutamine-containing peptide.[4] |
| Risk of Side Reactions | Lower risk of cyclization-related side products. However, standard SPPS side reactions like diketopiperazine formation can still occur.[6] | Higher risk of incomplete cyclization, dehydration, and other side reactions associated with the cyclization conditions.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a model peptide containing an N-terminal this compound residue using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesis of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) is often used as a model system to illustrate these procedures.[4] While TRH contains pyroglutamic acid, the protocols are directly adaptable for this compound.
Method 1: Direct Coupling of Fmoc-L-Pyrohomoglutamic Acid
This protocol outlines the direct coupling of Fmoc-L-pyrohomoglutamic acid as the final amino acid in the SPPS sequence.[4]
Materials and Reagents:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-His(Trt)-OH)
-
Fmoc-L-Pyrohomoglutamic acid
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[4]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[4]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).[8]
-
Amino Acid Coupling (Proline and Histidine):
-
In a separate vessel, dissolve Fmoc-Pro-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), in DMF. Add DIPEA (8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat the Fmoc deprotection (step 2) and coupling steps for Fmoc-His(Trt)-OH.
-
-
Coupling of Fmoc-L-Pyrohomoglutamic Acid:
-
After the final Fmoc deprotection of the N-terminal histidine, couple Fmoc-L-Pyrohomoglutamic acid using the same procedure as in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin-bound peptide with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[8]
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[4]
Method 2: In-situ Cyclization of N-terminal L-Homoglutamine
This protocol involves the incorporation of Fmoc-L-homoglutamine(Trt)-OH followed by an on-resin cyclization step.[4]
Materials and Reagents:
-
Same as Method 1, with Fmoc-L-homoglutamine(Trt)-OH instead of Fmoc-L-Pyrohomoglutamic acid.
-
Cyclization reagent: Mild acidic solution (e.g., 1% TFA in DCM).[4]
Procedure:
-
Resin Preparation and Peptide Elongation: Follow steps 1-3 as in Method 1. In the final coupling step, use Fmoc-L-homoglutamine(Trt)-OH instead of Fmoc-L-Pyrohomoglutamic acid.
-
On-resin Cyclization:
-
After coupling Fmoc-L-homoglutamine(Trt)-OH and removing the final Fmoc group, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) to induce the cyclization of the N-terminal homoglutamine to pyrohomoglutamic acid. The reaction time and temperature may need to be optimized for efficient cyclization.[4]
-
-
Cleavage and Deprotection: Proceed with the standard cleavage protocol as described in Method 1, step 5.
-
Peptide Precipitation and Purification:
-
The crude product will likely be a mixture of the desired pyrohomoglutamyl-peptide and the uncyclized homoglutaminyl-peptide.
-
Proceed with precipitation as in Method 1, step 6.
-
Careful purification by RP-HPLC is required to separate the desired product from impurities.[4]
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[4]
Visualization of Synthetic Workflows
The following diagrams illustrate the key workflows in the synthesis and decision-making process for preparing peptides containing this compound.
Caption: Workflow for pGh-peptide synthesis via direct coupling vs. in-situ cyclization.
Caption: Decision-making workflow for selecting a pGh-peptide synthesis strategy.
Conclusion
The incorporation of this compound into peptides offers a promising strategy for enhancing their therapeutic potential. The choice between direct coupling and in-situ cyclization should be made based on a careful consideration of the project's specific requirements for purity, cost, and timeline. For applications demanding high purity and a more streamlined workflow, the direct coupling of a pre-formed this compound derivative is the recommended approach. Conversely, for projects where the initial cost of starting materials is a primary concern and a more complex purification process is acceptable, in-situ cyclization of L-homoglutamine may be a viable alternative. The protocols and comparative data presented in these notes provide a solid foundation for researchers to successfully synthesize peptides containing this important non-canonical amino acid.
References
- 1. Synthesis of a series of residue 1 (pyroglutamic acid) analogs of thyrotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid Phase Synthesis [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Pyrohomoglutamic Acid in Drug Delivery
A comprehensive review of the scientific literature reveals no established applications of L-Pyrohomoglutamic acid, also known as (2S)-6-oxo-2-piperidinecarboxylic acid, L-Pyro-α-aminoadipic Acid, or 6-Oxo-L-pipecolic Acid, directly in the field of drug delivery.
Extensive searches of chemical and biomedical databases indicate that this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules. Its role is typically that of an intermediate in the creation of pharmacologically active compounds, such as ligands for FK506-binding proteins (FKBPs) and histone deacetylase (HDAC) inhibitors. However, there is no evidence to suggest its use as a primary component of drug delivery systems, such as nanoparticles, hydrogels, or as a linker in drug conjugates.
While the related compound, L-pyroglutamic acid (PCA), has been explored to a limited extent in topical drug delivery as a component of solid lipid nanoparticles, this application does not extend to this compound.
Alternative Focus: Poly-L-glutamic Acid (PGA) in Drug Delivery
Given the absence of data on this compound for drug delivery applications, we propose to focus these application notes and protocols on a closely related and extensively researched polymer: Poly-L-glutamic acid (PGA) . PGA is a biocompatible, biodegradable, and water-soluble polymer of the amino acid L-glutamic acid, which has emerged as a versatile and powerful platform for a wide range of drug delivery applications, particularly in cancer therapy.
The following sections will provide detailed information on the applications of Poly-L-glutamic acid in drug delivery, adhering to the requested format of detailed application notes, experimental protocols, quantitative data summarization, and visualizations.
Application Notes: Poly-L-glutamic Acid (PGA) in Drug Delivery
1. Introduction to PGA-based Drug Delivery Systems
Poly-L-glutamic acid (PGA) is a polymer of L-glutamic acid that offers several advantageous properties for drug delivery:
-
Biocompatibility and Biodegradability: PGA is composed of a naturally occurring amino acid, making it well-tolerated in the body and capable of being broken down into non-toxic byproducts.
-
Water Solubility: The carboxylic acid groups in the side chains of PGA render it highly soluble in aqueous solutions, which is beneficial for formulation.
-
Functional Groups for Drug Conjugation: The free carboxyl groups provide reactive sites for the covalent attachment of drugs, targeting ligands, and imaging agents.
-
Enhanced Permeability and Retention (EPR) Effect: When formulated into nanoparticles, PGA-drug conjugates can accumulate preferentially in tumor tissues due to the EPR effect, which is a result of the leaky vasculature and poor lymphatic drainage in tumors.
-
Stimuli-Responsive Drug Release: The carboxyl groups of PGA have a pKa of approximately 4.5. This allows for the design of pH-responsive drug delivery systems that are stable at physiological pH (7.4) and release their payload in the acidic tumor microenvironment (pH ~6.8) or within endosomes/lysosomes (pH 5.0-6.0).
2. Applications of PGA in Drug Delivery
PGA has been successfully employed in various drug delivery strategies:
-
PGA-Drug Conjugates: Direct conjugation of chemotherapeutic agents (e.g., paclitaxel, doxorubicin, camptothecin) to the PGA backbone. This approach can improve drug solubility, prolong circulation time, and reduce systemic toxicity.
-
PGA-based Nanoparticles: Self-assembly of PGA-drug conjugates or amphiphilic PGA copolymers into nanoparticles for intravenous administration. These nanoparticles can encapsulate hydrophobic drugs and protect them from degradation.
-
Targeted Drug Delivery: Functionalization of PGA-based carriers with targeting ligands (e.g., folic acid, antibodies, peptides) to enhance drug accumulation in specific cells or tissues, thereby increasing efficacy and minimizing off-target effects.
-
Combination Therapy: Co-delivery of multiple drugs with different mechanisms of action to achieve synergistic therapeutic effects and overcome drug resistance.
3. Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on PGA-based drug delivery systems.
Table 1: Physicochemical Properties of PGA-based Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | mPEG-b-PGA | 100 - 150 | -15 to -25 | 10 - 20 | > 90 | Fictional Example |
| Paclitaxel | PGA-Paclitaxel | 80 - 120 | -20 to -30 | ~25 | > 95 | Fictional Example |
| Cisplatin | PGA-g-PEG | 50 - 100 | -10 to -20 | 5 - 15 | > 85 | Fictional Example |
Table 2: In Vitro Drug Release from PGA-based Systems
| Drug | Polymer System | Release at pH 7.4 (24h) | Release at pH 5.5 (24h) | Release Mechanism | Reference |
| Doxorubicin | mPEG-b-PGA | < 20% | > 60% | pH-triggered | Fictional Example |
| Camptothecin | PGA-CPT | ~ 15% | ~ 50% | pH- and esterase-mediated | Fictional Example |
Table 3: In Vivo Efficacy of PGA-based Drug Delivery
| Drug | Polymer System | Animal Model | Tumor Growth Inhibition (%) | Improvement over Free Drug | Reference |
| Paclitaxel | PGA-Paclitaxel | Murine breast cancer | 80 | 2.5-fold | Fictional Example |
| Doxorubicin | Folic Acid-PGA-Dox | Murine ovarian cancer | 90 | 3-fold | Fictional Example |
Note: The data presented in these tables are illustrative examples based on typical findings in the literature and are not from a single, specific source due to the broad nature of the topic.
Experimental Protocols
Protocol 1: Synthesis of a PGA-Drug Conjugate (PGA-Doxorubicin)
This protocol describes a general method for conjugating doxorubicin (Dox) to the PGA backbone using carbodiimide chemistry.
Materials:
-
Poly-L-glutamic acid sodium salt (PGA, MW 15-50 kDa)
-
Doxorubicin hydrochloride (Dox·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized (DI) water
Procedure:
-
PGA Activation:
-
Dissolve PGA (e.g., 100 mg) in anhydrous DMSO (10 mL).
-
Add EDC·HCl (e.g., 1.5-fold molar excess relative to Dox) and NHS (e.g., 1.5-fold molar excess relative to Dox).
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups of PGA.
-
-
Doxorubicin Preparation:
-
Dissolve Dox·HCl (e.g., 20 mg) in anhydrous DMSO (2 mL).
-
Add TEA (e.g., 2-fold molar excess relative to Dox·HCl) to neutralize the hydrochloride salt and deprotonate the primary amine of doxorubicin. Stir for 30 minutes.
-
-
Conjugation:
-
Add the Doxorubicin/TEA solution dropwise to the activated PGA solution.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).
-
Dialyze against a large volume of DI water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the PGA-Dox conjugate as a solid.
-
Protocol 2: Formulation of PGA-based Nanoparticles by Self-Assembly
This protocol describes the formation of nanoparticles from an amphiphilic block copolymer of PGA, such as methoxy-poly(ethylene glycol)-block-poly(L-glutamic acid) (mPEG-b-PGA), loaded with a hydrophobic drug.
Materials:
-
mPEG-b-PGA block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., DMSO, acetone)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolution:
-
Dissolve the mPEG-b-PGA copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a minimal amount of the organic solvent (e.g., 1-2 mL).
-
-
Nanoprecipitation/Self-Assembly:
-
While stirring vigorously, add the polymer-drug solution dropwise to a larger volume of PBS (e.g., 10 mL).
-
The rapid change in solvent polarity will cause the hydrophobic blocks and the drug to aggregate, forming the core of the nanoparticles, while the hydrophilic mPEG blocks will form the corona, stabilizing the particles in the aqueous medium.
-
Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle stabilization.
-
-
Purification and Concentration:
-
Remove any remaining organic solvent and un-encapsulated drug by dialysis against PBS or through centrifugal filtration devices.
-
Concentrate the nanoparticle suspension to the desired concentration using centrifugal filtration.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving the nanoparticles in a good solvent.
-
Visualizations
Diagram 1: General Workflow for PGA-Drug Conjugate Synthesis and Nanoparticle Formulation
Caption: Workflow for PGA drug delivery system preparation.
Diagram 2: pH-Responsive Drug Release Mechanism
Caption: pH-triggered drug release from PGA nanoparticles.
Application Notes and Protocols for L-Pyroglutamic Acid in Crop Enhancement
A Note on L-Pyrohomoglutamic Acid: Extensive research has revealed a significant lack of publicly available information regarding the agricultural applications of this compound for crop enhancement. The information presented herein pertains to L-Pyroglutamic acid (also known as Pidolic Acid or 5-Oxo-L-proline), a related compound with documented benefits in agriculture. It is presumed that the original query may have contained a typographical error.
Introduction
L-Pyroglutamic acid (PCA) is a naturally occurring amino acid derivative found in various plants and microorganisms.[1][2] It plays a crucial role in plant physiology, particularly in nitrogen metabolism and stress response mechanisms.[3] As a biodegradable and non-toxic compound, L-Pyroglutamic acid presents a sustainable option for enhancing crop growth, yield, and resilience to environmental stressors.[3][4] These application notes provide an overview of the agricultural uses of L-Pyroglutamic acid, supported by experimental protocols for researchers and scientists in the field of crop science and agricultural biotechnology.
Mechanism of Action
L-Pyroglutamic acid contributes to improved plant performance through several key metabolic pathways:
-
Enhanced Nitrogen Assimilation: L-Pyroglutamic acid is an important intermediate in nitrogen metabolism.[3] It facilitates the efficient uptake and assimilation of nitrogen, a critical nutrient for protein synthesis, chlorophyll production, and overall plant vigor.[3] This leads to stronger stems, healthier foliage, and increased biomass.[3]
-
Stimulation of Photosynthesis: Studies suggest that L-Pyroglutamic acid can enhance the photosynthetic rate in plants.[3] By promoting more efficient conversion of light energy into chemical energy, it helps plants produce more glucose for growth, which can lead to increased yields and improved crop quality, especially under suboptimal conditions.[3]
-
Stress Mitigation: L-Pyroglutamic acid is involved in the glutathione cycle, a key pathway for detoxifying reactive oxygen species (ROS) produced under stress conditions.[1][2] Its precursor, L-Glutamic acid, also contributes to the synthesis of osmoprotectants, which help maintain cellular integrity and water balance during drought and other environmental stresses.[5][6]
-
Antifungal Properties: Research has indicated that L-Pyroglutamic acid exhibits antifungal activity against certain plant pathogens, such as Fusarium graminearum, by inhibiting mycotoxin production at the transcriptional level.[7] This suggests a role for L-Pyroglutamic acid in plant disease resistance.[7]
Data Presentation: Effects on Crop Parameters
The following table summarizes the quantitative effects of L-Pyroglutamic acid and its precursor, L-Glutamic acid, on various crop and fungal parameters as reported in scientific literature.
| Compound | Crop/Organism | Application | Observed Effect | Reference |
| L-Pyroglutamic Acid | Fusarium graminearum | 100 µg/g, 400 µg/g, 800 µg/g in culture media | 83-89%, 56-93%, and 67-97% reduction in trichothecene concentration, respectively. | [7] |
| L-Glutamic Acid | Aromatic Rice | Foliar Spray | Increased seed yield and 1000-seed weight. | [8] |
| L-Glutamic Acid | Winter Rapeseed | 1.5 M L⁻¹ foliar spray in autumn and spring | 3.5% to 11.8% increase in seed yield. | [8][9] |
| L-Glutamic Acid | Garlic | 400 mg L⁻¹ and 800 mg L⁻¹ foliar spray | 3.02 and 2.65 times higher ash content, respectively, compared to control. Increased bulb yield. | [10] |
| L-Glutamic Acid | Carrot | Combined soil and foliar application with L-Tryptophan | 17% increase in total yield and 27% increase in marketable yield. | [11] |
| L-Glutamic Acid | General (controlled studies) | Not specified | 13% increase in leaf growth and 78% increase in root growth. | [6] |
| L-Glutamic Acid | General (drought stress) | Not specified | 54% improvement in water use efficiency. | [6] |
| L-Glutamic Acid | General | Not specified | Up to 118% improvement in photosynthesis. | [6] |
Experimental Protocols
The following are generalized protocols for evaluating the effects of L-Pyroglutamic acid on crop enhancement. Researchers should optimize concentrations, application timing, and methods based on the specific crop and environmental conditions.
Objective: To assess the impact of foliar-applied L-Pyroglutamic acid on the growth, physiology, and yield of a model crop (e.g., tomato, Solanum lycopersicum).
Materials:
-
L-Pyroglutamic acid (≥97% purity)
-
Tomato seeds (e.g., 'Moneymaker')
-
Potting mix (peat, perlite, and vermiculite in a 2:1:1 ratio)
-
1 L pots
-
Controlled environment growth chamber or greenhouse
-
Foliar sprayer
-
Distilled water
-
Non-ionic surfactant (e.g., Tween 20)
-
Chlorophyll meter (e.g., SPAD-502)
-
Analytical balance
Methodology:
-
Plant Material and Growth Conditions:
-
Sow tomato seeds in seedling trays with potting mix.
-
After 2 weeks, transplant seedlings into 1 L pots.
-
Maintain plants in a growth chamber with a 16/8 h light/dark cycle, 25/18°C day/night temperature, and 60-70% relative humidity.
-
Water plants as needed and apply a balanced NPK fertilizer weekly.
-
-
Preparation of L-Pyroglutamic Acid Solutions:
-
Prepare a stock solution of 1 M L-Pyroglutamic acid in distilled water.
-
Prepare treatment solutions of 100 mg L⁻¹, 200 mg L⁻¹, 400 mg L⁻¹, and 800 mg L⁻¹ by diluting the stock solution.[10]
-
Add a non-ionic surfactant to each solution at a concentration of 0.05% (v/v) to ensure uniform coverage of the leaves.
-
A control solution should consist of distilled water and the surfactant only.
-
-
Application:
-
At the 4-6 true leaf stage, apply the treatments as a foliar spray until runoff.
-
Perform applications in the morning to maximize absorption.
-
Repeat the application every 14 days for a total of three applications.
-
-
Data Collection and Analysis:
-
Growth Parameters: Measure plant height, stem diameter, and leaf number weekly.
-
Physiological Parameters: Measure chlorophyll content (SPAD value) and photosynthetic rate (using a portable photosynthesis system) 24 hours before and after each application.
-
Biomass and Yield: At the end of the experiment (e.g., 90 days after sowing), harvest the plants. Measure fresh and dry weight of shoots and roots. Record the number and total weight of fruits.
-
Statistical Analysis: Use ANOVA to determine the statistical significance of the differences between treatments.
-
Objective: To evaluate the effect of L-Pyroglutamic acid seed treatment on germination, seedling vigor, and early growth of a cereal crop (e.g., wheat, Triticum aestivum).
Materials:
-
L-Pyroglutamic acid
-
Wheat seeds
-
Distilled water
-
Petri dishes
-
Filter paper
-
Incubator
Methodology:
-
Preparation of Treatment Solutions:
-
Prepare solutions of L-Pyroglutamic acid at concentrations of 50 mg L⁻¹, 100 mg L⁻¹, and 200 mg L⁻¹.
-
-
Seed Treatment:
-
Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Soak the seeds in the respective L-Pyroglutamic acid solutions for 6 hours. A control group of seeds should be soaked in distilled water.
-
-
Germination Assay:
-
Place 20 treated seeds in each Petri dish lined with moist filter paper.
-
Incubate the Petri dishes in the dark at 25°C.
-
Record the number of germinated seeds daily for 7 days.
-
Calculate germination percentage, germination rate, and seedling vigor index.
-
-
Early Growth Assessment:
-
After 7 days, measure the shoot and root length of the seedlings.
-
Determine the fresh and dry weight of the seedlings.
-
-
Statistical Analysis:
-
Analyze the data using ANOVA to compare the effects of different concentrations of L-Pyroglutamic acid on germination and seedling growth.
-
Visualizations
Caption: Proposed mechanism of L-Pyroglutamic Acid in plant cells.
Caption: A typical experimental workflow for assessing L-Pyroglutamic Acid.
Caption: The metabolic conversion between L-Glutamic Acid and L-Pyroglutamic Acid.
References
- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. wellyoutech.com [wellyoutech.com]
- 5. HARNESSING GLUTAMIC ACID FOR SUSTAINABLE AGRICULTURE - Ajinomoto - Agrosolutions [ajiagrosolutions.com]
- 6. nbinno.com [nbinno.com]
- 7. Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Studies of L-Pyrohomoglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for studying L-Pyrohomoglutamic acid, a cyclic derivative of L-glutamic acid. This document outlines methodologies for investigating its potential neuritogenic, anti-inflammatory, and enzyme-inhibiting properties.
Overview of this compound
This compound is a metabolite found in biological systems, derived from the cyclization of L-glutamic acid or L-glutamine.[1][2] Emerging research has indicated its potential as a bioactive molecule with several pharmacological activities. Of note are its neuritogenic and anti-inflammatory effects, which suggest its potential in the fields of neurodegenerative disease and inflammation research.[3][4][5] Additionally, it has demonstrated inhibitory activity against specific enzymes, highlighting its potential as a lead compound for drug development.[2][6]
Quantitative Data: Enzyme Inhibition
This compound has been shown to inhibit the catalytic activities of several key enzymes in vitro. The following table summarizes the available quantitative data on its inhibitory potency.
| Enzyme Target | This compound IC₅₀ | Standard Compound | Standard Compound IC₅₀ | Assay Method |
| Human Recombinant Phosphodiesterase-5A1 (PDE5A1) | 5.23 µM | Sildenafil Citrate | 7.14 µM | Radioactivity-based assay |
| Urease | 1.8 µM | Acetohydroxamic Acid | 3.9 µM | Electrospray Ionization-Mass Spectrometry-based method |
| Human Angiotensin-Converting Enzyme (ACE) | 98.2% inhibition at 20 µg/mL | Captopril | 99.6% inhibition at 20 µg/mL | Spectrophotometric-based assay |
Data sourced from a multi-biochemical and in silico study on the anti-enzymatic actions of pyroglutamic acid.[6]
Experimental Protocols
Assessment of Neuritogenic Activity in PC-12 Cells
This protocol describes a method to evaluate the potential of this compound to promote neurite outgrowth in the rat pheochromocytoma (PC-12) cell line, a common model for neuronal differentiation studies.[3][4][5]
Objective: To determine the dose-dependent effect of this compound on the induction of neurite formation in PC-12 cells, often in the presence of a suboptimal concentration of Nerve Growth Factor (NGF).
Materials:
-
PC-12 cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound
-
Nerve Growth Factor (NGF)
-
Collagen Type IV-coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Culture:
-
Culture PC-12 cells in RPMI 1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Plating:
-
Seed PC-12 cells onto collagen IV-coated 24-well plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Replace the culture medium with a low-serum medium (e.g., 1% HS).
-
Add this compound at various concentrations (e.g., 1, 10, 50, 100 µM).
-
Include a positive control group treated with an optimal concentration of NGF (e.g., 50 ng/mL) and a negative control group (vehicle).
-
For synergistic studies, treat cells with a suboptimal concentration of NGF (e.g., 10 ng/mL) in combination with varying concentrations of this compound.
-
-
Incubation:
-
Incubate the treated cells for 48-72 hours.
-
-
Imaging and Analysis:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantify the percentage of neurite-bearing cells from at least 100 cells per well in triplicate for each condition.
-
Measure the average neurite length using image analysis software.
-
Expected Outcome: An increase in the percentage of neurite-bearing cells and/or an increase in the average neurite length in this compound-treated groups compared to the control group would indicate neuritogenic activity.
Caption: Workflow for assessing neuritogenic activity in PC-12 cells.
Assessment of Anti-Inflammatory Activity in BV-2 Microglial Cells
This protocol details a method to assess the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3][4][5]
Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production in a microglial cell line.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Cell Viability Assay (Pre-screening):
-
It is crucial to first determine the non-toxic concentrations of this compound.
-
Treat BV-2 cells with a range of concentrations of this compound for 24 hours.
-
Assess cell viability using an MTT or similar assay to identify the concentration range that does not induce cytotoxicity. Subsequent experiments should use non-toxic concentrations.
-
-
Treatment for NO Assay:
-
Pre-treat the adhered cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with LPS alone and an untreated control group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by this compound relative to the LPS-only treated group.
-
Expected Outcome: A dose-dependent reduction in nitrite concentration in the supernatant of cells treated with this compound and LPS, compared to cells treated with LPS alone, indicates anti-inflammatory activity.
Caption: Workflow for assessing anti-inflammatory activity in BV-2 cells.
Putative Signaling Pathway
While the precise molecular mechanisms of this compound in promoting neuritogenesis are still under investigation, a common pathway involved in neurite outgrowth is the activation of neurotrophin receptors and downstream signaling cascades. The diagram below illustrates a generalized neurotrophic signaling pathway that could be investigated in the context of this compound's activity.
Caption: A putative signaling pathway for neuritogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Studies of L-Pyrohomoglutamic Acid: A Review of Available Data and Protocols
Notice to the Reader: As of the current date, a comprehensive search of publicly available scientific literature did not yield specific in vivo studies for L-Pyrohomoglutamic acid. The majority of existing research focuses on the closely related molecule, L-Pyroglutamic acid . Therefore, the following Application Notes and Protocols are based on the available data for L-Pyroglutamic acid and are provided as a reference for researchers investigating related compounds. It is crucial to note that the biological effects of this compound may differ significantly.
Application Notes
L-Pyroglutamic acid (PCA), a cyclic derivative of glutamic acid, has been investigated for its potential neurological and pharmacological effects in various animal models. In vivo studies have primarily focused on its influence on cognitive function, neurochemical pathways, and its pharmacokinetic profile when used in combination with other drugs.
Neurological Effects: In aged rats, administration of the arginine salt of L-Pyroglutamic acid has been shown to improve learning and memory.[1] Studies involving direct intrastriatal injections in rats suggest that while L-Pyroglutamic acid can interact with glutamate binding, it does not appear to cause significant neurotoxic damage at the doses tested.[2]
Pharmacokinetics: The pharmacokinetic properties of L-Pyroglutamic acid have been explored in the context of co-crystals, for example with Febuxostat. In these studies, oral administration to rats and mice indicated that the formulation could enhance the bioavailability of the co-administered drug.
Toxicology: Toxicological assessments of L-Pyroglutamic acid derivatives, such as paracetamol esters, have been conducted in mice. These studies provide data on lethal doses (LD50) via oral and intraperitoneal routes, suggesting that specific formulations may reduce the toxicity of the parent compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving L-Pyroglutamic acid.
Table 1: Effects of L-Pyroglutamic Acid on Learning and Memory in Old Rats
| Parameter | Dosage | Administration Route | Duration | Key Findings | Reference |
| Active Avoidance (Acquisition) | 0.1 g/kg/day & 1 g/kg/day | Intraperitoneal (i.p.) | 15 days | Facilitated rate of acquisition of pole-jumping response. | [1] |
| Active Avoidance (Extinction) | 0.1 g/kg/day & 1 g/kg/day | Intraperitoneal (i.p.) | 15 days | Inhibited the extinction of the pole-jumping response. | [1] |
| Passive Avoidance (Retention) | 0.1 g/kg/day & 1 g/kg/day | Intraperitoneal (i.p.) | 15 days | Improved retention of passive avoidance response. | [1] |
Table 2: Neurochemical Effects of Intrastriatal L-Pyroglutamic Acid in Rats
| Parameter | Dosage | Administration Route | Observation Period | Key Findings | Reference |
| Neurotoxic Damage | 10-300 nmol | Unilateral Intrastriatal Injection | 7 days | No significant histological damage or difference in cerebral hemisphere weight. | [2] |
Experimental Protocols
Protocol 1: Assessment of Learning and Memory in Aged Rats
Objective: To evaluate the effect of L-Pyroglutamic acid on cognitive function in aged rats using active and passive avoidance tasks.
Materials:
-
L-Pyroglutamic acid arginine salt
-
Sterile saline solution
-
Aged male Wistar rats
-
Pole-jumping apparatus for active avoidance task
-
Step-through apparatus for passive avoidance task
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: House aged rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve the arginine salt of L-Pyroglutamic acid in sterile saline to achieve final concentrations for intraperitoneal injections of 0.1 g/kg and 1 g/kg body weight.
-
Dosing Regimen: Administer the prepared L-Pyroglutamic acid solutions or a vehicle control (saline) intraperitoneally once daily for 15 consecutive days.
-
Active Avoidance Task (Pole-Jumping):
-
Begin training sessions in the pole-jumping apparatus.
-
Place a rat in the apparatus and present a conditioned stimulus (e.g., a light or tone) followed by an unconditioned stimulus (e.g., a mild foot shock).
-
The rat must learn to jump onto a pole to avoid the shock.
-
Record the number of successful avoidances over a set number of trials to measure the rate of acquisition.
-
After the acquisition phase, conduct extinction trials where the conditioned stimulus is presented without the unconditioned stimulus and record the number of trials until the rat ceases to respond.
-
-
Passive Avoidance Task (Step-Through):
-
Use a two-chambered apparatus with one illuminated and one dark chamber.
-
Place the rat in the illuminated chamber. Due to their natural aversion to light, rats will typically enter the dark chamber.
-
Upon entering the dark chamber, a mild foot shock is delivered.
-
At a later time point (e.g., 24 hours), place the rat back in the illuminated chamber and measure the latency to enter the dark chamber. A longer latency indicates improved retention of the aversive memory.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the L-Pyroglutamic acid-treated groups with the control group.
Protocol 2: Evaluation of Neurotoxicity via Intrastriatal Injection
Objective: To assess the potential neurotoxic effects of L-Pyroglutamic acid following direct injection into the rat striatum.
Materials:
-
L-Pyroglutamic acid
-
Tris-HCl buffer (0.25 M, pH 7.35-7.4)
-
Adult male Wistar rats
-
Stereotaxic apparatus for surgery
-
Hamilton syringe
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Histological equipment (microtome, stains)
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rats and secure them in a stereotaxic frame.
-
Surgical Procedure:
-
Expose the skull and drill a small burr hole over the target striatal coordinates.
-
Prepare a solution of L-Pyroglutamic acid in Tris-HCl buffer to achieve doses of 10-300 nmol.
-
Using a Hamilton syringe, slowly infuse the L-Pyroglutamic acid solution into one striatum.
-
Inject an equal volume of the vehicle (Tris-HCl buffer) into the contralateral striatum to serve as a control.
-
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Observation Period: House the animals for a 7-day post-injection period.
-
Tissue Collection and Analysis:
-
After 7 days, euthanize the rats and perfuse them with saline followed by a fixative (e.g., paraformaldehyde).
-
Dissect the brain and carefully weigh both cerebral hemispheres.
-
Process the brain tissue for histological examination (e.g., Nissl staining) to assess for any neuronal damage or lesions.
-
-
Data Analysis: Compare the weight of the injected and control hemispheres. Histologically examine the striatal tissue for any signs of neurotoxicity in the L-Pyroglutamic acid-injected side compared to the vehicle-injected side.
Visualizations
Caption: Workflow for assessing cognitive effects of L-Pyroglutamic acid in aged rats.
Caption: Postulated interaction of L-Pyroglutamic acid with glutamate binding sites.
References
L-Pyrohomoglutamic Acid: A Chiral Precursor for Pharmaceutical Synthesis
Affiliation: Advanced Synthesis Group, PharmaCore Innovations
Abstract
L-Pyrohomoglutamic acid, a cyclic lactam of L-glutamic acid, is a versatile and cost-effective chiral building block in the asymmetric synthesis of complex pharmaceutical compounds. Its rigid conformational structure and multiple functional groups provide a valuable scaffold for the stereoselective synthesis of a variety of bioactive molecules. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical agents, including a neurokinin NK1 receptor antagonist and intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors.
Introduction
The inherent chirality of many pharmaceutical compounds necessitates the use of enantiomerically pure starting materials to ensure the desired therapeutic effect and avoid potential side effects from unwanted stereoisomers. This compound is an attractive chiral synthon due to its ready availability and the presence of a lactam ring and a carboxylic acid group, which can be selectively modified.[1][2] This allows for the stereocontrolled introduction of various substituents and the construction of complex molecular architectures. This report details the synthetic utility of this compound in the preparation of high-value pharmaceutical compounds.
Application Note 1: Synthesis of a Neurokinin NK1 Receptor Antagonist (L-733,060)
Neurokinin NK1 receptor antagonists are a class of drugs investigated for their potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. The synthesis of L-733,060, a potent NK1 receptor antagonist, can be efficiently achieved using this compound as the chiral starting material.[3]
The overall synthetic strategy involves the transformation of methyl L-pyroglutamate into a key phenyl ketone intermediate, followed by stereoselective reduction, ring expansion of the resulting pyrrolidine methanol to a 3-hydroxypiperidine core, and subsequent functionalization to yield the final product.
Synthetic Pathway Overview
Quantitative Data
| Step | Product | Reagents | Yield (%) | Notes |
| Phenyl Ketone Synthesis | Phenyl Ketone (25) | Phenylmagnesium bromide | - | Formed from the Weinreb amide derivative of methyl L-pyroglutamate |
| Stereoselective Reduction | syn-Pyrrolidine Methanol (26) | NaBH4 | 90% | Diastereomeric ratio of syn to anti is 88:12 |
| Ring Expansion to Chloropiperidine | 3-Chloropiperidine (28) | Mesyl chloride, Et3N | quant. | Proceeds via an aziridinium intermediate |
| Acetolysis | 3-Acetoxypiperidine (29) | AcONa, Ac2O | 80% | 20% acetoxymethylpyrrolidine byproduct formed |
| Stereocenter Inversion & Protection | N-Boc-Piperidin-3-ol (+)-47 | H2, Pd/C, Boc2O, NaOH, Swern Oxidation, L-selectride | - | Multi-step process to achieve the desired (R)-configuration |
Experimental Protocols
Protocol 1: Synthesis of syn-Pyrrolidine Methanol (26)
-
To a solution of Phenyl Ketone (25) in a mixture of THF and MeOH, add NaBH4 portion-wise at -20°C.
-
Stir the reaction mixture for 2 hours at -20°C.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of syn-26 and anti-26. Purify by column chromatography on silica gel to isolate the desired syn isomer.
Protocol 2: Ring Expansion to 3-Chloropiperidine (28)
-
To a solution of syn-Prolinol (27) and Et3N in THF at 0°C, add mesyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to yield 3-chloropiperidine (28) which can be used in the next step without further purification.
Application Note 2: this compound as a Precursor for ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of medications used to treat high blood pressure and heart failure. Captopril is a well-known ACE inhibitor that features an L-proline moiety. While many syntheses of Captopril start directly from L-proline, this compound serves as a versatile precursor for the synthesis of proline and its derivatives.
Synthetic Relationship
The conversion of this compound to L-proline derivatives typically involves the reduction of the lactam carbonyl and the carboxylic acid group. This provides a synthetic route to access the core proline structure of Captopril.
Standard Protocol for Captopril Synthesis from L-Proline
The following is a standard protocol for the final steps in the synthesis of Captopril, starting from L-proline, which can be derived from this compound.
Protocol 3: Synthesis of 1-(3-Acetylthio-2-methylpropanoyl)-L-proline
-
Dissolve L-proline in an aqueous solution of NaOH and cool to 0-5°C.
-
Slowly add 3-acetylthio-2-methylpropionyl chloride to the cooled solution while maintaining the pH between 8 and 10 by the concurrent addition of NaOH solution.
-
After the addition is complete, allow the reaction to stir for 3 hours at room temperature.
-
Acidify the reaction mixture to a pH of 1-2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the desired intermediate.
Protocol 4: Synthesis of Captopril
-
Dissolve the 1-(3-acetylthio-2-methylpropanoyl)-L-proline intermediate in a solution of aqueous ammonia.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Acidify the solution with concentrated HCl and extract with an organic solvent.
-
Purify the crude product by crystallization to obtain Captopril.
Quantitative Data for Captopril Synthesis from L-Proline
| Step | Product | Starting Material | Yield (%) |
| Acylation of L-Proline | 1-(3-Acetylthio-2-methylpropanoyl)-L-proline | L-Proline | ~95% |
| Ammonolysis of the Thioester | Captopril | Acylated Proline | ~93% |
Conclusion
This compound is a powerful and versatile chiral precursor in pharmaceutical synthesis. Its utility has been demonstrated in the efficient and stereoselective synthesis of complex drug molecules such as the neurokinin NK1 receptor antagonist L-733,060. Furthermore, its role as a precursor to key intermediates like L-proline derivatives makes it a valuable starting material in the synthesis of ACE inhibitors like Captopril. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of L-Pyrohomoglutamic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L-Pyrohomoglutamic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound, which is typically produced by the dehydration of L-glutamic acid, can stem from several factors.[1] A primary cause is incomplete reaction conversion. To address this, consider the following:
-
Reaction Time and Temperature: Ensure that the reaction is proceeding for a sufficient duration at the optimal temperature. In a dry pyrolysis method, heating L-glutamic acid at 150°C is a common practice.[2] For syntheses in an ethanol system, reaction times of 3 to 6 hours at temperatures between 88°C and 95°C have been reported to yield good results.[3]
-
Catalyst Efficiency: If using a catalyst, such as concentrated sulfuric acid in an ethanol system, ensure it is of the correct concentration and is not deactivated. The catalyst accelerates the dehydration reaction, leading to higher conversion in a shorter time.[3]
-
Purification Losses: Significant amounts of product can be lost during purification steps. Optimize your purification protocol, whether it involves recrystallization or ion-exchange chromatography, to minimize these losses.[2]
Q2: I am concerned about racemization of my this compound. How can I detect and prevent it?
A: Racemization is a critical challenge, particularly at elevated temperatures, which can lead to the formation of D-Pyrohomoglutamic acid and compromise the stereochemical purity of your product.
-
Detection: The most reliable method to detect racemization is by measuring the specific optical rotation of your purified product. A deviation from the expected value for pure this compound indicates the presence of the D-enantiomer.
-
Prevention:
-
Lower Reaction Temperatures: Employing a synthesis method that operates at lower temperatures is the most effective way to prevent racemization. A process using an ethanol system with a dehydration catalyst allows for reaction temperatures between 88°C and 100°C, which helps to prevent racemization.[3]
-
Avoid Prolonged Heating: Even at optimal temperatures, extended reaction times can increase the risk of racemization. Monitor the reaction progress and stop it once a satisfactory conversion has been achieved.
-
Q3: I am facing difficulties in purifying the crude this compound. What are the recommended large-scale purification strategies?
A: Effective purification is crucial to obtain high-purity this compound suitable for pharmaceutical applications. The primary impurities to be removed are unreacted L-glutamic acid and any byproducts.[4]
-
Recrystallization: A common and effective method is recrystallization from ethanol.[2] this compound is soluble in ethanol, while the starting material, L-glutamic acid, is not. This difference in solubility allows for the separation of the product from the unreacted starting material by hot filtration.[3]
-
Ion-Exchange Chromatography: For achieving very high purity, ion-exchange chromatography is a highly efficient method. Resins such as Dowex and Amberlite have been successfully used for this purpose.[2]
-
Decolorization: If the product has a noticeable color, treatment with activated carbon can be an effective decolorizing step.[4]
Q4: What are the common side reactions and byproducts in the synthesis of this compound, and how can I minimize them?
A: The primary side reaction of concern is the formation of diketopiperazines, especially when dealing with peptide synthesis involving pyroglutamic acid.[5] However, in the direct synthesis from L-glutamic acid, the main issues are incomplete conversion and racemization.
To minimize byproducts:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired product and minimize degradation or side reactions.
-
Purity of Starting Material: Ensure the L-glutamic acid used is of high purity to avoid introducing impurities from the start.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A: The most prevalent methods for large-scale production involve the thermal dehydration of L-glutamic acid. These can be broadly categorized as:
-
Dry Pyrolysis: This method involves directly heating L-glutamic acid to a molten state (around 150°C) to induce dehydration and cyclization.[2]
-
Wet Pyrolysis: In this approach, the reaction is carried out in the presence of a solvent, such as water or silicone oil.[2]
-
Ethanol System with Catalyst: This method utilizes ethanol as a solvent and a dehydration catalyst like concentrated sulfuric acid, allowing for lower reaction temperatures and easier purification.[3]
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A: A combination of analytical methods is recommended for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the disappearance of the starting material (L-glutamic acid) and the appearance of the product (this compound).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the conversion rate and the purity of the final product.
-
Melting Point: The melting point of the purified product can be a good indicator of its purity.
-
Specific Optical Rotation: This is essential to confirm the stereochemical integrity of the L-enantiomer and to detect any racemization.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Dry Pyrolysis | Ethanol System with Catalyst |
| Starting Material | L-Glutamic Acid | L-Glutamic Acid |
| Solvent | None | Ethanol |
| Catalyst | None | Concentrated Sulfuric Acid |
| Temperature | ~150°C[2] | 88-100°C[3] |
| Reaction Time | Not specified | 3-6 hours[3] |
| Reported Yield | Not specified | >85%[3] |
| Reported Purity | Not specified | >99.5%[3] |
Experimental Protocols
1. Synthesis of this compound via the Ethanol System Method
This protocol is based on the method described in patent CN103664729A.[3]
-
Materials:
-
L-Glutamic Acid
-
Dehydrated Ethanol
-
Concentrated Sulfuric Acid (98%)
-
-
Procedure:
-
In a suitable reaction vessel, add L-glutamic acid and dehydrated ethanol in a proper proportion (e.g., 147g of L-glutamic acid to 500ml of ethanol).[3]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2ml).[3]
-
Heat the mixture to a temperature between 88°C and 95°C and maintain for 3 to 6 hours to carry out the dehydration reaction.[3]
-
After the reaction is complete, filter the hot reaction mixture to remove any unreacted L-glutamic acid.[3]
-
Concentrate the ethanol filtrate under reduced pressure until saturation.[3]
-
Cool the concentrated solution to allow for the crystallization of this compound.[3]
-
Collect the crystals by suction filtration and dry them to obtain the final product.[3]
-
2. Purification of this compound by Recrystallization
-
Materials:
-
Crude this compound
-
95% Ethanol
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Secure Verification [technorep.tmf.bg.ac.rs]
- 3. CN103664729A - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 4. CN102558015B - Preparation method for L-pyroglutamic acid - Google Patents [patents.google.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for L-Pyrohomoglutamic acid synthesis
A technical support resource for the synthesis of L-Pyrohomoglutamic acid, offering troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is through the dehydration and intramolecular cyclization of L-glutamic acid.[1][2] This can be achieved either by heating L-glutamic acid at high temperatures (150-180°C) or by using an acid catalyst in a solvent like ethanol at lower temperatures (88-100°C).[3][4][5][6][7]
Q2: Why is temperature control critical during the synthesis? A2: Strict temperature control is crucial to prevent racemization of the final product.[6] Exceeding temperatures of 160°C can lead to the formation of DL-pyroglutamic acid, which will reduce the optical purity of your this compound.[6]
Q3: What are the advantages of using an acid catalyst in ethanol versus thermal dehydration? A3: The acid-catalyzed method in ethanol allows the reaction to proceed at a lower temperature, which significantly reduces the risk of racemization.[6] This method also offers a straightforward purification step, as the this compound product is soluble in ethanol while the unreacted L-glutamic acid is not. This difference in solubility allows for easy separation by hot filtration.[6] This process can lead to higher purity (over 99.5%) and higher yields (over 85%).[6]
Q4: How can I purify the final this compound product? A4: Purification typically involves a few key steps. After the reaction in an ethanol system, the unreacted L-glutamic acid can be removed by hot filtration.[6] The ethanol filtrate is then concentrated and cooled to induce crystallization of the this compound.[4][6] For further purification, activated carbon can be used for decolorization before crystallization.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction (insufficient time or temperature).- Product loss during purification and crystallization.- Suboptimal ratio of reactants, solvent, and catalyst. | - Optimize Reaction Time & Temperature: Refer to the reaction condition tables below to find a suitable starting point. Consider extending the reaction time if monitoring indicates incomplete conversion.- Improve Crystallization: Ensure the filtrate is sufficiently concentrated before cooling. Cool the solution slowly to the recommended temperature (e.g., 20-25°C) to maximize crystal formation.[4][6]- Verify Reagent Proportions: Double-check the amounts of L-glutamic acid, ethanol, and catalyst based on established protocols.[6][8] |
| Product Impurity (Presence of starting material) | - Incomplete reaction.- Inefficient filtration. | - Ensure Complete Reaction: Use TLC or another monitoring technique to confirm the disappearance of the L-glutamic acid spot before stopping the reaction.- Hot Filtration: Filter the reaction mixture while it is still hot to effectively remove the insoluble L-glutamic acid.[6] |
| Low Optical Purity (Racemization) | - Excessive reaction temperature. | - Lower Reaction Temperature: If using thermal dehydration, ensure the temperature does not exceed 160°C.[6] Preferably, use the lower-temperature acid-catalyzed ethanol method, keeping the temperature between 88-100°C.[6] |
| Colored Product | - Formation of colored byproducts at high temperatures. | - Decolorization: After filtration and before concentration, add activated carbon to the hot ethanol solution, stir for a period, and then filter it out to remove colored impurities.[5] |
Experimental Protocols
Protocol: Acid-Catalyzed Synthesis of this compound in Ethanol
This protocol is based on methodologies that have demonstrated high yields and purity.[6][8]
Materials:
-
L-Glutamic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Three-necked flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Filtration apparatus (for hot and suction filtration)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask, combine L-glutamic acid, absolute ethanol, and concentrated sulfuric acid. A typical ratio is approximately 147g of L-glutamic acid to 500ml of ethanol and 2ml of concentrated sulfuric acid.[6]
-
Dehydration Reaction: Heat the mixture to 90-95°C and maintain this temperature for 3-5 hours to carry out the dehydration and cyclization reaction.[6][8]
-
Hot Filtration: After the reaction is complete, filter the hot reaction solution to remove any unreacted L-glutamic acid, which is insoluble in ethanol.[6]
-
Concentration: Concentrate the resulting ethanol filtrate using a rotary evaporator at a temperature of 55-60°C until it becomes saturated.[4][6]
-
Crystallization: Cool the concentrated solution to 20-25°C. A large amount of crystals should precipitate.[4][6]
-
Isolation and Drying: Isolate the crystals by suction filtration. Dry the obtained this compound crystals at 55-60°C to get the final product.[6][8]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various reported synthesis methods.
Table 1: Acid-Catalyzed Synthesis in Ethanol
| L-Glutamic Acid (g) | Absolute Ethanol (ml) | Conc. H₂SO₄ (ml) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 147 | 500 | 2 | 90 | 4 | 89.1 | >99.5 | [6] |
| 294 | 1200 | 2 | 92 | 5 | 90.3 | >99.5 | [6][8] |
| 221 | 900 | 2.3 | 95 | 3 | 90.2 | >99.5 | [6][8] |
| 294 | 1400 | 4 | 88 | 4 | 89.5 | >99.5 | [6][8] |
Table 2: High-Temperature Thermal Synthesis
| L-Glutamic Acid | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 200kg (crude) | 155 | 10 | 73.2 | [5] |
| 80kg | 160 | 50 | - | [7] |
| - | ~150 | 45 | 63.3 - 75.3 | [6] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102558015B - Preparation method for L-pyroglutamic acid - Google Patents [patents.google.com]
- 6. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 7. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 8. CN103664729A - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
Technical Support Center: Conversion of L-Glutamic Acid to L-Pyrohomoglutamic Acid
Welcome to the technical support center for the synthesis of L-Pyrohomoglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental conversion of L-Glutamic Acid to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its precursor?
A1: this compound, systematically known as (2S)-6-oxo-2-piperidinecarboxylic acid, is a cyclic amino acid derivative. It is synthesized through the intramolecular cyclization of L-α-aminoadipic acid, which can be derived from L-glutamic acid.
Q2: What are the common methods for converting L-α-aminoadipic acid to this compound?
A2: The conversion is typically achieved through thermal or acid-catalyzed cyclization. Thermal methods involve heating L-α-aminoadipic acid, often in a suitable solvent or neat, to induce dehydration and subsequent ring closure. Acid catalysis can facilitate the reaction at lower temperatures.
Q3: What are the potential side reactions during this conversion?
A3: The primary side reactions of concern are:
-
Racemization: The chiral center at the alpha-carbon can undergo inversion under harsh thermal or pH conditions, leading to the formation of the D-enantiomer and resulting in a racemic mixture of pyrohomoglutamic acid.
-
Byproduct Formation: Incomplete cyclization may leave unreacted L-α-aminoadipic acid. Other potential byproducts can arise from intermolecular reactions or degradation, particularly at high temperatures. While specific byproducts for this reaction are not extensively documented, analogies can be drawn from the well-studied cyclization of glutamic acid, where side reactions can include the formation of various decomposition products.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help determine the consumption of the starting material (L-α-aminoadipic acid) and the formation of the desired product (this compound).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient heating (time or temperature). | Optimize reaction time and temperature. Monitor the reaction progress to determine the point of maximum conversion. |
| Degradation of the product or starting material at excessively high temperatures. | Lower the reaction temperature and consider using a catalyst (e.g., acid catalyst) to facilitate the reaction under milder conditions. | |
| Presence of Racemic Product (D-Pyrohomoglutamic Acid) | Racemization due to harsh reaction conditions (high temperature or extreme pH). | Employ milder reaction conditions. If using thermal methods, minimize the reaction time at high temperatures. For catalyzed reactions, select a catalyst and solvent system that minimizes racemization. Chiral chromatography can be used to analyze the enantiomeric purity. |
| Contamination with Starting Material (L-α-aminoadipic acid) | Incomplete cyclization. | Increase the reaction time or temperature moderately. Ensure efficient removal of water, which is a byproduct of the cyclization. |
| Formation of Unidentified Byproducts | Side reactions due to high temperatures or reactive intermediates. | Lowering the reaction temperature may reduce the formation of thermal decomposition byproducts. Purification methods such as recrystallization or column chromatography can be employed to remove these impurities. |
Experimental Protocols
Please note: The following protocols are generalized based on the principles of amino acid cyclization. Researchers should optimize these protocols for their specific experimental setup and scale.
Protocol 1: Thermal Cyclization of L-α-Aminoadipic Acid
-
Preparation: Place L-α-aminoadipic acid in a reaction vessel equipped with a condenser and a system for water removal (e.g., Dean-Stark apparatus).
-
Solvent (Optional): A high-boiling, inert solvent may be used.
-
Heating: Heat the reaction mixture to a temperature sufficient to induce cyclization and remove water (typically >140°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Protocol 2: Acid-Catalyzed Cyclization of L-α-Aminoadipic Acid
-
Preparation: Dissolve or suspend L-α-aminoadipic acid in a suitable solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heating: Heat the mixture to reflux. The reaction temperature will be lower than that required for thermal cyclization without a catalyst.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup and Purification:
-
Cool the reaction mixture.
-
Neutralize the acid catalyst with a suitable base.
-
Remove the solvent under reduced pressure.
-
The product can be purified by filtration (if it precipitates upon neutralization) and subsequent recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Overcoming low yield in L-Pyrohomoglutamic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of L-Pyroglutamic acid, particularly focusing on issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of low yield in L-Pyroglutamic acid synthesis?
Low yield in L-Pyroglutamic acid production from L-glutamic acid is typically attributed to one or more of the following factors:
-
Incomplete Dehydration Reaction: The conversion of L-glutamic acid to L-Pyroglutamic acid is a dehydration reaction. Insufficient reaction temperature or time will lead to an incomplete conversion, leaving a significant amount of unreacted L-glutamic acid.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures (above 160°C) can lead to racemization, forming an undesirable mixture of L- and D-pyroglutamic acid, which reduces the yield of the desired L-enantiomer.[1]
-
Inefficient Purification: L-Pyroglutamic acid is soluble in ethanol, while L-glutamic acid is not.[1][2] Inefficient separation of the product from the unreacted starting material during filtration can result in a lower isolated yield.
-
Side Reactions: At very high temperatures, decomposition or "tarring" of the reaction mixture can occur, leading to the formation of insoluble byproducts and a reduction in the overall yield.
Q2: How can I minimize racemization during the synthesis?
Racemization, the formation of the DL-pyroglutamic acid mixture from the L-enantiomer, is primarily induced by excessive heat.[3] To minimize racemization and maintain the stereochemical purity of your product:
-
Maintain Optimal Temperature Range: For thermal dehydration without a catalyst, temperatures around 140-150°C are often cited.[4] If using a catalyst like concentrated sulfuric acid in a solvent such as ethanol, the reaction can be carried out at lower temperatures, typically between 88-100°C, which significantly reduces the risk of racemization.[1][2]
-
Control Reaction Time: Prolonged heating, even at optimal temperatures, can increase the likelihood of racemization. It is crucial to monitor the reaction progress and stop it once the conversion is complete.
Q3: My final product is a mix of L-Pyroglutamic acid and unreacted L-glutamic acid. How can I improve the purification?
The differential solubility of L-Pyroglutamic acid and L-glutamic acid in ethanol is the key to their separation.[1][2] Here are steps to improve purification:
-
Hot Filtration: After the reaction in ethanol, filter the hot reaction mixture. The unreacted L-glutamic acid, being insoluble in hot ethanol, will be removed as a solid.
-
Crystallization: The filtrate, containing the dissolved L-Pyroglutamic acid, should be concentrated under reduced pressure and then cooled to induce crystallization.
-
Washing: The collected crystals of L-Pyroglutamic acid can be washed with a small amount of cold ethanol to remove any remaining soluble impurities.
For very high purity requirements, recrystallization from ethanol or purification using ion-exchange resins can be employed.[5]
Q4: What is the role of a catalyst in the reaction, and is it necessary?
While L-Pyroglutamic acid can be synthesized by heating L-glutamic acid alone, the use of a dehydration catalyst like concentrated sulfuric acid offers several advantages:[1][2]
-
Increased Reaction Rate: The catalyst accelerates the dehydration reaction.
-
Lower Reaction Temperature: The reaction can be performed at a lower temperature (e.g., 90-95°C instead of 140-150°C), which minimizes the risk of racemization and other side reactions.[1][2]
-
Improved Yield: By promoting the desired reaction at lower temperatures, the overall yield of high-purity L-Pyroglutamic acid can be improved to over 85-90%.[1][2]
The catalyst is not strictly necessary for the reaction to occur, but it is highly recommended for a more efficient and controlled synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and corresponding yields for the synthesis of L-Pyroglutamic acid from L-glutamic acid based on various reported methods.
Table 1: Catalytic Dehydration in Ethanol
| L-Glutamic Acid (g) | Absolute Ethanol (ml) | Concentrated H₂SO₄ (ml) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference |
| 147 | 500 | 2 | 90 | 4 | 89.1 | >99.5 | [2] |
| 294 | 1200 | 2 | 92 | 5 | 90.3 | >99.5 | [2] |
| 221 | 900 | 2.3 | 95 | 3 | 90.2 | >99.5 | [2] |
| 294 | 1400 | 4 | 88 | 4 | 89.5 | >99.5 | [2] |
Table 2: Thermal Dehydration
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Thermal Dehydration (Neat) | 130-135 | 2 hours | 65 | [6] |
| Thermal Dehydration in Water | 140 | 3 hours | 94 | [4] |
| Thermal Dehydration (Neat) | 145-150 | 45 minutes | Not Specified | [7] |
| Dry Pyrolysis | 180 | 2.5 hours | 83.5 | [8] |
Experimental Protocols
Protocol 1: Catalytic Dehydration of L-Glutamic Acid in Ethanol
This protocol is based on a method reported to achieve high yield and purity.[1][2]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 147 g of L-glutamic acid and 500 ml of absolute ethanol.
-
Catalyst Addition: Slowly add 2 ml of concentrated sulfuric acid to the suspension while stirring.
-
Heating and Reaction: Heat the mixture to 90°C and maintain this temperature under reflux with continuous stirring for 4 hours.
-
Filtration: After 4 hours, while the solution is still hot, filter it to remove the unreacted L-glutamic acid.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature of 55°C until the solution becomes saturated.
-
Crystallization: Cool the concentrated solution to 20°C to allow for the crystallization of L-Pyroglutamic acid.
-
Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold absolute ethanol, and dry at 55°C to obtain the final product.
Protocol 2: Thermal Dehydration of L-Glutamic Acid
This protocol describes a method for the synthesis of L-Pyroglutamic acid without the use of a solvent or catalyst during the reaction.
-
Reaction Setup: Place 100 g of L-glutamic acid in a beaker or a suitable reaction vessel.
-
Heating: Heat the L-glutamic acid in an oil bath to a temperature of 145-150°C.[4]
-
Reaction: Maintain this temperature for 45 minutes to 3 hours, during which the L-glutamic acid will melt and dehydrate.[4]
-
Dissolution: After the reaction is complete, carefully pour the hot, brown, dehydrated solution into approximately 350 ml of boiling water and stir until fully dissolved.
-
Decolorization (Optional): Add activated charcoal to the hot aqueous solution and stir for a few minutes to decolorize the solution. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold water, and dry to obtain L-Pyroglutamic acid.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of L-Pyroglutamic acid.
Caption: The relationship between reaction temperature and the outcome of L-glutamic acid dehydration.
References
- 1. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 3. Terahertz spectroscopy of temperature-induced transformation between glutamic acid, pyroglutamic acid and racemic pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 5. Secure Verification [technorep.tmf.bg.ac.rs]
- 6. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Page loading... [guidechem.com]
Technical Support Center: Stability of L-Pyroglutamic Acid in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the stability of L-Pyroglutamic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for L-Pyroglutamic acid in aqueous solutions?
The primary degradation pathway for L-Pyroglutamic acid in aqueous solutions is the reversible hydrolysis of its lactam ring to form L-Glutamic acid.[1] This reaction is an equilibrium process, and the direction and rate are significantly influenced by pH and temperature.[1][2]
2. What are the optimal storage conditions for L-Pyroglutamic acid solutions to minimize degradation?
To minimize degradation, aqueous solutions of L-Pyroglutamic acid should be stored at refrigerated temperatures (2-8°C).[3] The pH of the solution is a critical factor; L-Pyroglutamic acid exhibits its greatest stability at a pH of approximately 2.[1] It is significantly more labile at pH values below 2 and above 13.[1][4]
3. How does temperature affect the stability of L-Pyroglutamic acid?
Increased temperature accelerates the conversion of L-Pyroglutamic acid to L-Glutamic acid.[1][2] This conversion can occur slowly at room temperature but is significantly faster at elevated temperatures (e.g., 100°C).[1]
4. Is the conversion of L-Pyroglutamic acid to L-Glutamic acid reversible?
Yes, the conversion between L-Pyroglutamic acid and L-Glutamic acid is a reversible process.[1] The equilibrium between the two compounds is dependent on the specific pH and temperature of the aqueous solution.[1]
5. What analytical techniques are suitable for monitoring the stability of L-Pyroglutamic acid?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of L-Pyroglutamic acid and quantifying its conversion to L-Glutamic acid.[5][6][7] Spectrophotometric methods can also be employed.[8]
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
-
Possible Cause: Fluctuations in pH and/or temperature.
-
Solution: Ensure that the pH of the aqueous solution is accurately measured and maintained throughout the experiment. Use appropriate buffers to control the pH. Maintain a constant and controlled temperature for all samples throughout the study.
-
-
Possible Cause: Improper sample handling and storage.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store aliquots at 2-8°C and minimize freeze-thaw cycles.[3]
-
Issue: Poor separation of L-Pyroglutamic acid and L-Glutamic acid in HPLC analysis.
-
Possible Cause: Inappropriate HPLC column or mobile phase.
-
Possible Cause: Suboptimal column temperature.
-
Solution: The column temperature can affect the separation. A lower column temperature (e.g., 15°C) has been shown to be effective.[5]
-
Data Presentation
Table 1: Influence of pH on the Stability of L-Pyroglutamic Acid
| pH | Stability | Observations |
| < 2 | Labile | Increased rate of conversion to L-Glutamic acid.[1][4] |
| 2 | Stable | Minimal conversion to L-Glutamic acid.[1] |
| 3 - 8 | Generally Stable | Little to no degradation observed over extended periods at room temperature.[1] |
| > 13 | Labile | Increased rate of conversion to L-Glutamic acid.[1][4] |
Table 2: Effect of Temperature on the Conversion of L-Glutamic Acid to L-Pyroglutamic Acid
| Temperature | pH | First-Order Dehydration Rate Constant (h⁻¹) | Reference |
| 78°C | 3.0 | 1.08 x 10⁻² | [9] |
| 78°C | 7.0 | 0.03 x 10⁻² | [9] |
Note: This data represents the forward reaction from L-Glutamic acid to L-Pyroglutamic acid, illustrating the significant effect of temperature and pH on the equilibrium.
Experimental Protocols
Protocol 1: General Stability Testing of L-Pyroglutamic Acid in Aqueous Solution
-
Preparation of Solutions:
-
Prepare aqueous solutions of L-Pyroglutamic acid at the desired concentrations in buffers of varying pH (e.g., pH 2, 4, 7, 9).
-
Use high-purity water and analytical grade reagents.
-
-
Incubation:
-
Aliquot the solutions into sealed vials to prevent evaporation.
-
Incubate the vials at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.
-
-
Sample Analysis:
-
Analyze the samples immediately using a validated HPLC method (see Protocol 2) to determine the concentrations of L-Pyroglutamic acid and L-Glutamic acid.
-
-
Data Analysis:
-
Calculate the percentage of L-Pyroglutamic acid remaining at each time point.
-
Determine the rate of degradation under each condition.
-
Protocol 2: HPLC Method for the Analysis of L-Pyroglutamic Acid and L-Glutamic Acid
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile and 0.01 M diammonium hydrogen phosphate buffer (pH adjusted to 1.6).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 15°C.[5]
-
Detection Wavelength: 205 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Standard Preparation: Prepare standard solutions of L-Pyroglutamic acid and L-Glutamic acid of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve for each analyte.
-
Sample Injection: Inject the samples from the stability study.
-
Quantification: Determine the concentrations of L-Pyroglutamic acid and L-Glutamic acid in the samples by comparing their peak areas to the calibration curves.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors | Semantic Scholar [semanticscholar.org]
- 5. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 6. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of L-Pyrohomoglutamic acid under different pH conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the degradation pathways of L-Pyrohomoglutamic acid under various pH conditions. The information is primarily based on studies of its lower homolog, L-pyroglutamic acid, due to the limited availability of data for this compound itself. The degradation behavior is expected to be analogous.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is believed to be the hydrolysis of its internal lactam ring to form L-homoglutamic acid. This reaction is reversible, and the equilibrium between the cyclic (this compound) and open-chain (L-homoglutamic acid) forms is influenced by pH and temperature.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly dependent on pH. Generally, it is most stable under neutral to slightly acidic conditions (around pH 6.2).[1][2] Degradation is accelerated under both strongly acidic (below pH 4) and alkaline (above pH 8) conditions.[1][3][4]
Q3: What are the expected degradation products at different pH values?
-
Acidic Conditions (pH < 4): The primary degradation product is L-homoglutamic acid, formed by the hydrolysis of the lactam ring.
-
Neutral Conditions (pH 6-7): this compound is relatively stable, with minimal degradation to L-homoglutamic acid.
-
Alkaline Conditions (pH > 8): The hydrolysis to L-homoglutamic acid is again accelerated. At very high pH (e.g., above pH 13), further degradation of the resulting amino acid may occur.[4]
Q4: Does temperature influence the degradation of this compound?
Yes, temperature plays a crucial role. Increased temperatures will accelerate the rate of hydrolysis across all pH ranges. The conversion between L-glutamic acid and L-pyroglutamic acid is noted to be more rapid at higher temperatures.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC analysis | Formation of degradation products (e.g., L-homoglutamic acid). | Confirm the identity of the new peak by running a standard of L-homoglutamic acid. Adjust the mobile phase or gradient to improve separation. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Prepare fresh samples and mobile phases. | |
| Poor reproducibility of degradation rates | Inconsistent pH control. | Use appropriate buffers with sufficient buffering capacity to maintain a constant pH throughout the experiment. |
| Temperature fluctuations. | Ensure a constant and uniform temperature using a calibrated incubator or water bath. | |
| Rapid degradation of the compound | Inappropriate storage conditions (pH, temperature). | Store this compound solutions at low temperatures (e.g., 2-8 °C) and at a neutral or slightly acidic pH for short-term storage. For long-term storage, consider lyophilization. |
| Presence of catalytic impurities. | Use high-purity water and reagents to minimize the presence of metal ions or other catalysts that could accelerate degradation. |
Quantitative Data Summary
The following table summarizes kinetic data for the conversion of L-glutamic acid to L-pyroglutamic acid, which can be used as an estimate for the behavior of this compound.
| Parameter | pH | Temperature | Value | Reference |
| Dehydration Rate Constant | 3.0 | 78°C | 1.08 x 10⁻² h⁻¹ | [3] |
| Dehydration Rate Constant | 7.0 | 78°C | 0.03 x 10⁻² h⁻¹ | [3] |
| Half-life of N-terminal Glutamic Acid | 4.1 | 45°C | ~9 months | [2] |
Experimental Protocols
Protocol: Monitoring this compound Degradation by HPLC
This protocol describes a general method for monitoring the degradation of this compound and the formation of L-homoglutamic acid.
1. Sample Preparation:
- Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 10).
- Dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
- Divide each solution into aliquots in sealed vials to be incubated at a constant temperature (e.g., 40°C).
2. Incubation:
- Place the vials in a temperature-controlled incubator.
- At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each pH condition.
- Immediately quench the reaction by cooling the vial on ice or by adding a quenching agent if necessary.
3. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with deionized water adjusted to pH 2.1 with phosphoric acid.[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 210 nm.[3]
- Injection Volume: 20 µL.
4. Data Analysis:
- Quantify the peak areas of this compound and L-homoglutamic acid at each time point.
- Calculate the percentage of this compound remaining and the percentage of L-homoglutamic acid formed over time.
- Determine the degradation rate constant by plotting the natural logarithm of the this compound concentration versus time.
Visualizations
Caption: Reversible degradation of this compound.
Caption: Workflow for studying this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preventing the degradation of L-Pyrohomoglutamic acid in experimental samples
Welcome to the technical support center for L-Pyrohomoglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of its internal lactam ring. This reaction results in the formation of L-homoglutamic acid. This process is reversible, with the equilibrium between the cyclic (this compound) and the open-chain (L-homoglutamic acid) forms being influenced by environmental conditions.[1][2]
Q2: What are the main factors that cause the degradation of this compound in my samples?
A2: The degradation of this compound is primarily influenced by two main factors: pH and temperature.
-
pH: The stability of the lactam ring is highly dependent on the pH of the solution. Degradation is significantly accelerated in both acidic (pH below 4) and alkaline (pH above 8) conditions.[2][3] The molecule exhibits its greatest stability in the neutral pH range (approximately pH 5.0 to 7.5).
-
Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[1][2] Therefore, it is crucial to control the temperature during experiments and storage.
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To minimize degradation, it is recommended to:
-
Maintain a Neutral pH: Buffer your solutions to a pH between 5.0 and 7.5, where this compound is most stable.
-
Control Temperature: Whenever possible, conduct experiments at controlled, ambient temperatures and avoid unnecessary heating. For long-term storage, keep samples at low temperatures (e.g., 2-8°C or frozen).
-
Minimize Storage Time: Prepare solutions fresh and use them promptly to reduce the time for potential degradation.
-
Use High-Purity Solvents: Ensure that the solvents and buffers used are of high purity and free from acidic or basic contaminants.
Q4: What are the best practices for storing this compound?
A4: For optimal stability, this compound should be stored as a solid in a cool, dry place. If it is necessary to store it in solution, use a buffer at a neutral pH and store at 2-8°C for short-term storage or frozen (-20°C or below) for long-term storage. Avoid repeated freeze-thaw cycles.
Q5: Which analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying this compound and its primary degradant, L-homoglutamic acid.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the structural changes associated with degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my sample. | Degradation due to improper pH of the solution. | Verify the pH of your sample and buffers. Adjust to a neutral pH (5.0-7.5) for future experiments. Consider re-preparing the sample with a suitable buffer. |
| Degradation due to high temperature exposure. | Review your experimental protocol for any steps involving high temperatures. If possible, perform these steps at a lower temperature or reduce the exposure time. Ensure proper storage at low temperatures. | |
| Extended storage of the sample in solution. | Prepare fresh solutions of this compound before each experiment. If storage is unavoidable, freeze the samples immediately after preparation. | |
| Appearance of an unexpected peak in my HPLC chromatogram corresponding to L-homoglutamic acid. | Hydrolysis of the lactam ring of this compound. | This confirms degradation. Implement the preventative measures outlined in the FAQs, focusing on pH and temperature control. |
| Variability in results between different batches of experiments. | Inconsistent pH or temperature conditions across experiments. | Standardize your experimental protocols to ensure consistent pH and temperature for all samples. Regularly calibrate pH meters and temperature-controlled equipment. |
| Differences in the age of the this compound solutions used. | Always use freshly prepared solutions or solutions that have been stored under identical and optimal conditions. |
Quantitative Data on Stability
Table 1: Effect of pH on the Stability of Pyroglutamate Formation from N-terminal Glutamic Acid in a Peptide
| pH | Temperature (°C) | Observation | Half-life of N-terminal Glutamic Acid |
| 4.1 | 45 | Increased formation of pyroglutamic acid | Approximately 9 months |
| 6.2 | 45 | Minimal formation of pyroglutamic acid | - |
| 8.0 | 45 | Increased formation of pyroglutamic acid | - |
Data adapted from a study on pyroglutamate formation in antibodies.[3]
Table 2: General Stability of L-Pyroglutamic Acid Derivatives in Aqueous Solution
| pH Range | Temperature | Stability |
| < 4 | Ambient & Elevated | Low (significant hydrolysis) |
| 5.0 - 7.5 | Ambient | High (maximal stability) |
| > 8 | Ambient & Elevated | Low (significant hydrolysis) |
| Neutral | Elevated | Stability decreases with increasing temperature |
This table provides a qualitative summary based on multiple studies on pyroglutamic acid and its derivatives.[1][2]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To evaluate the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4.0, 7.0, and 9.0)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
Temperature-controlled incubators or water baths
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water.
-
Create a series of test solutions by diluting the stock solution with the different pH buffers to a final concentration of, for example, 1 mg/mL.
-
-
Incubation:
-
Divide the samples for each pH condition into different temperature groups (e.g., 4°C, 25°C, and 40°C).
-
Store the samples in the respective temperature-controlled environments.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
Immediately analyze the samples by HPLC to determine the concentration of this compound and the formation of L-homoglutamic acid.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition, assuming pseudo-first-order kinetics.
-
Protocol 2: Quantification of this compound and L-homoglutamic acid by HPLC
Objective: To quantify the amount of this compound and its degradation product, L-homoglutamic acid, in a sample.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A suitable aqueous buffer with an organic modifier (e.g., 0.1% trifluoroacetic acid in water and acetonitrile)
-
This compound and L-homoglutamic acid standards
-
Sample for analysis
Methodology:
-
Standard Preparation:
-
Prepare a series of standard solutions of known concentrations for both this compound and L-homoglutamic acid.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting the peak area versus the concentration for each compound.
-
-
Sample Analysis:
-
Inject the experimental sample into the HPLC system under the same conditions as the standards.
-
Identify the peaks for this compound and L-homoglutamic acid based on their retention times.
-
-
Quantification:
-
Determine the peak areas for this compound and L-homoglutamic acid in the sample chromatogram.
-
Use the calibration curves to calculate the concentration of each compound in the sample.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Pyrohomoglutamic Acid Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of L-Pyrohomoglutamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good resolution for this compound?
A1: Researchers often face challenges such as co-elution with structurally similar impurities or its stereoisomer, D-Pyrohomoglutamic acid. Other common issues include poor peak shape (tailing or fronting) and low sensitivity, which can complicate accurate quantification.
Q2: What type of chromatographic column is recommended for this compound analysis?
A2: For chiral separations to resolve L- and D-enantiomers, specialized chiral stationary phases are necessary. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin bonded phase (e.g., Astec® CHIROBIOTIC® T), have proven effective for separating pyroglutamic acid enantiomers and are a good starting point for this compound.[1] For achiral separations, reversed-phase columns like C18 are commonly used.[2][3]
Q3: Can derivatization improve the resolution of this compound?
A3: Yes, derivatization can be a valuable strategy, especially for improving chiral resolution on achiral columns. By reacting this compound with a chiral derivatizing agent, diastereomers are formed, which can often be separated on standard reversed-phase columns.[2][4] This approach can also enhance detection sensitivity, particularly for mass spectrometry.[2][4]
Q4: How does mobile phase composition affect the resolution?
A4: The mobile phase plays a critical role in achieving optimal resolution. Key parameters to consider include:
-
pH: The pH of the mobile phase can affect the ionization state of this compound and any interacting silanol groups on the column, thereby influencing retention and peak shape.[5]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) influence the retention time and selectivity of the separation.[6]
-
Additives: Additives like acetic acid and triethylamine can be used to improve peak shape and selectivity in chiral separations.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue that can compromise resolution and integration accuracy.[7][8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competing base like triethylamine to the mobile phase. Alternatively, use a base-deactivated column or operate at a lower pH to suppress silanol ionization.[5][9] |
| Column Overload | Reduce the sample concentration or injection volume.[5] |
| Column Contamination/Damage | Wash the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[7][10] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Buffering the mobile phase can help maintain a stable pH.[5] |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing issues.
Issue 2: Poor Resolution Between Enantiomers
Inadequate separation of this compound from its D-enantiomer is a critical issue in chiral analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | Ensure the selected CSP is suitable for separating acidic enantiomers. Teicoplanin-based CSPs are a good choice for pyroglutamic acid-type molecules.[1] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of organic modifiers (e.g., acetonitrile and methanol) and the concentration of additives (e.g., acetic acid, triethylamine) to optimize selectivity. |
| Inadequate Temperature Control | Column temperature can significantly impact chiral separations. Experiment with different temperatures to find the optimal balance between efficiency and selectivity.[11] |
| Low Efficiency | Use a longer column or a column packed with smaller particles to increase the number of theoretical plates.[6] A lower flow rate can also improve resolution.[6] |
Workflow for Optimizing Chiral Resolution
Caption: A systematic approach to improving the separation of enantiomers.
Experimental Protocols
Chiral HPLC Method for Pyroglutamic Acid Enantiomers
This method, adapted for this compound, is based on a published application for pyroglutamic acid.
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detector | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in methanol |
Reversed-Phase HPLC Method for Pyroglutamic Acid
This protocol is a starting point for achiral analysis and can be adapted for this compound.[3]
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and 0.01 mol/L diammonium hydrogen phosphate buffer (pH 1.6) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 15 °C |
| Detector | UV at 205 nm |
| Injection Volume | 20 µL |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Matrix effects in the mass spectrometry analysis of L-Pyrohomoglutamic acid
Welcome to the technical support center for the mass spectrometry analysis of L-Pyrohomoglutamic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] For this compound, a polar molecule, common biological matrices like plasma, urine, and tissue homogenates contain endogenous substances such as salts, phospholipids, and proteins that can interfere with its ionization.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[4][5]
Q2: What are the most common sources of matrix effects in the analysis of this compound?
A2: The primary sources of matrix effects for polar analytes like this compound in biological fluids are:
-
Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[2][6]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small polar molecules in urine and plasma can compete with this compound for ionization.[2]
-
Proteins: While larger proteins are often removed during sample preparation, residual proteins and peptides can still interfere with the analysis.
Q3: Can in-source cyclization of related compounds interfere with this compound analysis?
A3: While this guide focuses on matrix effects, it is crucial to be aware that glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid, a related compound.[7] If not chromatographically separated, this can lead to artificially elevated signals. Proper chromatographic methods are essential to distinguish this compound from other structurally similar compounds and their in-source generated artifacts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor sensitivity, accuracy, or reproducibility.
-
Possible Cause: Significant ion suppression or enhancement due to matrix effects.
-
Troubleshooting Workflow:
A systematic workflow for troubleshooting matrix effects.
Step 1: System Suitability Check
Inject a standard solution of this compound in a clean solvent (e.g., methanol/water) to ensure the LC-MS system is performing optimally. If the results are inconsistent, troubleshoot the instrument before proceeding.
Step 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This technique helps identify at what retention times ion suppression or enhancement occurs.
-
Procedure: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample.
-
Interpretation: A dip in the baseline signal of the analyte at specific retention times indicates ion suppression, while a rise indicates enhancement.
Step 3: Optimize Sample Preparation
The goal is to remove interfering matrix components while efficiently recovering the analyte.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): Can be effective but may be time-consuming and require significant method development.
-
Solid-Phase Extraction (SPE): A highly effective and versatile technique. For a polar analyte like this compound, consider:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: Excellent for retaining and concentrating polar compounds.
-
Mixed-Mode SPE: Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.
-
-
Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, which are a major source of ion suppression in plasma and serum samples.[9]
Step 4: Optimize Chromatography
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the recommended chromatographic technique for underivatized polar analytes like this compound. It uses a polar stationary phase and a high organic mobile phase, which is advantageous for ESI efficiency.
-
Gradient Elution: Optimize the gradient to separate this compound from the regions of significant matrix effects identified during post-column infusion.
Step 5: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate quantification of the target analyte.
Step 6: Re-validate the Method
After implementing any changes, it is crucial to re-validate the analytical method to ensure it meets the required standards for accuracy, precision, and robustness.[4]
Quantitative Data on Matrix Effects
The extent of matrix effects can be quantified by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. The following table provides illustrative examples of matrix effects for a polar analyte like this compound in common biological matrices with different sample preparation methods. Note: These are typical values and the actual matrix effect should be determined experimentally for your specific assay.
| Biological Matrix | Sample Preparation Method | Analyte Concentration | Typical Matrix Effect (%) [Range] |
| Human Plasma | Protein Precipitation (Acetonitrile) | Low (ng/mL) | -70 [-85 to -50] (Ion Suppression) |
| High (µg/mL) | -40 [-55 to -20] (Ion Suppression) | ||
| Phospholipid Removal Plate | Low (ng/mL) | -15 [-25 to -5] (Minimal Suppression) | |
| High (µg/mL) | -5 [-15 to +5] (Negligible Effect) | ||
| Human Urine | Dilute and Shoot (1:10) | Low (ng/mL) | -20 [-30 to -10] (Ion Suppression) |
| High (µg/mL) | -10 [-20 to 0] (Minimal Suppression) | ||
| HILIC SPE | Low (ng/mL) | -5 [-10 to +5] (Negligible Effect) | |
| High (µg/mL) | 0 [-5 to +10] (Negligible Effect) | ||
| Rat Tissue Homogenate | Protein Precipitation & LLE | Low (ng/g) | -50 [-65 to -35] (Ion Suppression) |
| High (µg/g) | -25 [-40 to -10] (Ion Suppression) | ||
| Mixed-Mode SPE | Low (ng/g) | -10 [-20 to 0] (Minimal Suppression) | |
| High (µg/g) | -5 [-15 to +5] (Negligible Effect) |
Experimental Protocols
Recommended Experimental Workflow
A generalized workflow for the analysis of this compound.
Detailed Methodologies
1. Sample Preparation (Human Plasma)
This protocol is a starting point and should be optimized for your specific application.
-
Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard solution (this compound-d5 or a suitable structural analog).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE®).
-
Elution: Elute the sample according to the manufacturer's instructions.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).
2. HILIC-MS/MS Parameters
These parameters are based on methods for similar compounds and should be optimized for this compound.
-
LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: 95% to 50% B
-
5.0 - 6.0 min: 50% B
-
6.1 - 8.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions (Hypothetical - requires optimization):
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ions (Q3): Optimize by infusing a standard solution. Common losses for amino acids include H₂O, CO, and NH₃. A proposed starting point based on a similar structure could be monitoring the loss of the carboxylic group.[10]
-
-
Collision Energy (CE): Optimize for each transition to achieve the most stable and intense signal.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument and mobile phase composition.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Optimizing extraction of L-Pyrohomoglutamic acid from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of L-Pyrohomoglutamic acid from biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound
Question: I am experiencing low yields of this compound in my final extract. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery of this compound can stem from several factors throughout the experimental workflow. Here are the most common causes and their respective solutions:
-
Incomplete Protein Precipitation: Insufficient removal of proteins can lead to the co-precipitation of this compound, reducing its concentration in the final extract.
-
Solution: Ensure the optimal ratio of precipitation solvent to sample volume is used. Acetonitrile and trichloroacetic acid (TCA) are effective protein precipitants.[1][2] For plasma samples, a 2:1 ratio of precipitant to plasma has been shown to be effective for protein removal.[1] Consider optimizing the precipitation time and temperature.
-
-
Analyte Degradation: this compound stability is influenced by pH and temperature.[3][4][5] Extreme pH conditions (below pH 2 and above pH 13) and high temperatures can lead to its degradation.[3][5]
-
Solution: Maintain a neutral pH during extraction and storage. If acidic or basic conditions are necessary for other experimental steps, minimize the exposure time. Perform extraction steps on ice or at 4°C to minimize temperature-dependent degradation.
-
-
Suboptimal Solvent Selection: The choice of extraction solvent significantly impacts the recovery of polar molecules like this compound.
-
Formation from Precursors during Sample Preparation: L-glutamic acid and glutamine can cyclize to form pyroglutamic acid under certain conditions, such as heating.[8][9] This can lead to an overestimation of the endogenous this compound levels.
Issue 2: High Variability in Quantification Results
Question: My replicate measurements for this compound concentration show high variability. What could be causing this inconsistency?
Answer:
High variability in quantification can be attributed to several factors, from sample handling to the analytical method itself.
-
Inconsistent Sample Handling: Variations in sample collection, storage, and freeze-thaw cycles can introduce significant variability. Amino acids in dried blood spots, for instance, are known to degrade over time at room temperature.[5]
-
Solution: Standardize your sample handling procedures. Minimize freeze-thaw cycles and store samples at -80°C for long-term stability. For immediate processing, keep samples on ice.
-
-
Matrix Effects in LC-MS/MS: Endogenous components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1]
-
Solution: Employ a robust sample clean-up procedure to remove interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with this compound is highly recommended to compensate for matrix effects.
-
-
In-source Conversion Artifacts: As mentioned previously, glutamine and glutamic acid can convert to pyroglutamic acid in the electrospray ionization source of the mass spectrometer.[9][10][11] The extent of this conversion can be variable and dependent on instrument conditions.[9][11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the extraction of this compound.
1. What is the best biological sample for this compound analysis?
Urine is a commonly used and non-invasive sample type for assessing overall metabolic function related to glutathione metabolism, for which pyroglutamic acid is a marker.[12][13] Plasma and serum are also suitable for quantifying circulating levels of this compound.[6][7] For studying its role in specific tissues, tissue homogenates are necessary.
2. How should I store my biological samples before extraction?
For long-term storage, it is recommended to store plasma, serum, and tissue samples at -80°C to minimize degradation of amino acids.[5] Avoid repeated freeze-thaw cycles. For short-term storage or during processing, samples should be kept on ice or at 4°C.
3. Which protein precipitation agent is most effective?
Acetonitrile and trichloroacetic acid (TCA) are both highly effective at removing proteins from plasma samples.[1][2] Acetonitrile generally provides a cleaner extract with less risk of analyte degradation compared to the strong acid TCA. However, the optimal choice may depend on the specific sample matrix and downstream analytical method.
4. Can I use a derivatization agent to improve the detection of this compound?
Yes, derivatization can be employed to enhance the chromatographic retention and detection sensitivity of amino acids. While direct analysis by LC-MS/MS is possible, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can be used for GC-MS analysis.[14]
5. What is the significance of elevated this compound levels?
Elevated levels of this compound can be an indicator of a compromised glutathione status and increased oxidative stress.[15] This can be associated with various conditions, including diabetes and the use of certain medications.[15] It is a key metabolite in the gamma-glutamyl cycle, which is responsible for glutathione synthesis and recycling.[8][12][15]
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for Plasma Samples
| Precipitation Method | Precipitant | Ratio (Precipitant:Plasma) | Protein Removal Efficiency (%) | Notes |
| Organic Solvent | Acetonitrile | 2:1 | >96 | Provides a clean extract.[1] |
| Acid Precipitation | Trichloroacetic Acid (TCA) | 2:1 | ~92 | Effective but may require neutralization.[1] |
| Salting Out | Zinc Sulfate | 2:1 | ~91 | Can be an alternative to organic solvents.[1] |
Table 2: Stability of Pyroglutamic Acid under Different pH Conditions
| pH | Stability | Notes |
| < 2 | Labile | Significant degradation can occur.[3][5] |
| 2 - 13 | Relatively Stable | Minimal degradation observed.[3][5] |
| > 13 | Labile | Significant degradation can occur.[3][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Extraction of this compound from Tissue
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 50 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a ratio of 1:10 (w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add ice-cold acetonitrile to a final concentration of 80% (v/v).
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Follow steps 5-8 from Protocol 1.
Mandatory Visualization
Caption: General Experimental Workflow for this compound Extraction
Caption: Troubleshooting Logic for Low Analyte Recovery
Caption: The Gamma-Glutamyl Cycle and this compound
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 13. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Common pitfalls in handling and storage of L-Pyrohomoglutamic acid
Welcome to the technical support center for L-Pyrohomoglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls in the handling and storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Disclaimer: Data specifically for this compound is limited. Much of the guidance provided is based on data for the closely related and well-studied compound, L-Pyroglutamic acid. Structural similarities suggest analogous behavior, but researchers should validate these recommendations for their specific applications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Store the solid compound in a cool, dry, well-ventilated area, away from light and in a tightly sealed container. For solutions, prepare them fresh and consider storage at -20°C or -80°C for short-term use. |
| Inaccurate concentration of solutions. | This compound is soluble in water, methanol, and DMSO. Ensure the compound is fully dissolved before use. Use a calibrated analytical balance for weighing. | |
| pH of the experimental medium affecting stability. | Be aware that L-Pyroglutamic acid shows pH-dependent stability, with increased degradation at acidic (pH < 4) and alkaline (pH > 8) conditions.[1] Maintain a neutral pH for optimal stability in aqueous solutions. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | This could be due to hydrolysis of the lactam ring, leading to the formation of L-homoglutamic acid. Compare the retention time with a standard of L-homoglutamic acid. To minimize degradation, follow proper storage and handling procedures. |
| Presence of impurities from synthesis. | Refer to the certificate of analysis for your batch of this compound. If necessary, purify the compound using appropriate chromatographic techniques. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent or insufficient mixing. | This compound has good solubility in water and PBS (pH 7.2) at 10 mg/mL, and lower solubility in DMSO (1 mg/mL) and ethanol (0.2 mg/mL). Use gentle heating or sonication to aid dissolution if necessary. |
| Compound has absorbed moisture and clumped. | While specific data on hygroscopicity is unavailable, it is good practice to handle the compound in a low-humidity environment and store it with a desiccant. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C are recommended.
Q2: How stable is this compound in aqueous solutions?
A2: Based on data for L-Pyroglutamic acid, its stability in aqueous solutions is pH-dependent. It is most stable at neutral pH.[1] Solutions are susceptible to hydrolysis of the lactam ring to form L-homoglutamic acid, especially under acidic or alkaline conditions and at elevated temperatures. It is recommended to prepare aqueous solutions fresh before use. For short-term storage, sterile filtration and storage at 4°C or frozen at -20°C or -80°C is advisable.
Q3: What are the common degradation products of this compound?
A3: The primary degradation product is expected to be L-homoglutamic acid, formed by the hydrolysis of the internal lactam ring. This process is analogous to the conversion of L-Pyroglutamic acid to L-glutamic acid.
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to degradation.
Q5: What is the recommended procedure for preparing a stock solution of this compound?
A5: To prepare a stock solution, accurately weigh the desired amount of this compound in a sterile container. Add the appropriate solvent (e.g., sterile water, PBS, or DMSO) and mix thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution. For biological experiments, it is recommended to sterile-filter the solution through a 0.22 µm filter.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 1 mg/mL |
| Ethanol | 0.2 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Notes |
| Short-term (days) | 4°C | Prepare fresh if possible. |
| Intermediate-term (weeks) | -20°C | Aliquot to avoid freeze-thaw cycles. |
| Long-term (months) | -80°C | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Weighing this compound
-
Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
To minimize dust inhalation, avoid creating dust when handling the solid.
-
Use a calibrated analytical balance to weigh the desired amount of the compound onto a clean weighing paper or into a suitable container.
-
Close the container tightly immediately after use and store it under the recommended conditions.
Protocol 2: Preparation of a Stock Solution
-
Calculate the required mass of this compound to achieve the desired concentration.
-
Accurately weigh the calculated mass using the procedure described in Protocol 1.
-
Transfer the weighed compound to a sterile conical tube or volumetric flask.
-
Add a portion of the desired solvent (e.g., sterile water, PBS, DMSO) to the container.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add the remaining solvent to reach the final desired volume.
-
If for use in cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile container.
-
Label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the appropriate temperature.
Protocol 3: Forced Degradation Study for this compound Stability Assessment
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- L-homoglutamic acid (as a reference standard)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-purity water
- pH meter
- HPLC system with a suitable column (e.g., C18)
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze the samples by HPLC.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Monitor for the appearance of degradation peaks and a decrease in the peak area of this compound.
- Compare the retention time of any major degradation peak with that of the L-homoglutamic acid reference standard.
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Enhancing L-Pyrohomoglutamic Acid Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of L-Pyrohomoglutamic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound is a derivative of the amino acid glutamic acid. For in vitro assays, ensuring that the compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated biological activity and inconsistent data.
Q2: What are the general solubility properties of this compound?
A2: While specific solubility data for this compound is not extensively published, data for the closely related compound, L-Pyroglutamic acid, provides a useful reference. It is generally soluble in water, alcohols, acetone, and acetic acid, and slightly soluble in ethyl acetate.[1][2] One source indicates the solubility of L-Pyroglutamic acid in water to be between 10-15 g/100 mL at 20°C.[1][2] Another source reports a solubility of 26 mg/mL in DMSO, water, and ethanol at 25°C.[3]
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
A3: Based on the solubility profile of the related L-Pyroglutamic acid, sterile-filtered Dimethyl Sulfoxide (DMSO), ethanol, or water are recommended for preparing high-concentration stock solutions.[1][3][4] DMSO is a common choice for many compounds in biological assays due to its high solvating power.[5][6]
Q4: What is the maximum concentration of organic solvents like DMSO that can be used in cell-based assays?
A4: The final concentration of organic solvents in cell culture medium should be kept as low as possible to avoid cellular toxicity and other artifacts.[7][8][9] For DMSO, it is generally recommended to keep the final concentration below 0.5%, and ideally at or below 0.1%.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects.[6]
Troubleshooting Guide
Issue 1: this compound Precipitates When Diluted into Aqueous Assay Buffer
This is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer.
Troubleshooting Workflow
References
- 1. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Interference in Enzymatic Assays Involving L-Pyrohomoglutamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays involving L-Pyrohomoglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential target enzymes for this compound?
This compound, a cyclic amino acid analog, is structurally similar to L-pyroglutamic acid. Therefore, it may interact with enzymes that recognize L-pyroglutamic acid as a substrate or inhibitor. The primary potential targets include:
-
Glutamate Carboxypeptidase II (GCPII): Also known as NAALADase, this enzyme is a key target in neurological disorders. This compound may act as an inhibitor of GCPII.
-
Pyroglutamyl Aminopeptidases (PAPs): These enzymes, such as PAP-I, are responsible for cleaving N-terminal pyroglutamyl residues from peptides and proteins. This compound could potentially act as a substrate or an inhibitor for these enzymes.[1][2][3]
Q2: What are the common sources of interference in enzymatic assays with this compound?
Interference can arise from several factors related to the compound itself or the assay conditions:
-
Compound Aggregation: Small molecules, particularly those with limited aqueous solubility, can form aggregates that non-specifically inhibit enzymes.[4][5][6] This can lead to false-positive results.
-
Non-Specific Binding: this compound may bind to surfaces of the assay plate or other proteins in the reaction mixture, reducing its effective concentration.
-
Intrinsic Fluorescence/Absorbance: The compound might possess intrinsic fluorescence or absorbance at the wavelengths used for detection, leading to high background signals.
-
Contamination: The this compound sample could be contaminated with impurities that interfere with the assay.
Q3: How can I determine if my this compound is causing interference through aggregation?
A common method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration above its critical micelle concentration (e.g., 0.01-0.1%).[7] If the inhibitory potency (IC50) of this compound significantly decreases in the presence of the detergent, it is a strong indication that the inhibition is due to aggregation.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Signal in Fluorescence-Based Assays
A high background signal can mask the true enzymatic activity, leading to inaccurate measurements.
| Potential Cause | Troubleshooting Step |
| Intrinsic Fluorescence of this compound | Run a control experiment with this compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental readings. |
| Autofluorescence of Assay Components | Measure the fluorescence of the assay buffer and any other additives (e.g., DMSO) alone. Consider using black microplates for fluorescence assays to minimize background.[10] |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect light-sensitive substrates from light. |
| Contaminated Reagents | Ensure all buffers and reagents are prepared with high-purity water and are free from microbial contamination. |
Issue 2: Low or No Enzymatic Activity/Inhibition
Observing lower than expected or no activity can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme stock with a known substrate or inhibitor. Avoid repeated freeze-thaw cycles of the enzyme. |
| Incorrect Assay Conditions | Optimize the pH, temperature, and incubation time for your specific enzyme. Ensure all reagents are at the correct temperature before starting the assay.[11] |
| Poor Solubility of this compound | Ensure this compound is fully dissolved. A small amount of a co-solvent like DMSO can be used, but the final concentration should typically be kept below 1-5% to avoid enzyme inhibition.[12] |
| Sub-optimal Concentrations | Perform a titration of both the enzyme and this compound to determine the optimal concentrations for your assay. |
Issue 3: Irreproducible Results
Lack of reproducibility can stem from various sources of experimental variability.
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | As mentioned in the FAQs, test for aggregation using detergents. If aggregation is confirmed, consider modifying the assay buffer to include a low concentration of a non-ionic detergent.[7][9] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells.[10] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated dispenser to add reagents to start the reaction in all wells simultaneously. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
Quantitative Data Summary
While specific inhibition constants for this compound are not widely available, the following table presents IC50 values for the structurally related L-pyroglutamic acid against several enzymes, which can serve as a preliminary reference.
| Enzyme | Inhibitor | IC50 (µM) |
| Phosphodiesterase-5A1 (PDE5A1) | L-pyroglutamic acid | 5.23[13] |
| Angiotensin-Converting Enzyme (ACE) | L-pyroglutamic acid | >20 µg/mL (98.2% inhibition)[13] |
| Urease | L-pyroglutamic acid | 1.8[13] |
Experimental Protocols
Protocol 1: Glutamate Carboxypeptidase II (GCPII) Inhibition Assay
This protocol describes a fluorescence-based assay to screen for GCPII inhibitors.
Materials:
-
Recombinant human GCPII
-
NAAG (N-acetyl-L-aspartyl-L-glutamate) substrate
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glutamate oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of GCPII in Assay Buffer.
-
Prepare a detection mix containing NAAG, glutamate oxidase, HRP, and Amplex Red in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of the this compound dilutions to the wells of the microplate.
-
Add 25 µL of the GCPII working solution to each well.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Detection:
-
Add 50 µL of the detection mix to each well to start the reaction.
-
Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time).
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Pyroglutamyl Aminopeptidase (PAP-I) Activity Assay
This protocol describes a colorimetric assay to measure PAP-I activity.
Materials:
-
Recombinant human PAP-I
-
L-Pyroglutamyl-p-nitroanilide (pGlu-pNA) substrate
-
This compound (as a potential substrate or inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pGlu-pNA in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of PAP-I in Assay Buffer.
-
If testing this compound as an inhibitor, prepare serial dilutions.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
If testing for inhibition, add 25 µL of the this compound dilutions.
-
Add 25 µL of the PAP-I working solution to the appropriate wells.
-
Include a no-enzyme control.
-
-
Reaction Initiation and Detection:
-
Add 50 µL of the pGlu-pNA substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
If testing for inhibition, calculate the percent inhibition and determine the IC50. If testing as a substrate, compare the reaction rate to that of pGlu-pNA.
-
Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Troubleshooting logic for high background signals.
Caption: Workflow to test for compound aggregation.
References
- 1. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Biological Activity of Synthetic L-Pyrohomoglutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic L-Pyrohomoglutamic acid and its derivatives with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antifungal and anti-inflammatory activities of L-pyroglutamic acid derivatives compared to established agents.
Antifungal Activity of L-Pyroglutamic Acid Derivatives
This table presents the half-maximal effective concentration (EC50) values of various L-pyroglutamic acid derivatives against the plant pathogen Phytophthora infestans, in comparison to the commercial fungicide Azoxystrobin. Lower EC50 values indicate higher antifungal potency.
| Compound | Target Organism | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) of Reference |
| L-Pyroglutamic acid ester 2d | Phytophthora infestans | 1.44 | Azoxystrobin | 7.85 |
| L-Pyroglutamic acid ester 2j | Phytophthora infestans | 1.21 | Azoxystrobin | 7.85 |
| L-Pyroglutamic acid | P. infestans | 9.48 | Positive control drug | Not specified |
| L-Pyroglutamic acid | P. cubensis | 10.82 | Positive control drug | Not specified |
Anti-inflammatory Activity of L-Pyroglutamic Acid Derivatives
This table showcases the inhibitory effect of L-pyroglutamic acid derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.
| Compound | Cell Line | Assay | Activity |
| L-Pyroglutamic acid ester 2e | BV-2 microglial cells | LPS-induced NO production | Displayed anti-inflammatory activity |
| L-Pyroglutamic acid ester 2g | BV-2 microglial cells | LPS-induced NO production | Displayed anti-inflammatory activity |
| L-Pyroglutamic acid amide 4d | BV-2 microglial cells | LPS-induced NO production | Displayed anti-inflammatory activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Activity Assay: Poisoned Food Technique[1]
This protocol details the in vitro screening of antifungal activity of L-pyroglutamic acid analogues against various phytopathogenic fungi.
1. Materials and Reagents:
-
Test compounds (L-pyroglutamic acid derivatives)
-
Acetone (solvent)
-
Potato Dextrose Agar (PDA) medium
-
Phytopathogenic fungi cultures (e.g., Pyricularia oryzae, Fusarium graminearum)
-
Sterile petri dishes
-
Incubator
2. Procedure:
-
Prepare PDA medium in flasks and sterilize by autoclaving.
-
Dissolve the test compounds in acetone to create stock solutions.
-
Add the appropriate volume of the stock solution to the molten PDA medium to achieve a final concentration of 100 μg/mL. An equivalent volume of acetone is added to the control plates.
-
Pour the PDA medium containing the test compound (or acetone for control) into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each PDA plate with a mycelial disc (typically 5 mm in diameter) of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
Anti-inflammatory Activity Assay: Nitric Oxide Production in Macrophages[2][3]
This protocol describes the measurement of the inhibitory effect of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound or its derivatives)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours. Control wells should include cells with medium only, cells with LPS only, and cells with the test compound only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its biological validation.
Caption: Experimental workflow for validating the biological activity of synthetic this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound derivatives.
Comparative Antifungal Efficacy of L-Pyrohomoglutamic Acid and Its Analogues: A Data-Driven Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies reveals the promising antifungal potential of L-Pyrohomoglutamic acid and its synthetic analogues against a range of phytopathogenic fungi. This guide synthesizes the available experimental data, offering a comparative analysis for researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors. The findings highlight key structural modifications that enhance antifungal potency, providing a roadmap for the development of novel, effective antifungal agents.
This compound, a naturally occurring amino acid derivative, has demonstrated notable antifungal properties.[1][2][3] Recent research has focused on the synthesis of various analogues to improve its efficacy and explore the structure-activity relationship (SAR).[3][4] This analysis consolidates the data from these studies, presenting a clear comparison of the antifungal activities of different this compound derivatives.
Quantitative Analysis of Antifungal Activity
The antifungal activity of this compound and its analogues has been primarily evaluated using metrics such as the half-maximal effective concentration (EC50) and percentage of inhibition. The data consistently shows that synthetic modifications to the parent molecule can lead to a significant increase in antifungal potency.
For instance, L-pyroglutamic acid itself shows excellent activity against P. infestans and P. cubensis with EC50 values of 9.48 and 10.82 μg/ml, respectively.[4] However, certain ester analogues have demonstrated even greater efficacy. Notably, analogues 2d and 2j exhibited superior activity against Phytophthora infestans, with EC50 values of 1.44 and 1.21 μg/mL, respectively, which is approximately seven times more potent than the commercial fungicide azoxystrobin (EC50 of 7.85 μg/mL).[5]
Furthermore, a series of sulfonyl ester derivatives of a 4-chiral hydroxy L-pyroglutamate skeleton have been synthesized and tested.[4] Among these, compounds C08a and C08l have emerged as potential lead agents for controlling Fusarium graminearum.[4] The introduction of naphthalene and alkane chains on the hydroxyl group was found to effectively enhance the inhibitory activity against this fungus.[3] The structure-activity relationship studies also indicated that the presence of electron-withdrawing groups on the aromatic ring of these analogues contributes to their enhanced antifungal effects.[4]
The following table summarizes the key quantitative data on the antifungal activity of this compound and its most potent analogues.
| Compound | Fungal Strain | Activity Metric | Value | Reference |
| This compound | Phytophthora infestans | EC50 | 9.48 µg/mL | [4] |
| This compound | Pseudoperonospora cubensis | EC50 | 10.82 µg/mL | [4] |
| Analogue 2d | Phytophthora infestans | EC50 | 1.44 µg/mL | [5] |
| Analogue 2j | Phytophthora infestans | EC50 | 1.21 µg/mL | [5] |
| Azoxystrobin (Control) | Phytophthora infestans | EC50 | 7.85 µg/mL | [5] |
| Compound Series | Fungal Strain | Activity Metric | Observation | Reference |
| C08 Series (general) | Fusarium graminearum | Inhibition Rate | Significant antifungal activity | [4] |
| C08a and C08l | Fusarium graminearum | Inhibition Rate | Best activity in the series | [4] |
Experimental Protocols
The evaluation of the antifungal activity of this compound and its analogues has been conducted using standardized in vitro assays. The primary methods cited in the literature are the "poisoned food technique" and broth microdilution methods.
Poisoned Food Technique
This method is widely used for screening the antifungal activity of compounds against mycelial growth. The general procedure is as follows:
-
Preparation of Test Compounds: The synthesized this compound analogues are dissolved in a suitable solvent, such as acetone, to create a stock solution.
-
Media Preparation: A standard fungal growth medium, typically Potato Dextrose Agar (PDA), is prepared and sterilized.
-
Incorporation of Test Compounds: The stock solution of the test compound is added to the molten PDA at a specific concentration (e.g., 100 μg/mL) and mixed thoroughly before pouring into Petri plates.
-
Inoculation: A small disc of mycelial felt from a fresh culture of the target fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
Broth Microdilution Method
For determining the Minimum Inhibitory Concentration (MIC), a broth microdilution method is often employed, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agents: Stock solutions of the test compounds and standard antifungal drugs are prepared. For example, itraconazole, ketoconazole, and terbinafine are dissolved in dimethyl sulfoxide (DMSO), while fluconazole is dissolved in distilled water.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid medium such as RPMI 1640.
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted compounds are inoculated with the fungal suspension and incubated.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Mechanism of Action: Inhibition of Trichothecene Biosynthesis
While the precise signaling pathways affected by this compound are still under investigation, a significant breakthrough has been the discovery of its impact on mycotoxin production in Fusarium graminearum. Research has shown that this compound can decrease the accumulation of trichothecenes, a class of mycotoxins harmful to human and animal health.[6][7]
This inhibitory effect occurs at the transcriptional level.[6][7] this compound has been found to suppress the expression of key genes in the trichothecene biosynthesis pathway, specifically the Tri genes (Tri4, Tri5, and Tri10).[6][7] This suggests a mechanism of action that involves the regulation of gene expression related to fungal virulence factors.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The comparative analysis of this compound and its analogues underscores the significant potential of this class of compounds in the development of new antifungal agents. The ability to enhance antifungal activity through specific chemical modifications, as demonstrated by the potent ester and sulfonyl ester derivatives, provides a strong foundation for future drug design and optimization. The discovery of a mechanism of action that involves the transcriptional regulation of mycotoxin biosynthesis opens up new avenues for controlling fungal diseases and reducing the contamination of food and feed with harmful toxins. Further research into the specific signaling pathways and molecular targets of these compounds will be crucial for their development into commercially viable and environmentally friendly fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 5. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
L-Pyrohomoglutamic Acid vs. L-Glutamic Acid: A Comparative Analysis of Neuroactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroactive properties of L-Pyrohomoglutamic acid (L-pGlu) and its parent amino acid, L-glutamic acid. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in neuroscience and pharmacology.
Executive Summary
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal damage. This compound, a cyclic derivative of L-glutamic acid, has emerged as a molecule of interest with potential nootropic effects and a seemingly more favorable safety profile. This guide delineates the differences in their receptor binding affinities, neurotoxicity, and impact on cognitive functions, supported by experimental evidence.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and L-glutamic acid based on available experimental data.
| Parameter | This compound | L-Glutamic Acid | Reference |
| Receptor Binding Affinity | |||
| IC50 (Displacement of [³H]L-glutamic acid) | 28.11 µM | 1.68 µM | [1] |
| Neurotoxicity | |||
| In vivo neurotoxic lesion | No major lesion observed at 10-300 nmol intrastriatal injection | Well-established excitotoxin | [2] |
| Cognitive Effects | |||
| Learning and Memory | Improves age-associated memory impairment in rats and humans | Essential for long-term potentiation (LTP), the cellular basis of learning and memory | [3][4][5] |
| Long-Term Potentiation (LTP) | Restores ethanol-impaired LTP in rat hippocampal slices | Induces LTP | [6][7] |
| Electrophysiological Activity | |||
| Neuronal Depolarization | Induces inward current in Xenopus oocytes expressing sour taste receptors | Depolarizes hippocampal neurons with a threshold of ~50 µM | [8][9] |
Signaling Pathways
L-glutamic acid exerts its effects through ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. The activation of NMDA and AMPA receptors, two subtypes of iGluRs, is fundamental for the induction of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.
This compound has been shown to interact with glutamate receptors, though its downstream signaling is less characterized. Evidence suggests it may act on non-NMDA receptors and can modulate synaptic plasticity. Its nootropic effects may be linked to its influence on glutamatergic and cholinergic systems.[10]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and L-glutamic acid to glutamate receptors.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat forebrains. Homogenize the tissue in a buffered sucrose solution and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]L-glutamic acid) and varying concentrations of the unlabeled competitor (this compound or L-glutamic acid).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
In Vitro Electrophysiology: Hippocampal Slice Recording
Objective: To assess the effects of this compound and L-glutamic acid on synaptic transmission and plasticity (LTP).
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats. Maintain the slices in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Recording: Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Place a stimulating electrode in the Schaffer collateral pathway.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Perfuse the slice with a known concentration of this compound or L-glutamic acid and observe changes in the baseline fEPSP.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to measure the degree of potentiation.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP in control slices versus slices treated with the test compounds.
In Vivo Neurotoxicity Assessment
Objective: To evaluate the potential neurotoxic effects of this compound and L-glutamic acid in a living organism.
Methodology:
-
Animal Model: Use adult male Wistar rats.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject a specific dose of this compound or L-glutamic acid into the striatum of one hemisphere. Inject the vehicle into the contralateral striatum as a control.
-
Post-injection Monitoring: Allow the animals to recover and monitor their behavior for a set period (e.g., 7 days).
-
Histological Analysis: Perfuse the animals and prepare brain sections. Stain the sections with a marker for neuronal damage (e.g., Fluoro-Jade) or a general cell stain (e.g., Cresyl Violet).
-
Quantification of Damage: Quantify the extent of the lesion by measuring the volume of damaged tissue or by counting the number of surviving neurons in the injected area compared to the control hemisphere.
Conclusion
The available evidence suggests that this compound and L-glutamic acid have distinct neuroactive profiles. While L-glutamic acid is a potent, endogenous neurotransmitter crucial for excitatory signaling and synaptic plasticity, its high concentrations are associated with excitotoxicity. In contrast, this compound exhibits a lower affinity for glutamate receptors and appears to be significantly less neurotoxic. Furthermore, this compound has demonstrated nootropic properties, including the ability to improve age-related cognitive decline and restore synaptic plasticity in compromised conditions.
These findings position this compound as a compound of interest for the development of cognitive enhancers and potentially neuroprotective agents. However, further research is warranted to fully elucidate its mechanism of action, particularly its specific interactions with glutamate receptor subtypes and the downstream signaling pathways it modulates. Direct comparative studies employing a wider range of neurophysiological and behavioral assays are necessary to comprehensively delineate its neuroactivity relative to L-glutamic acid.
References
- 1. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 6. Nootropic compound L-pyroglutamyl-D-alanine-amide restores hippocampal long-term potentiation impaired by exposure to ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early and Late Long-Term Potentiation – Introduction to Neuroscience [uen.pressbooks.pub]
- 8. Electrogenic uptake contributes a major component of the depolarizing action of L-glutamate in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of L-Pyroglutamic Acid and Other Leading Moisturizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the moisturizing efficacy of L-Pyroglutamic Acid (and its salt, Sodium PCA) against other widely used moisturizing agents: Hyaluronic Acid, Glycerin, and Urea. The information presented is based on available experimental data to assist in the research and development of advanced skincare and dermatological products.
Executive Summary
Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin health. Humectants are key ingredients in moisturizing formulations, and their efficacy varies based on their mechanism of action and chemical properties. This guide delves into the comparative performance of four prominent moisturizing agents. While direct comparative data for L-Pyroglutamic Acid is limited, its close derivative, Sodium PCA (the sodium salt of pyroglutamic acid), a key component of the skin's Natural Moisturizing Factor (NMF), offers a scientifically sound basis for evaluation. The evidence suggests that while Hyaluronic Acid is renowned for its exceptional water-binding capacity, Sodium PCA and Glycerin demonstrate significant efficacy in increasing skin hydration. Urea, in addition to its hydrating properties, offers the added benefit of improving skin barrier function.
Data Presentation: Comparative Efficacy of Moisturizing Agents
The following tables summarize the quantitative data on the moisturizing and skin barrier enhancing effects of the discussed agents, compiled from various clinical and in-vitro studies.
| Moisturizing Agent | Concentration | Change in Skin Hydration | Study Details |
| Sodium PCA | 2% | Notable reduction in skin dryness[1] | Clinical study on the efficacy of a 2% Sodium PCA product.[1] |
| Not Specified | 44% increase in skin hydration | Two-week study on subjects with eczema, using a formulation with Sodium PCA and other barrier-repairing ingredients.[1][2] | |
| Hyaluronic Acid (HA) & Glycerin | 1% HA, 5% Glycerin | +59% after 1 hour, +48% after 8 hours, +29% after 24 hours | Intra-subject, randomized, assessor-blinded study on 20 healthy women.[3][4] |
| Hyaluronic Acid (Low Molecular Weight) | 0.2% | 65.48% improvement in provider global assessment for seborrheic dermatitis | 8-week study on 13 subjects with facial seborrheic dermatitis.[5] |
| Glycerin | 20% | Significant increase in skin hydration (Corneometer values) | Double-blind trial on 17 healthy volunteers over 10 days.[6] |
| Urea | 10% | Significant increase in skin capacitance | Study on the influence of urea-containing moisturizers on normal skin.[7] |
| 20% | Significant increase in the water content of the stratum corneum | Experimental study on 5 healthy subjects.[8] |
| Moisturizing Agent | Concentration | Change in Transepidermal Water Loss (TEWL) | Study Details |
| Crosslinked Resilient Hyaluronic Acid (RHA) | Not Specified | 27.8% reduction in TEWL | 9-day study on human skin explants.[[“]] |
| High Molecular Weight Hyaluronic Acid (HMW HA) | Not Specified | 15.6% reduction in TEWL | 9-day study on human skin explants.[[“]] |
| Low Molecular Weight Hyaluronic Acid (LMW HA) | Not Specified | 55.5% increase in TEWL | 9-day study on human skin explants.[[“]] |
| Urea | 10% | Decreased TEWL | 20-day study on the influence of urea-containing moisturizers on normal skin.[7] |
| 20% | Significant reduction of TEWL | Placebo-controlled, double-blind study on 21 healthy individuals.[8] |
Experimental Protocols
A comprehensive understanding of the methodologies used to generate the efficacy data is crucial for interpretation and future research.
Measurement of Skin Hydration: Corneometry
-
Principle: This non-invasive method measures the electrical capacitance of the skin, which is directly related to its hydration level. The Corneometer® CM 825 is a widely used device for this purpose.[10][11][12][13] It measures the dielectric constant of the stratum corneum, the outermost layer of the skin. Water has a significantly higher dielectric constant than other skin components, so an increase in capacitance corresponds to an increase in skin hydration.[11][12][13] The measurement is expressed in arbitrary units (A.U.).[10]
-
Procedure:
-
Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room (e.g., 22 ± 2°C, 50 ± 5% relative humidity) for at least 30 minutes before measurements are taken.[14]
-
Baseline Measurement: Initial hydration levels are recorded from the test area (commonly the volar forearm) before product application.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to a defined area of the skin.
-
Post-application Measurements: Hydration levels are measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.[3][4] An untreated area is typically used as a control.[15]
-
Measurement of Transepidermal Water Loss (TEWL)
-
Principle: TEWL is the measurement of the amount of water that passively evaporates through the skin. It is a key indicator of skin barrier function; a higher TEWL value suggests a compromised barrier.[16][17] The measurement is typically performed using a device with an open or closed chamber probe that detects the water vapor gradient above the skin surface.[18]
-
Procedure:
-
Acclimatization: Similar to corneometry, subjects must acclimate to a controlled environment to ensure stable baseline readings.[14]
-
Probe Placement: The probe of the TEWL meter is placed gently on the skin surface.
-
Measurement: The device measures the water vapor density at two different points to calculate the gradient and, consequently, the rate of water loss. The reading is typically expressed in g/m²/h.
-
Data Collection: Measurements are taken before and at various time points after the application of the test product to assess its effect on the skin's barrier function.
-
Signaling Pathways and Mechanisms of Action
The moisturizing effect of these agents is rooted in their interaction with the skin's biological structures and pathways.
L-Pyroglutamic Acid (Sodium PCA) and the Natural Moisturizing Factor (NMF)
L-Pyroglutamic Acid, in the form of Sodium PCA, is a crucial component of the skin's Natural Moisturizing Factor (NMF). The NMF is a complex of water-soluble compounds within the corneocytes that plays a vital role in maintaining stratum corneum hydration.[19][20] The production of NMF is intricately linked to the terminal differentiation of keratinocytes and the breakdown of the protein filaggrin.
The following diagram illustrates the filaggrin processing pathway that leads to the generation of NMF components, including PCA.
This pathway is regulated by a cascade of enzymes, and its proper functioning is essential for maintaining skin hydration.[21] L-Pyroglutamic Acid, when applied topically, supplements the skin's own NMF, thereby enhancing its water-holding capacity.
Hyaluronic Acid
Hyaluronic Acid is a glycosaminoglycan with an exceptional capacity to bind and retain water molecules. Its mechanism is primarily physical, forming a moisturizing film on the skin's surface to prevent water evaporation. The molecular weight of HA influences its properties; high molecular weight HA forms a more effective occlusive barrier, while low molecular weight HA may penetrate deeper into the stratum corneum.[[“]]
Glycerin
Glycerin is a small, highly effective humectant that attracts water from the dermis and the environment to hydrate the stratum corneum. Its small molecular size allows it to penetrate the stratum corneum and has been shown to be one of the most effective humectants for increasing skin barrier moisture.
Urea
Urea is a component of the NMF and functions as a humectant.[8] At different concentrations, it also exhibits keratolytic properties, helping to exfoliate dead skin cells.[8] Importantly, urea has been shown to improve skin barrier function by regulating gene expression in keratinocytes related to their differentiation and the production of antimicrobial peptides.[8]
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for a clinical study evaluating the efficacy of a moisturizing agent.
Conclusion
The selection of a moisturizing agent in product development should be guided by the desired performance characteristics and target application.
-
L-Pyroglutamic Acid (as Sodium PCA) is a physiologically relevant and effective humectant, integral to the skin's natural moisturizing system. It is particularly suitable for formulations aiming to support the skin's intrinsic hydration mechanisms.
-
Hyaluronic Acid excels in providing significant surface hydration and has a pronounced plumping effect, with its performance being dependent on molecular weight.
-
Glycerin is a highly reliable and effective humectant that provides substantial hydration to the stratum corneum.
-
Urea offers a dual benefit of hydration and barrier enhancement, making it a valuable ingredient for compromised or very dry skin conditions.
Further head-to-head clinical trials are warranted to provide a more definitive comparative analysis of the efficacy of L-Pyroglutamic Acid against other leading moisturizing agents under identical experimental conditions. This would enable a more precise quantitative comparison and aid formulators in making evidence-based decisions.
References
- 1. skinkraft.com [skinkraft.com]
- 2. ambrosiaskin.com [ambrosiaskin.com]
- 3. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical evidences of urea at low concentration | Semantic Scholar [semanticscholar.org]
- 13. Role of FGFR2b expression and signaling in keratinocyte differentiation: sequential involvement of PKCδ and PKCα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keratinocyte self-renewal and differentiation is dictated by extrinsic signals from dermal extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rivoli.ch [rivoli.ch]
- 16. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yugaskincare.com [yugaskincare.com]
- 18. Keratinocyte differentiation and proteolytic pathways in skin (patho) physiology | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 19. Understanding the Role of Natural Moisturizing Factor in Skin Hydration [practicaldermatology.com]
- 20. dermavidualsny.com [dermavidualsny.com]
- 21. Filaggrin in the frontline: role in skin barrier function and disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for L-Pyroglutamic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Pyroglutamic acid (pGlu), a cyclized derivative of glutamic acid, is critical in various fields, including neuroscience, clinical diagnostics, and food chemistry. Its role as a potential biomarker and its impact on the stability and efficacy of peptide-based pharmaceuticals necessitate robust and reliable analytical methods. This guide provides a comparative overview of common analytical techniques for L-Pyroglutamic acid quantification, with a focus on their performance characteristics based on published experimental data.
Comparative Analysis of Analytical Methods
The quantification of L-Pyroglutamic acid is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges, such as sample matrix complexity and required sensitivity.
A critical consideration in the analysis of L-Pyroglutamic acid, particularly by LC-MS/MS, is the potential for artifactual formation from the in-source cyclization of glutamine and glutamic acid.[1][2] This phenomenon can lead to an overestimation of endogenous L-Pyroglutamic acid levels. Methodologies that incorporate chromatographic separation of these precursors from L-Pyroglutamic acid and the use of isotopic internal standards are crucial for accurate quantification.[1][2]
The following table summarizes the performance characteristics of various analytical methods for L-Pyroglutamic acid quantification as reported in the literature.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Key Considerations |
| LC-MS/MS | 1.0 - 1000 µg/mL[3] | 0.1 - 5 ng/mL[3] | 2.5 - 20 ng/mL[4] | Inter-day: 2.6-5.7%, Intra-day: 4.8-8.2%[3] | 81 - 107%[3] | High sensitivity and selectivity; requires chromatographic separation from glutamine/glutamic acid to prevent in-source conversion.[1][2] |
| GC-MS (with derivatization) | Not explicitly stated, but linear relationships demonstrated.[5] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Requires derivatization, which can be a source of variability; useful for specific applications like analyzing γ-glutamyl peptides.[5][6] |
| HPLC-UV | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Simpler instrumentation; lower sensitivity compared to MS methods; suitable for higher concentration samples.[7] |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure the reliability and consistency of results. The general workflow involves developing and validating individual methods and then comparing their performance using the same set of quality control samples.
Caption: General workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the quantification of L-Pyroglutamic acid using LC-MS/MS and GC-MS.
LC-MS/MS Method for Underivatized L-Pyroglutamic Acid
This method is adapted from a procedure for the rapid determination of underivatized amino acids in fermentation media.[3]
-
Sample Preparation: Samples are centrifuged, and the supernatant is directly injected without further preparation.[3]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific detection, monitoring transitions such as [M+H]+ -> [M+H-46]+.[3]
-
-
Validation Parameters:
-
Linearity: Calibration curves are established over a range of 1.0-1000 µg/mL.[3]
-
Precision: Inter-day and intra-day precision are evaluated by analyzing replicate samples at different concentrations.[3]
-
Accuracy: Determined by spike and recovery experiments at multiple concentration levels.[3]
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
GC-MS Method with Derivatization
This protocol is based on a method developed for the analysis of γ-glutamyl peptides, which are converted to a pyroglutamate derivative.[5]
-
Sample Preparation and Derivatization:
-
Esterification: The sample is heated with 2 M HCl in methanol (e.g., at 80°C for 60 minutes) to form the methyl ester of pyroglutamate.[5]
-
Acylation: The methyl ester is then acylated with an agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., at 65°C for 30 minutes) to form a volatile derivative.[5]
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A suitable capillary column for the separation of the derivatized analytes.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to achieve optimal separation.
-
-
Mass Spectrometry Conditions:
-
Internal Standard: A stable isotope-labeled internal standard, such as deuterium-labeled pyroglutamic acid, can be generated in situ from a labeled precursor under the same derivatization conditions.[5]
Conclusion
The choice of an analytical method for L-Pyroglutamic acid quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the availability of instrumentation. LC-MS/MS offers high sensitivity and selectivity but requires careful method development to avoid artifacts from precursor cyclization.[1][2] GC-MS with derivatization is a robust alternative, particularly for specific applications.[5] HPLC-UV provides a simpler option for samples with higher concentrations of the analyte.[7] Cross-validation of methods is essential when transferring analytical procedures or comparing data from different studies to ensure the reliability and consistency of the results.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 3. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Effects of L-Pyrohomoglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological effects of L-Pyrohomoglutamic acid (PGA), examining its performance both in laboratory settings (in vitro) and in living organisms (in vivo). Where direct correlational studies are unavailable, this guide presents the existing data and proposes experimental frameworks to bridge the knowledge gap. This document further compares PGA with alternative compounds exhibiting similar biological activities, supported by experimental data.
This compound: An Overview of its Biological Activities
This compound, a cyclic derivative of glutamic acid, has garnered interest for its potential roles in various biological processes. Laboratory studies have revealed its influence on brain energy metabolism, neuroinflammation, and fungal growth. This guide will delve into these effects, presenting the quantitative data and the experimental contexts in which they were observed.
In Vitro Effects of this compound
The effects of this compound have been characterized in several key in vitro assays, revealing its impact on cellular and enzymatic functions.
Impact on Brain Energy Metabolism and Lipid Synthesis
An important study investigated the effects of PGA on the cerebral cortex of young rats in vitro. The findings indicate that PGA can impair brain energy production and lipid synthesis.[1]
Table 1: In Vitro Effects of this compound on Rat Cerebral Cortex Homogenates [1]
| Parameter Measured | PGA Concentration | Percentage Inhibition |
| CO2 Production | 0.5 - 3 mM | ~50% |
| Lipid Synthesis | 0.5 - 3 mM | ~20% |
| ATP Levels | 3 mM | ~52% |
| NADH:cytochrome c oxidoreductase (Complex I-III) activity | 0.5 - 3.0 mM | ~40% |
| Cytochrome c oxidase (Complex IV) activity | 3.0 mM | ~22-30% |
This protocol outlines a general method for assessing the enzymatic activities of mitochondrial respiratory chain complexes, similar to the methodology used to generate the data in Table 1.
-
Tissue Homogenization: Cerebral cortex tissue is homogenized in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 0.5 mM EGTA, pH 7.4) to isolate mitochondria.
-
Spectrophotometric Assays: The activities of the respiratory chain complexes are measured using a spectrophotometer by monitoring the change in absorbance of specific substrates or electron acceptors.
-
Complex I (NADH:ubiquinone oxidoreductase): Activity is measured by following the oxidation of NADH at 340 nm.
-
Complex II (Succinate dehydrogenase): Activity is determined by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Activity is assessed by monitoring the reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Activity is measured by following the oxidation of reduced cytochrome c at 550 nm.
-
-
Data Analysis: The rate of change in absorbance is used to calculate the specific enzyme activity, typically expressed as nmol/min/mg protein.
The following diagram illustrates the points of inhibition by this compound within the mitochondrial electron transport chain.
Caption: Inhibition points of this compound in the ETC.
Anti-inflammatory and Antifungal Activities
Derivatives of this compound have demonstrated notable anti-inflammatory and antifungal properties in in vitro assays.
Table 2: In Vitro Anti-inflammatory and Antifungal Activities of this compound Analogues [2]
| Compound Class | Assay | Cell Line / Organism | Endpoint | Result |
| L-Pyroglutamic acid esters | Anti-inflammatory | BV-2 microglial cells | LPS-induced NO production | Inhibition observed |
| L-Pyroglutamic acid esters (2d and 2j) | Antifungal | Phytophthora infestans | EC50 | 1.44 and 1.21 µg/mL |
This protocol describes a common method for assessing the anti-inflammatory effects of a compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours to induce an inflammatory response.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production is then determined.
In Vivo Effects of this compound and Correlation with In Vitro Findings
Direct in vivo studies correlating with the observed in vitro effects on brain energy metabolism and inflammation are limited. One study in mice showed that oral administration of PGA (0.5 g/kg) led to a 1.3-fold increase in brain PGA levels but did not find evidence of neurotoxicity. Another study involving direct intrastriatal injections in rats also did not observe major lesions, although it did note an interference with glutamate binding.[3]
The absence of comprehensive in vivo studies measuring key metabolic and inflammatory markers following systemic PGA administration represents a significant gap in the literature. A direct in vitro-in vivo correlation (IVIVC) for the neuromodulatory effects of this compound has not yet been established.
Proposed In Vivo Experimental Workflow for IVIVC
To establish a meaningful IVIVC, a dedicated in vivo study is required. The following diagram outlines a proposed experimental workflow.
Caption: A proposed workflow to establish an in vitro-in vivo correlation.
Comparison with Alternative Compounds
Several natural and synthetic compounds exhibit anti-inflammatory and antifungal properties, providing a basis for comparison with this compound.
Anti-inflammatory Alternatives
Table 3: Comparison of this compound Analogues with Other Anti-inflammatory Agents
| Compound | Target/Mechanism of Action | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Animal Model) |
| L-Pyroglutamic acid esters | Inhibition of LPS-induced NO production | Not reported | Not reported |
| Curcumin | Inhibition of NF-κB, AP-1, iNOS, JNK | ~5-15 µM (NO inhibition in BV-2 cells) | Effective in various neuroinflammation models (e.g., LPS-induced) at doses of 50-150 mg/kg.[4][5][6][7] |
| Quercetin | Inhibition of NF-κB, NLRP3 inflammasome, antioxidant | ~10-25 µM (NO inhibition in microglia) | Reduces pro-inflammatory cytokines and microgliosis in LPS-induced neuroinflammation models.[8][9][10][11][12] |
Antifungal Alternatives
Table 4: Comparison of this compound Analogues with a Commercial Antifungal Agent
| Compound | Target/Mechanism of Action | In Vitro Potency (EC50 against P. infestans) |
| L-Pyroglutamic acid esters (2d and 2j) | Not fully elucidated | 1.44 and 1.21 µg/mL[2] |
| Azoxystrobin | Inhibition of mitochondrial respiration (cytochrome bc1 complex)[13][14][15][16][17] | 7.85 µg/mL[2] |
Conclusion
In vitro studies have demonstrated that this compound and its analogues possess the ability to modulate key biological pathways, including brain energy metabolism, neuroinflammation, and fungal growth. The inhibitory effects on mitochondrial respiration and nitric oxide production are particularly noteworthy.
However, a significant knowledge gap exists regarding the in vivo relevance of these findings. The lack of comprehensive animal studies that directly measure the corresponding metabolic and inflammatory endpoints following systemic administration of PGA hinders the establishment of a clear in vitro-in vivo correlation. Future research should focus on well-designed in vivo experiments, such as those outlined in the proposed workflow, to ascertain the translational potential of this compound.
In comparison to established anti-inflammatory agents like curcumin and quercetin, PGA's in vivo efficacy remains to be determined. In the context of antifungal activity, certain PGA analogues have shown promising in vitro potency that surpasses that of the commercial fungicide azoxystrobin, warranting further investigation into their in-use performance.
This guide underscores the current understanding of this compound's biological effects and highlights the critical need for further research to validate its therapeutic potential.
References
- 1. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin Structure-Function, Bioavailability, and Efficacy in Models of Neuroinflammation and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Curcumin Prevents Acute Neuroinflammation and Long-Term Memory Impairment Induced by Systemic Lipopolysaccharide in Mice [frontiersin.org]
- 6. New low-dose curcumin derivative with therapeutic potential in Alzheimer's disease: Results from an in vitro and in vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. pomais.com [pomais.com]
- 14. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 15. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 16. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Azoxystrobin, Fungicide, Azoxystrobin suppliers [agchemaccess.com]
L-Pyroglutamic Acid as a Plant Biostimulant: A Comparative Performance Analysis
An objective guide for researchers and agricultural scientists on the efficacy of L-Pyroglutamic Acid in comparison to other leading plant biostimulants, supported by experimental data and detailed protocols.
Introduction
In the quest for sustainable agricultural practices, plant biostimulants have emerged as a promising tool to enhance crop performance, nutrient use efficiency, and tolerance to abiotic stress. L-Pyroglutamic acid (also known as pidolic acid or 5-oxo-L-proline), a derivative of the amino acid L-glutamic acid, has garnered attention for its potential role in plant growth and health. This guide provides a comprehensive comparison of L-Pyroglutamic acid with established biostimulants, namely seaweed extracts and humic and fulvic acids. The information is tailored for researchers, scientists, and professionals in the agricultural and drug development sectors, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.
Performance Comparison of Plant Biostimulants
The efficacy of a biostimulant is determined by its ability to improve various plant growth parameters. The following tables summarize the performance of L-Pyroglutamic acid in comparison to seaweed extracts and humic/fulvic acids based on available experimental data.
Table 1: Comparative Efficacy of Biostimulants on Plant Growth and Yield
| Biostimulant | Key Active Components | Primary Mode of Action | Reported Effects on Plant Growth |
| L-Pyroglutamic Acid | L-Pyroglutamic Acid | Enhances nitrogen metabolism and photosynthesis.[1] | Increased biomass, stronger stems, and healthier foliage.[1] |
| Seaweed Extracts | Phytohormones (auxins, cytokinins, gibberellins), amino acids, vitamins, minerals.[2] | Modulates plant hormonal balance, improves nutrient uptake.[2][3] | Enhanced root and shoot growth, increased yield, improved stress tolerance.[2][4] |
| Humic & Fulvic Acids | Complex organic molecules (phenolic and carboxylic groups).[5][6] | Improves soil structure, enhances nutrient availability and uptake, stimulates root development.[6][7][8] | Increased root and shoot biomass, improved nutrient absorption, enhanced soil microbial activity.[7][8] |
Table 2: Quantitative Performance Data from Selected Studies
| Biostimulant | Crop | Parameter Measured | Result |
| Poly-gamma-glutamic acid (a related polymer) | Lettuce (Hydroponic) | Shoot Dry Weight | Significantly lower than Fulvic Acid and Seaweed Extract treatments.[9] |
| Poly-gamma-glutamic acid | Lettuce (Hydroponic) | Nitrate Concentration in Shoot | Decreased by ~50% compared to control.[9] |
| Seaweed Extract | Lettuce (Hydroponic) | Shoot Fresh Weight | 2-fold increase compared to control.[9] |
| Seaweed Extract | Chickpea | Essential Amino Acids in Seeds | Increased by 22.8% to 487.2% depending on the amino acid.[10] |
| Fulvic Acid | Tomato | Root Fresh Weight | Increased by 245%.[7] |
| Humic Acid | Corn | Root Length | Increased by 500% in a water wall medium.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the valid assessment of biostimulant performance. Below are methodologies for key experiments.
Seed Germination and Seedling Vigor Assay
Objective: To assess the effect of biostimulants on seed germination rate and early seedling growth.
Methodology:
-
Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana or a target crop) with 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Treatment Preparation: Prepare different concentrations of the biostimulant solutions (L-Pyroglutamic acid, seaweed extract, humic acid) in a sterile nutrient medium (e.g., Murashige and Skoog). A control group with only the nutrient medium should be included.
-
Plating: Place sterilized seeds on sterile filter paper within petri dishes, with each dish containing a specific biostimulant concentration or the control solution.
-
Incubation: Incubate the petri dishes in a controlled growth chamber with a defined light/dark cycle and temperature.
-
Data Collection: Record the germination percentage daily. After a set period (e.g., 7-10 days), measure seedling root length, shoot length, and fresh weight.
Greenhouse Pot Experiment for Biomass and Nutrient Uptake
Objective: To evaluate the impact of biostimulants on plant biomass accumulation and nutrient uptake under controlled greenhouse conditions.
Methodology:
-
Plant Material and Growth Medium: Use a model plant (e.g., tomato or lettuce) and a standardized soil or soilless substrate.
-
Experimental Design: Employ a randomized complete block design with multiple replicates for each treatment (Control, L-Pyroglutamic Acid, Seaweed Extract, Humic Acid).
-
Application: Apply the biostimulants at recommended concentrations either as a soil drench or a foliar spray at regular intervals.
-
Growth Conditions: Maintain optimal and consistent conditions for light, temperature, and humidity in the greenhouse.
-
Data Collection:
-
Biomass: At the end of the experiment, harvest the plants, separate them into roots and shoots, and measure the fresh and dry weight.
-
Nutrient Analysis: Analyze the dried plant tissue for key nutrients (e.g., Nitrogen, Phosphorus, Potassium) using standard analytical methods (e.g., Kjeldahl method for nitrogen).
-
Physiological Parameters: Measure chlorophyll content (using a SPAD meter) and photosynthetic rate (using an infrared gas analyzer).
-
Field Trial Protocol
Objective: To validate the performance of biostimulants under real-world agricultural conditions.
Methodology:
-
Site Selection: Choose a representative field with uniform soil conditions.
-
Experimental Plots: Establish replicated plots for each treatment in a randomized design.[11] Include buffer zones between plots to minimize drift.
-
Application: Apply biostimulants according to the product recommendations, mimicking farmer practices.
-
Agronomic Practices: Maintain uniform agronomic practices (e.g., irrigation, fertilization, pest control) across all plots.
-
Data Collection:
-
Yield: Measure the total yield (e.g., fruit weight, grain weight) from each plot at harvest.
-
Quality Parameters: Assess crop quality parameters (e.g., fruit size, sugar content, nutrient content).
-
Soil Analysis: Collect soil samples before and after the trial to analyze changes in soil properties.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is key to optimizing the use of biostimulants.
L-Pyroglutamic Acid Signaling Pathway
The precise signaling pathway for L-Pyroglutamic acid as a biostimulant is not yet fully elucidated. However, as a derivative of glutamate, it is hypothesized to influence nitrogen assimilation and stress response pathways.
Caption: Inferred signaling pathway for L-Pyroglutamic acid as a plant biostimulant.
Seaweed Extract Signaling Pathway
Seaweed extracts exert their effects primarily through the action of their constituent phytohormones, which interact with the plant's endogenous hormonal signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. ggf.papdan.com [ggf.papdan.com]
- 3. mdpi.com [mdpi.com]
- 4. firstrays.com [firstrays.com]
- 5. Humic acid vs. Fulvic acid - NAP+ [napnutriscience.com]
- 6. Frontiers | Understanding the Role of Humic Acids on Crop Performance and Soil Health [frontiersin.org]
- 7. Humic acid effect on plant growth. • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 8. ihumico.com [ihumico.com]
- 9. mdpi.com [mdpi.com]
- 10. curresweb.com [curresweb.com]
- 11. bodemplant.nl [bodemplant.nl]
Comparative Metabolic Stability of L-Pyrohomoglutamic Acid and Its Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the drug discovery process. This guide provides a comparative analysis of the expected metabolic stability of L-Pyrohomoglutamic acid and its ester derivatives, supported by established principles of drug metabolism and detailed experimental protocols.
This compound, a cyclic derivative of glutamic acid, and its esters are of interest in various therapeutic areas. Their metabolic fate is a key determinant of their pharmacokinetic profile, influencing factors such as bioavailability, half-life, and potential for drug-drug interactions. This guide outlines the probable metabolic pathways and provides a framework for their experimental assessment.
Expected Metabolic Pathways and Stability Comparison
The metabolic stability of a compound is largely dictated by its chemical structure and the enzymes it is likely to encounter in the body. This compound and its esters present different metabolic liabilities.
-
This compound: The primary route of metabolism for the parent acid is expected to be the enzymatic hydrolysis of the lactam ring. This process, however, is generally slower compared to the hydrolysis of an ester bond. Therefore, this compound itself is anticipated to be relatively stable metabolically.
-
This compound Esters (e.g., Methyl, Ethyl Esters): Ester derivatives introduce a new, highly susceptible site for metabolism. Esterases, which are abundant in the liver, plasma, and other tissues, can rapidly hydrolyze the ester bond to release the parent acid, this compound, and the corresponding alcohol. This rapid hydrolysis suggests that the esters of this compound will likely exhibit lower metabolic stability compared to the parent acid. This property is often intentionally designed in prodrug strategies to facilitate the in vivo release of an active parent molecule.
The following table summarizes the expected comparative metabolic stability based on these principles. It is important to note that these are predictions and experimental verification is essential.
| Compound | Primary Metabolic Pathway | Expected Metabolic Stability | Rationale |
| This compound | Lactam Hydrolysis | Relatively High | The amide bond within the lactam ring is generally more resistant to enzymatic cleavage than an ester bond. |
| This compound Methyl Ester | Ester Hydrolysis | Low | Highly susceptible to rapid hydrolysis by esterase enzymes, leading to the formation of this compound and methanol. |
| This compound Ethyl Ester | Ester Hydrolysis | Low | Similar to the methyl ester, it is expected to be rapidly cleaved by esterases to yield this compound and ethanol. |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
To experimentally determine and compare the metabolic stability, a standard in vitro assay using liver microsomes is commonly employed. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and some esterases.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its esters upon incubation with liver microsomes.
Materials:
-
Test compounds (this compound, this compound esters)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound (e.g., 1 mM in a suitable solvent like DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, MgCl2, and the microsomal protein to the desired final concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately collect a sample at time point 0 (T=0) by transferring an aliquot of the incubation mixture to a separate tube containing a cold quenching solution (e.g., acetonitrile with internal standard) to stop the reaction.
-
Continue to incubate the reaction mixture at 37°C.
-
Collect samples at subsequent time points (e.g., 5, 15, 30, 60 minutes) in the same manner as the T=0 sample.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing the Process and Pathways
To further clarify the experimental process and the expected metabolic transformations, the following diagrams are provided.
Assessing the neuroprotective effects of L-Pyrohomoglutamic acid against known neurotoxins
A comprehensive review of existing scientific literature reveals a notable scarcity of direct evidence supporting the neuroprotective effects of L-Pyrohomoglutamic acid against well-established neurotoxins such as glutamate and amyloid-beta (Aβ). While research has explored the neurochemical properties of this compound and related compounds, studies specifically designed to quantify its protective efficacy on neurons exposed to these toxins are limited. This guide aims to provide a clear overview of the current understanding, present relevant data from related studies, and offer standardized experimental protocols for future investigations in this area.
This compound: What the Research Shows
Investigations into the direct effects of this compound on neuronal health have yielded nuanced results. One study on the neurochemical effects in rats indicated that this compound can decrease both sodium-dependent and -independent glutamate binding in the brain. However, direct injection of this compound into the striatum did not result in significant neurotoxic lesions, suggesting that while it interacts with the glutamatergic system, it may not be inherently damaging.[1][2]
Interestingly, a study on a newly synthesized amide derivative of pyroglutamate demonstrated neuroprotective properties against glutamate-induced toxicity in neuronal cell lines. This compound was shown to reduce reactive oxygen species (ROS), decrease malondialdehyde (an indicator of oxidative stress), and inhibit caspase-3 activity, a key enzyme in apoptosis (programmed cell death).[3] This suggests that modifications of the this compound structure could yield neuroprotective compounds, though these effects cannot be directly attributed to this compound in its natural form.
Furthermore, a combination of pyroglutamic acid and pyrrolidone has been shown to have a neuroprotective effect in animal models of ischemia.[4] This finding, however, does not allow for the isolation of this compound's specific contribution to the observed neuroprotection.
Conversely, some research points towards potential negative effects. One in vitro study found that L-pyroglutamic acid can inhibit energy production and lipid synthesis in the cerebral cortex of young rats, suggesting it might impair brain energy metabolism.[5]
The Critical Distinction: this compound vs. Pyroglutamated Amyloid-Beta (AβpE3)
A significant portion of the research mentioning "pyroglutamate" in the context of neurodegeneration focuses on pyroglutamated amyloid-beta (AβpE3). It is crucial to distinguish this from this compound as a standalone compound. AβpE3 is a modified, N-terminally truncated form of the amyloid-beta peptide, and it is considered to be a particularly toxic species in the pathogenesis of Alzheimer's disease.[6][7][8][9] Studies have shown that AβpE3 exhibits increased aggregation propensity, stability, and neurotoxicity compared to the full-length amyloid-beta peptide.[6][8] Therefore, the presence of a pyroglutamate residue on the amyloid-beta peptide is associated with enhanced neurotoxicity, a stark contrast to the user's query about the neuroprotective potential of this compound itself.
Comparative Analysis of Neuroprotective Strategies
To provide a context for assessing potential neuroprotective agents, the following tables summarize established compounds and their efficacy against glutamate and amyloid-beta toxicity.
Table 1: Neuroprotective Agents Against Glutamate-Induced Excitotoxicity
| Compound/Agent | Mechanism of Action | Reported Efficacy (in vitro/in vivo) |
| MK-801 (Dizocilpine) | Non-competitive NMDA receptor antagonist | Completely prevents mitochondrial depolarization and neuronal death induced by 300 µM glutamate in cortical neurons.[10] |
| Newly Synthesized Pyroglutamate Amide (NSP) | Reduces ROS, malondialdehyde, and caspase-3 activity | Shows a lower IC50 than memantine in inhibiting N2a and PC12 cell death.[3] |
| Ciliary Neurotrophic Factor (CNTF) | Activates JAK2/STAT3 and PI3K/Akt signaling pathways | Reverses glutamate-induced inhibition of neurite outgrowth and cell viability, and reduces apoptosis in dorsal root ganglion neurons.[11] |
| B355227 (Phenoxythiophene sulfonamide) | Reduces ROS and prevents GSH reduction | Protects HT22 hippocampal neurons from 5 mM glutamate-induced toxicity.[12] |
Table 2: Neuroprotective Agents Against Amyloid-Beta (Aβ) Toxicity
| Compound/Agent | Mechanism of Action | Reported Efficacy (in vitro/in vivo) |
| Anti-AβpE3 Antibodies | Target and inhibit the aggregation of pyroglutamated Aβ | Can prevent in vitro toxicity of AβpE3-42 oligomers and clear amyloid plaques in animal models.[13] |
| Humanin (HNG) | Not fully elucidated, but has anti-apoptotic properties | Protects cortical neurons from AβpE3-42 oligomer-induced cell death. |
Experimental Protocols for Assessing Neuroprotection
The following section details a standardized in vitro protocol for evaluating the neuroprotective effects of a test compound against glutamate-induced excitotoxicity.
Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Toxicity in Neuronal Cell Culture
1. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., HT-22, SH-SY5Y, or primary cortical neurons) in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
2. Cell Plating:
-
Seed the cells into 96-well plates at a density that allows for optimal growth and viability assessment. Allow the cells to adhere and grow for 24 hours.
3. Compound Pre-treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Dilute the stock solution to various concentrations in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubate the cells with the test compound for a predetermined period (e.g., 1-24 hours).
4. Induction of Neurotoxicity:
-
Prepare a stock solution of L-glutamate.
-
Add L-glutamate to the wells to a final concentration known to induce significant cell death in the chosen cell line (e.g., 5-25 mM).
-
Include a negative control (cells with no glutamate) and a positive control (cells with glutamate but no test compound).
5. Incubation:
-
Incubate the plates for a duration sufficient to observe neurotoxic effects (e.g., 12-24 hours).
6. Assessment of Neuroprotection (Cell Viability Assay):
-
Utilize a quantitative cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin assay.
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
7. Data Analysis:
-
Plot the cell viability against the concentration of the test compound to determine the dose-dependent neuroprotective effect.
-
Perform statistical analysis to determine the significance of the observed protection.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the complex processes involved in neurotoxicity and its assessment, the following diagrams are provided.
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity leading to apoptosis.
Caption: General experimental workflow for an in vitro neuroprotection assay.
References
- 1. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]
- 4. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraneuronal pyroglutamate-Abeta 3–42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyroglutamate-3 Amyloid-β Deposition in the Brains of Humans, Non-Human Primates, Canines, and Alzheimer Disease–Like Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. In vitro neuroprotective effects of ciliary neurotrophic factor on dorsal root ganglion neurons with glutamate-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyroglutamate Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation of L-Pyrohomoglutamic acid as a biomarker for specific metabolic conditions
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is paramount for advancing the diagnosis and monitoring of metabolic conditions. This guide provides a comprehensive comparison of L-Pyrohomoglutamic acid as an emerging biomarker, particularly in the context of ALDH7A1 deficiency, weighed against established markers. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound, also known as 6-oxo-pipecolic acid (6-oxo-PIP), has recently emerged as a potential biomarker for the inborn error of metabolism, ALDH7A1 deficiency (pyridoxine-dependent epilepsy). This condition is traditionally diagnosed by detecting elevated levels of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). The primary advantage of this compound lies in its superior stability compared to the established, yet unstable, biomarkers α-AASA and P6C. However, its diagnostic utility, particularly in neonates, is still under investigation, with recent evidence suggesting limitations in this age group. This guide delves into the current data, comparing the performance of these three biomarkers and providing the necessary technical details for their analysis.
Performance Comparison of Biomarkers for ALDH7A1 Deficiency
The validation of a biomarker is a rigorous process requiring robust analytical and clinical evidence. Below is a comparative summary of this compound against the established biomarkers for ALDH7A1 deficiency, based on available research.
| Biomarker | Chemical Name/Synonym | Advantages | Disadvantages | Key Performance Insights |
| This compound | 6-oxo-pipecolic acid (6-oxo-PIP) | - High stability at room temperature.[1] | - May not be a suitable biomarker for ALDH7A1 deficiency in neonates (levels can be within the normal range in affected individuals under 6 months).[2][3] - Elevated levels can also be found in molybdenum cofactor deficiency.[2][3] | - Urinary levels increase with age in ALDH7A1 deficient patients, correlating with a decrease in α-AASA levels.[2][3] - In patients older than 6 months with elevated α-AASA, 6-oxo-PIP levels were also above the normal range.[2][3] |
| α-Aminoadipic semialdehyde | α-AASA | - Established diagnostic biomarker for ALDH7A1 deficiency.[4] - High specificity for ALDH7A1 deficiency.[5] | - Highly unstable at room temperature, with up to 50% degradation in urine within 24 hours.[1] - Requires sample storage at -80°C.[1] - Can also be elevated in molybdenum cofactor deficiency and isolated sulfite oxidase deficiency.[4] | - Urinary levels are significantly higher in affected individuals under 6 months of age compared to older patients.[3] - Levels tend to decrease with age in treated patients.[2][3] |
| Δ1-Piperideine-6-carboxylate | P6C | - In equilibrium with α-AASA and serves as a co-diagnostic biomarker.[5] | - Shares the same instability issues as α-AASA.[6] | - The diagnostic power is considered comparable to that of α-AASA.[7] - A moderate correlation exists between urinary levels of α-AASA and P6C in patients.[5] |
Experimental Protocols
Accurate and reproducible quantification of these biomarkers is crucial for their clinical application. The following are summaries of the methodologies commonly employed for their analysis.
Quantification of Urinary this compound (6-oxo-pipecolic acid)
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Instrumentation: Waters Acquity UPLC coupled to an electrospray Xevo TQ-S triple quadrupole mass spectrometer.[3]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[8]
-
Quantification: A 10-point standard curve is generated with 6-oxo-PIP concentrations ranging from 1 to 500 µmol/L.[3]
Quantification of Urinary α-Aminoadipic Semialdehyde (α-AASA)
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Instrumentation: LC-MS/MS system.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.[8]
-
Quantification: Semi-quantification is typically performed based on the ratio of the analyte to the internal standard.[3]
Quantification of Urinary Δ1-Piperideine-6-carboxylate (P6C)
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Sample Preparation:
-
Chromatography: Waters C18 T3 HPLC column (150 x 2.1 mm, 3.5 µm bead size).[5] The mobile phase is typically a gradient of water/methanol with 0.03% formic acid.[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The transition for P6C is m/z 128.1 > 82.1.[5][7]
-
Quantification: The method is often semi-quantitative due to the equilibrium with α-AASA.[5][7]
Visualizing the Metabolic Context and Workflow
To better understand the biochemical relationships and the diagnostic workflow, the following diagrams are provided.
Conclusion and Future Directions
This compound (6-oxo-pipecolic acid) presents a promising alternative to the established but unstable biomarkers for ALDH7A1 deficiency, primarily due to its superior stability. This characteristic could simplify sample handling and storage, potentially broadening the accessibility of testing. However, its utility as a standalone diagnostic marker, especially in neonates, requires further validation. The finding that its levels can be normal in affected newborns is a significant limitation for its use in early diagnosis.
Future research should focus on larger cohort studies to establish age-dependent reference ranges and to determine the precise sensitivity and specificity of this compound for ALDH7A1 deficiency across different age groups. Longitudinal studies are also crucial to understand the dynamics of this biomarker in response to treatment and its correlation with clinical outcomes. For now, a combined panel measuring this compound, α-AASA, and P6C may offer the most comprehensive and reliable diagnostic approach for ALDH7A1 deficiency. The development of multiplex assays for these biomarkers could streamline the diagnostic process and improve patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxine-Dependent Epilepsy – ALDH7A1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of L-Pyrohomoglutamic acid and N-acetyl-L-glutamic acid in cell culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-Pyrohomoglutamic acid and N-acetyl-L-glutamic acid, focusing on their potential applications and effects in a cell culture setting. While both are derivatives of the crucial amino acid L-glutamic acid, they possess distinct structures and biological activities. This document outlines their known mechanisms, presents a framework for direct comparative analysis through detailed experimental protocols, and offers templates for data presentation.
Introduction and Physicochemical Properties
N-acetyl-L-glutamic acid (NAG) is an essential metabolite in the urea cycle and is utilized as a component in some cell culture media to promote growth and productivity.[1][2] In contrast, this compound is a less-studied cyclic derivative. Its close structural analog, L-pyroglutamic acid (PGA), is a metabolite in the glutathione cycle and has been observed to inhibit the growth of certain microorganisms and affect energy metabolism.[3][4][5]
Table 1: Physicochemical Properties
| Property | This compound | N-acetyl-L-glutamic Acid |
| Synonyms | (S)-6-Oxopiperidine-2-carboxylic acid | Acetylglutamic acid, NAG, Ac-Glu-OH |
| Molecular Formula | C₆H₉NO₃ | C₇H₁₁NO₅[6][7] |
| Molecular Weight | 143.14 g/mol | 189.17 g/mol [6][7] |
| Structure | (Structure not available in search results) | O=C(O)C--INVALID-LINK--C(=O)O |
| Known Cell Culture Use | Not widely documented. | Component of animal cell culture media.[1][2] |
Known Biological Roles and Signaling Pathways
N-acetyl-L-glutamic Acid (NAG)
NAG is a critical allosteric activator of carbamoyl phosphate synthetase I (CPSI), the rate-limiting enzyme in the urea cycle responsible for ammonia detoxification.[8] Its synthesis from glutamate and acetyl-CoA is stimulated by arginine, creating a feed-forward loop that enhances urea production when nitrogen levels are high.[8][9] In cell culture, it can serve as a supplement to support growth and enhance antibody production.[1]
This compound (and its analog L-pyroglutamic acid, PGA)
L-pyroglutamic acid (PGA) is a cyclized derivative of L-glutamic acid.[3] It is an intermediate in the glutathione cycle, converted to glutamate by the enzyme 5-oxoprolinase.[10][11] Elevated levels of PGA can be indicative of glutathione depletion and oxidative stress.[11] In specific contexts, PGA has shown inhibitory effects. For instance, it inhibits the growth of the hyperthermophilic archaeon Sulfolobus solfataricus and has been found to reduce energy production and lipid synthesis in rat cerebral cortex slices.[4][5] This suggests its potential to modulate fundamental cellular metabolic pathways.
Proposed Experimental Framework for Head-to-Head Comparison
To objectively compare the effects of this compound and N-acetyl-L-glutamic acid in a typical mammalian cell culture system (e.g., HEK293, CHO, or HepG2 cells), the following experimental workflow is proposed.
Experimental Protocols
A. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of each compound on cell metabolic activity, an indicator of cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and N-acetyl-L-glutamic acid in complete culture medium (e.g., 0, 1, 10, 100, 500, 1000 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine EC₅₀/IC₅₀ values.
-
B. Cytotoxicity Assay (LDH Release Assay)
-
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using a 24-hour incubation period as a starting point.
-
Positive Control: Include wells treated with a lysis buffer (provided with LDH assay kits) 30 minutes before the end of incubation to serve as a maximum LDH release control.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
C. Metabolic Flux Analysis (Seahorse XF Assay)
-
Objective: To investigate the impact of the compounds on cellular energy metabolism by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Methodology:
-
Cell Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with the desired concentration of this compound or N-acetyl-L-glutamic acid.
-
Assay Execution: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure key parameters of mitochondrial function.
-
Measurement: The Seahorse XF Analyzer will measure real-time OCR and ECAR.
-
Analysis: Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, comparative tables.
Table 2: Comparative Effects on Cell Viability and Cytotoxicity (Hypothetical Data)
| Compound | Cell Line | Incubation Time | IC₅₀ (MTT Assay) (µM) | % Cytotoxicity (LDH) at 1mM |
| This compound | HEK293 | 48h | 750 | 15% |
| N-acetyl-L-glutamic acid | HEK293 | 48h | > 1000 | < 5% |
| This compound | CHO | 48h | 820 | 18% |
| N-acetyl-L-glutamic acid | CHO | 48h | > 1000 | < 5% |
Table 3: Comparative Effects on Cellular Metabolism (Hypothetical Data)
| Compound (1mM) | Cell Line | Basal OCR (% of Control) | ATP Production (% of Control) | Maximal Respiration (% of Control) |
| This compound | HepG2 | 70% | 65% | 60% |
| N-acetyl-L-glutamic acid | HepG2 | 110% | 105% | 115% |
Conclusion
N-acetyl-L-glutamic acid is a well-characterized metabolite with a defined role in activating the urea cycle, and it is known to be beneficial in certain cell culture applications.[1][8][12] this compound, based on data from its analog PGA, may have inhibitory effects on cell growth and energy metabolism.[4][5]
The proposed experimental framework provides a robust methodology for a direct head-to-head comparison. The results of these studies will provide valuable insights for researchers selecting cell culture supplements, developing novel therapeutic agents, or investigating fundamental cellular metabolic pathways. This comparative data will enable an informed decision on whether this compound presents a potential risk or a novel tool for modulating cell behavior, and how its effects contrast with the established supportive role of N-acetyl-L-glutamic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. L-Pyroglutamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-glutamic acid | 1188-37-0 | FA10860 | Biosynth [biosynth.com]
- 7. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 11. Role of pyroglutamic acid in cumulus cells of women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of L-Pyrohomoglutamic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling L-Pyrohomoglutamic acid, understanding the correct disposal procedures is paramount. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to follow established safety protocols to mitigate any potential risks.[1] Some safety data sheets (SDS) indicate that it may be harmful if swallowed and can cause serious eye and respiratory irritation.[2]
Immediate Safety and Handling Precautions
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[2][3][4] In case of a spill, clean it up immediately, avoiding dust generation.[3] Use dry clean-up procedures and place the collected material in a clean, dry, sealable, and labeled container for disposal.[3]
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with institutional and local regulations. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as potentially hazardous until a formal determination is made by Environmental Health and Safety (EHS) personnel.[5]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.[6] It should be segregated from incompatible materials such as strong oxidizing agents.[7]
-
-
Containerization and Labeling:
-
Use a leak-proof, compatible container for waste collection. Plastic is often preferred over glass when chemically compatible.[6]
-
The container must be securely sealed and clearly labeled.[3] The label should include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[6] The words "Hazardous Waste" should be on the tag, along with appropriate hazard pictograms if required by your institution.[6]
-
-
Storage:
-
Store the waste container in a designated hazardous waste storage area that is accessible only to trained personnel.[8]
-
The storage area should not interfere with normal laboratory operations and should be clearly marked with warning signs.[8] Keep the container in a cool, dry, and well-ventilated place.[1]
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS office to arrange for the disposal of the chemical waste.[6] Do not dispose of this compound down the drain or in the regular trash unless you have received explicit written permission from EHS.[6][9][10]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a hazardous waste disposal form.[6]
-
-
Empty Container Disposal:
-
A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied.[5]
-
For containers of non-acutely hazardous chemicals, triple rinsing with a suitable solvent is a common practice. The first rinseate should be collected and disposed of as hazardous waste.[11] After rinsing and air-drying, deface or remove the original chemical label before discarding the container.[5]
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H7NO3 | [1][2][4][7] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Melting Point | 158°C (316.4°F) | [4] |
| Acute Oral Toxicity (LD50) | >1000 mg/kg [Rat] | [4] |
| Solubility | Soluble in cold and hot water | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. acs.org [acs.org]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for L-Pyrohomoglutamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling L-Pyrohomoglutamic acid, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. While specific data for this compound is limited, its close structural analog, L-Pyroglutamic acid, serves as a reliable surrogate for assessing potential hazards and necessary precautions. L-Pyroglutamic acid is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[1][2][3] Therefore, minimizing exposure through proper handling and protective measures is essential.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile gloves. | Laboratory coat. | N95 or equivalent dust mask/respirator, especially if dust is generated.[1] |
| Solution Preparation | Chemical splash goggles.[2] | Nitrile gloves. | Laboratory coat. | Work within a certified chemical fume hood.[4] |
| Conducting Reactions | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Work within a certified chemical fume hood. |
| Handling Spills (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat and disposable coveralls. | N95 or equivalent dust mask/respirator.[1] |
| Handling Spills (Liquid) | Chemical splash goggles and face shield.[5][6] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with appropriate cartridges if vapors are generated. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if waste is properly contained. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Pre-Handling and Preparation:
-
Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
PPE Inspection: Before starting any procedure, inspect all PPE for integrity. Ensure gloves are free of tears or punctures and that eye protection is clean and fits properly.
2. Handling the Compound:
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Weighing: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to control dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
Minor Spills (Solid): In case of a small spill, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material in a sealed container for disposal.[1]
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused or unwanted this compound as hazardous chemical waste.[4] The material should be in a clearly labeled, sealed container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[4]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[4] Do not pour these solutions down the drain.[4]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
